C.I. Mordant Black 13
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUCPERXCODTAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061669 | |
| Record name | C.I. Mordant Black 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-21-6, 85455-48-7 | |
| Record name | C.I. Mordant Black 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Mordant Black 13 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Mordant Black 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Metal Chelation Mechanism of C.I. Mordant Black 13
Abstract
C.I. Mordant Black 13, a prominent member of the azo dye family, is widely utilized in analytical chemistry and industrial dyeing processes due to its profound ability to form stable, colored complexes with metal ions. This technical guide provides an in-depth exploration of the core mechanism of action behind its metal chelation capabilities. We will dissect the molecular architecture of the dye, elucidate the coordination chemistry, and explore the key factors that govern the formation and stability of its metal complexes. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these interactions, offering researchers and drug development professionals a robust framework for leveraging and understanding the unique properties of C.I. Mordant Black 13.
Molecular Architecture and Key Functional Groups
C.I. Mordant Black 13 is an organic compound whose efficacy as a chelating agent is embedded in its molecular structure. As an azo dye, its chromophore is dominated by the diazenyl (-N=N-) group, which connects aromatic ring systems.[1] The true power of its chelation ability, however, comes from the specific arrangement of electron-donating functional groups positioned ortho to the azo linkage.
The critical functional groups involved in metal coordination are:
-
Hydroxyl Groups (-OH): These groups, positioned on the aromatic rings adjacent to the azo bridge, act as primary binding sites. The oxygen atom possesses lone pairs of electrons and, upon deprotonation under appropriate pH conditions, becomes a potent anionic donor.[2][3]
-
Azo Group (-N=N-): One of the nitrogen atoms in the azo group contains a lone pair of electrons that can be donated to a metal ion, forming a coordinate covalent bond.[2][4]
This spatial arrangement of two hydroxyl groups and the azo group allows C.I. Mordant Black 13 to function as a tridentate ligand , binding to a single metal ion at three distinct points. This multi-point attachment is the essence of chelation and results in a significantly more stable complex than would be formed by monodentate ligands.
The Core Mechanism of Metal Chelation
The interaction between C.I. Mordant Black 13 and a metal ion is a classic example of coordination chemistry, governed by Lewis acid-base principles.[5][6]
-
Lewis Acid-Base Interaction: The metal ion, typically a transition metal with vacant d-orbitals, acts as a Lewis acid (electron pair acceptor). The Mordant Black 13 molecule, with its electron-rich oxygen and nitrogen atoms, functions as a Lewis base (electron pair donor).[5]
-
Coordination and Complex Formation: The chelation process involves the displacement of solvent molecules (like water) from the metal ion's coordination sphere by the dye's donor atoms.[7] The dye wraps around the central metal ion, forming a stable, ring-like structure known as a chelate.
-
Chromophoric Shift: The formation of this coordination complex significantly alters the electronic distribution within the dye molecule.[7] This change in the π-orbital system modifies the energy required for electron excitation, leading to a shift in the maximum absorption wavelength (λmax) of the dye. This phenomenon is responsible for the distinct color change observed upon metal binding, which is the basis for its use as a metallochromic indicator.[7] For instance, chelation often results in a bathochromic (red) shift in the absorption spectrum.[7]
Stoichiometry and Geometry of Complexes
The stoichiometry of the resulting metal-dye complexes is most commonly found to be 1:1 or 1:2 (metal:dye).[2][7] The specific ratio depends on the coordination number of the metal ion and the steric availability of the binding sites.
-
1:1 Complexes: A single dye molecule binds to a single metal ion.
-
1:2 Complexes: Two dye molecules coordinate to a single central metal ion.
The geometry of these complexes is dictated by the coordination number of the metal. For many transition metals, octahedral or square planar geometries are typical, influencing the final stability and spectral properties of the complex.[7]
Key Factors Influencing Chelation Efficacy
The efficiency and stability of the chelation process are not absolute but are critically influenced by several environmental factors.
-
pH of the Solution: This is arguably the most critical factor. The hydroxyl groups on the dye must be deprotonated to act as effective binding sites. Therefore, chelation is highly pH-dependent.[8] In acidic solutions, the hydroxyl groups remain protonated, inhibiting complex formation. In alkaline solutions (typically pH 7-11), deprotonation occurs, favoring chelation.[7] Buffering the solution is essential for reproducible results.
-
Nature of the Metal Ion: The charge and ionic radius of the metal ion significantly impact the stability of the complex.[9] Generally, metal ions with higher charge densities (higher charge, smaller radius) form more stable complexes. For example, trivalent cations like Fe³⁺ and Cr³⁺ typically form more stable chelates than divalent cations like Mg²⁺ and Ca²⁺.[6][9]
-
Solvent System: The polarity and hydrogen-bonding capabilities of the solvent can affect the solvation of the dye and the metal ion, thereby influencing the complexation equilibrium.[7]
Experimental Protocols for Characterization
A thorough understanding of the chelation mechanism requires robust experimental validation. The following protocols provide a framework for characterizing the stoichiometry and stability of metal-dye complexes.
Protocol 1: Spectrophotometric Determination of Stoichiometry (Job's Method)
This method, also known as the method of continuous variations, is a cornerstone for determining the metal-to-ligand ratio in a complex.[7][10]
Causality: The principle is that the maximum formation of the complex (and thus maximum absorbance at the complex's λmax) will occur at the mole fraction corresponding to its stoichiometry.
Methodology:
-
Prepare Equimolar Stock Solutions: Prepare stock solutions of C.I. Mordant Black 13 and the metal salt of interest (e.g., MgCl₂, ZnSO₄) at the same concentration (e.g., 1x10⁻⁴ M) in a suitable buffer (e.g., pH 10 ammonia-ammonium chloride buffer).
-
Create a Series of Solutions: Prepare a series of solutions (e.g., 10 tubes, 10 mL total volume each) by mixing the stock solutions in varying proportions, from 9:1 (dye:metal) to 1:9 (dye:metal), while keeping the total molar concentration constant.
-
Equilibrate: Allow the solutions to stand for a set time (e.g., 30 minutes) to ensure complex formation is complete.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the λmax of the metal-dye complex. This wavelength must be predetermined by scanning a solution known to contain the complex and finding the peak where the free dye has minimal absorbance.
-
Plot and Analyze: Plot the absorbance versus the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Metal])). The mole fraction at which the maximum absorbance is observed reveals the stoichiometry. A peak at X=0.5 indicates a 1:1 complex, while a peak at X≈0.67 indicates a 1:2 complex.
Protocol 2: Potentiometric Titration for Stability Constant (K_f) Determination
This technique allows for the calculation of the complex formation constant (K_f), a direct measure of its stability.[8][11]
Causality: The method relies on monitoring the concentration of free metal ions using an ion-selective electrode (ISE) as a chelating agent (the dye) is titrated into the metal solution. The change in potential is related to the change in free metal ion concentration, from which K_f can be derived.[12]
Methodology:
-
System Calibration: Calibrate a suitable ion-selective electrode (ISE) for the metal ion of interest using a series of standard solutions of known concentration.
-
Prepare Analyte: Place a known volume and concentration of the metal ion solution in a beaker with the ISE and a reference electrode. Maintain constant temperature and ionic strength.
-
Titration: Add small, precise increments of a standardized C.I. Mordant Black 13 solution (the titrant) to the metal solution.
-
Record Potential: After each addition, allow the system to equilibrate and record the potential (in millivolts).
-
Data Analysis: Plot the measured potential (E) versus the volume of titrant added. The resulting titration curve will show a distinct inflection point at the equivalence point.
-
Calculate K_f: From the potential readings at various points along the curve, the concentration of free metal ion [Mⁿ⁺] and free ligand [L] can be calculated. The formation constant (βn or K_f) can then be determined using specialized software or by applying relevant equations that relate these concentrations to the total concentrations of metal and ligand added.[12][13]
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The function of Mordant Black 13 as a metal ion indicator
An In-Depth Technical Guide to Mordant Black 13 (Eriochrome Black T) as a Metallochromic Indicator
Introduction
Mordant Black 13, more commonly known in analytical chemistry by the trade name Eriochrome Black T (EBT), is a hydroxyl-aryl azo dye that serves as a cornerstone metallochromic indicator.[1][2] Its utility is most pronounced in complexometric titrations, a quantitative analytical technique used to determine the concentration of metal ions in a solution.[3][4] The indicator's ability to exhibit a distinct color change in the presence and absence of specific metal ions makes it an invaluable tool, particularly for the quantification of divalent cations such as magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺).[3][5] This guide provides a comprehensive exploration of the fundamental principles governing the function of Mordant Black 13, its practical application, and the critical parameters that ensure analytical accuracy. Its most widespread application is in the determination of water hardness, a measure of the total concentration of Ca²⁺ and Mg²⁺ ions.[6][7]
Section 1: Chemical and Physical Properties
The efficacy of Mordant Black 13 as an indicator is rooted in its molecular structure and physicochemical properties. It is an organic dye characterized by an azo group (-N=N-) and several functional groups capable of donating lone pairs of electrons to form coordination complexes (chelates) with metal ions.[2][8]
Table 1: Core Properties of Mordant Black 13 (Eriochrome Black T)
| Property | Description | Source(s) |
| IUPAC Name | sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | [1] |
| Common Synonyms | Eriochrome Black T (EBT), Mordant Black 11, Solochrome Black T | [1][9] |
| CAS Number | 1787-61-7 | [9] |
| Molecular Formula | C₂₀H₁₂N₃NaO₇S | [1] |
| Molar Mass | 461.38 g/mol | [1] |
| Appearance | Dark red to brownish-black solid powder with a faint metallic sheen. | [1][5] |
| Solubility | Soluble in water and alcohol; slightly soluble in acetone. | [1][9] |
| Acidity (pKa values) | pKa₂ = 6.3, pKa₃ = 11.55 | [2] |
A significant practical consideration for researchers is the limited stability of Mordant Black 13 in aqueous solutions.[9] Over a period of days, the solution can decompose, leading to weak and indistinct endpoints. To circumvent this, two primary strategies are employed in the laboratory:
-
Fresh Preparation: Indicator solutions are prepared fresh on the day of use.
-
Solid Mixture: The indicator is ground into a homogenous mixture with an inert, dry salt like potassium chloride (KCl) or sodium chloride (NaCl).[9][10] A small amount of this solid mixture is then added directly to the analyte solution, ensuring a consistent and effective indicator concentration for each titration.[10]
Section 2: The Mechanism of Metal Ion Indication
The function of Mordant Black 13 is a dynamic interplay between the metal ion, the indicator, a chelating agent (typically ethylenediaminetetraacetic acid, EDTA), and the solution's pH.
Pillar 1: The Principle of Complexation
At its core, a metallochromic indicator is a substance that forms a complex with a metal ion, with the complex having a significantly different color from the free, uncomplexed indicator.[11] Before a titration begins, a small amount of Mordant Black 13 is added to the sample solution containing metal ions. The indicator chelates with a fraction of the metal ions, forming a stable, wine-red colored metal-indicator complex (M-In).[3][7]
Pillar 2: The Critical Role of pH
The behavior of Mordant Black 13 is inextricably linked to the hydrogen ion concentration (pH) of the solution. The indicator molecule is a polyprotic acid that can exist in different protonated forms, each with a distinct color.[11][12]
-
pH < 6.3: The fully protonated form (H₂In⁻) dominates, which is wine-red.[9][13]
-
pH 7-11: The singly deprotonated form (HIn²⁻) is prevalent, which is blue. This is the desired color of the free indicator at the titration's endpoint.[3][13]
-
pH > 11.5: The fully deprotonated form (In³⁻) exists, which is a yellowish-orange.[5][13]
For a successful titration of metal ions like Mg²⁺ and Ca²⁺, the pH must be maintained in the 7-11 range, with an optimal pH of approximately 10.[6][7] This ensures two conditions: first, that the metal-EDTA complex is highly stable, and second, that the free indicator will exhibit its characteristic blue color, providing a sharp and unambiguous contrast to the wine-red metal-indicator complex.[7] This is typically achieved by using an ammonia-ammonium chloride buffer.[6]
Pillar 3: The Titration Process and Endpoint Determination
The titration involves the addition of a standard solution of a strong chelating agent, most commonly EDTA. EDTA forms exceptionally stable, water-soluble 1:1 complexes with most divalent and trivalent metal ions.[14][15] The stability of the metal-EDTA complex is significantly greater than that of the metal-indicator complex.[12][16]
The sequence of events during titration is as follows:
-
Start: The solution is wine-red due to the formation of the metal-indicator complex (M-In).[3]
-
Titrant Addition: As EDTA is added, it first reacts with the free metal ions (M²⁺) in the solution.
-
Endpoint: Once all the free metal ions have been complexed by EDTA, the next drop of EDTA displaces the indicator from the metal-indicator complex. This is a displacement reaction: M-In (wine-red) + EDTA → M-EDTA + In (blue)[13][14] The sharp color change from wine-red to a distinct blue signals that all metal ions have been chelated by the EDTA, marking the equivalence point of the titration.[3][6]
Visualization of the Titration Mechanism
Caption: The complexometric titration workflow using Mordant Black 13.
Section 3: Practical Application - Protocol for Determination of Total Water Hardness
This protocol provides a validated methodology for quantifying the combined concentration of calcium and magnesium ions in a water sample.
Experimental Protocol
1. Reagents and Preparation
-
Standard EDTA Solution (0.01 M): Accurately weigh 3.722 g of analytical grade disodium edetate dihydrate (Na₂EDTA·2H₂O). Dissolve in deionized water and dilute to exactly 1000 mL in a volumetric flask.[4]
-
Ammonia Buffer (pH 10): Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of Mg-EDTA and dilute to 250 mL with deionized water. Rationale: The buffer maintains the optimal pH for the reaction. The small amount of Mg-EDTA is added to ensure a sharp endpoint, especially in samples with low magnesium concentration.[12]
-
Mordant Black 13 (EBT) Indicator:
2. Titration Procedure
-
Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL conical flask.[6]
-
pH Adjustment: Add 1-2 mL of the pH 10 ammonia buffer to the flask and swirl to mix.[6]
-
Indicator Addition: Add 3-5 drops of the EBT indicator solution or approximately 0.1-0.2 g of the solid indicator mixture. The solution should turn a distinct wine-red color, confirming the presence of Ca²⁺ and/or Mg²⁺ ions.[6]
-
Titration: Fill a burette with the standard 0.01 M EDTA solution. Titrate the sample with the EDTA solution under constant swirling.[6]
-
Endpoint Observation: As the endpoint is approached, the solution will turn purple. The endpoint is reached when the last tinge of red disappears, and the solution becomes a pure sky blue. Record the volume of EDTA used.[6][7]
3. Calculation of Water Hardness Total hardness is typically expressed in mg/L as calcium carbonate (CaCO₃).
Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
1000 = Conversion factor from g to mg
-
V_sample = Volume of the water sample taken (L)
Section 4: Advanced Considerations and Troubleshooting
Indicator Blocking Certain metal ions, such as copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺), can "block" or "poison" the indicator.[9] This occurs when these ions form a metal-indicator complex that is more stable than their respective metal-EDTA complex. As a result, EDTA cannot displace the indicator, and a sharp color change at the endpoint is not observed. This issue can often be mitigated by adding a masking agent, such as cyanide or triethanolamine, which forms a more stable complex with the interfering ion without affecting the analyte ions (Ca²⁺ and Mg²⁺).[15]
Endpoint Sharpening for Calcium Titration When titrating a solution containing only calcium ions, the Ca-EBT complex is relatively weak, leading to a gradual and indistinct endpoint. To obtain a sharp endpoint, a small, known amount of a neutral Mg-EDTA complex is added to the titration flask or the titrant itself.[12] Calcium ions, forming a more stable complex with EDTA than magnesium, will displace the magnesium from the Mg-EDTA complex: Ca²⁺ + Mg-EDTA → Ca-EDTA + Mg²⁺
The liberated Mg²⁺ then forms the sharp, wine-red Mg-EBT complex. The titration then proceeds as normal, with the EDTA titrating both the original Ca²⁺ and the liberated Mg²⁺, yielding a much sharper final endpoint when the Mg²⁺ is displaced from the indicator.[12]
Conclusion
Mordant Black 13 (Eriochrome Black T) remains a vital and effective metallochromic indicator for complexometric titrations. Its function is a well-understood process governed by the principles of competitive chelation and pH control. By understanding the underlying chemical mechanisms, researchers can effectively utilize this indicator to achieve precise and reliable quantification of metal ions, particularly in critical applications such as water quality analysis. Proper preparation of reagents, careful control of pH, and awareness of potential interferences are paramount to harnessing the full analytical power of this versatile compound.
References
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Fishersci.co.uk. (2010, May 14). SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]
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Chembk.com. (2024, April 11). Mordant Black T. ChemBK. Retrieved from [Link]
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Slideplayer.com. (n.d.). Lecture 9 - 10 COMPLEXOMETRIC TITRATION. SlidePlayer. Retrieved from [Link]
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Pharmdpguru.com. (2025, November 15). 7. COMPLEXOMETRIC TITRATIONS. PHARMD GURU. Retrieved from [Link]
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Alkemist.bio. (n.d.). Eriochrome Black T | Mordant Black II | Complexometric Indicator. Alkemist. Retrieved from [Link]
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ResearchGate. (2007, August 8). Theoretical Basis of Analysis: Complexometric Titrations. ResearchGate. Retrieved from [Link]
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Coursehero.com. (n.d.). Complexometric Titrations Titrations based on complex formation, sometimes called complexometric titrations. Most metal ions rea. Course Hero. Retrieved from [Link]
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Pharmaguideline.com. (n.d.). Classification of Complexometric Titration and Metal ion Indicators. Pharma Guideline. Retrieved from [Link]
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Anachem.lib.vt.edu. (2013, July 25). Indicators for Complexation Titrations. Anachem. Retrieved from [Link]
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Scribd.com. (2019, February 22). Water Hardness Testing Indicator Guide. Scribd. Retrieved from [Link]
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Slideshare.net. (n.d.). Complexometric titration.pptx. SlideShare. Retrieved from [Link]
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Macsenlabs.com. (n.d.). Eriochrome Black T | 1787-61-7 | Leading Supplier. Macsen Labs. Retrieved from [Link]
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Hach.com. (n.d.). Total Hardness of Water by Photocolorimetry. Hach. Retrieved from [Link]
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Xylem-analytics.com.au. (n.d.). Determination of Nickel and Zinc. Xylem Analytics. Retrieved from [Link]
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PubChem. (n.d.). Eriochrome Black T. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2026, February 27). Synthesis, characterization and dyeing behavior of heterocyclic acid dyes and mordent acid dyes on wool and silk fabrics. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Bio-mordants: a review. PMC. Retrieved from [Link]
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Coordination Chemistry and Application of Chromium Mordants with Mordant Black 13: A Technical Whitepaper
Executive Summary
Mordant Black 13 is a versatile azo dye that bridges the gap between industrial textile chemistry and pharmaceutical quality control. This whitepaper explores the mechanistic causality of its coordination with chromium mordants, detailing how transient ionic interactions are converted into permanent, highly stable macromolecular complexes. By examining both the thermodynamic principles of the dyeing process and its application in complexometric titrations, this guide provides actionable, self-validating protocols for researchers and drug development professionals.
Chemical Profile and Multidisciplinary Relevance
Mordant Black 13 (CAS 1324-21-6) is a synthetic, anionic azo dye fundamentally characterized by its metal-chelating functional groups[1]. In textile chemistry, it is prized for its ability to form intensely colored, insoluble coordination complexes with transition metals—particularly chromium—yielding deep black shades with exceptional fastness[2].
Beyond textiles, its precise metallochromic shift makes it a critical analytical tool. In its free state at an alkaline pH, the dye exhibits a blue hue; upon binding to target metal ions, it shifts to a distinct wine-red color. This reversible chelation makes it an indispensable indicator in complexometric titrations used by drug development professionals to quantify divalent cations (such as Mg2+ and Zn2+ ) in pharmaceutical formulations and excipients[2].
Mechanistic Causality of Chromium Coordination
The fundamental principle behind the efficacy of chromium mordants lies in the alteration of the dye's electronic distribution and physical solubility. Initially, the dye binds to protein fibers (like wool or silk) via weak3 between its sulfonate groups and the protonated amino groups of the substrate[3]. Because these ionic bonds are susceptible to hydrolysis, the color easily washes out.
To achieve permanent fixation, a chromium mordant (typically potassium dichromate, K2Cr2O7 ) is introduced. The mechanism operates through a self-validating chemical cascade:
-
Diffusion and Adsorption: The anionic dye diffuses from the bulk solution and adsorbs onto the cationic sites of the fiber matrix[2].
-
In Situ Reduction: Under acidic, boiling conditions, the hexavalent chromium Cr(VI) is reduced to trivalent chromium Cr(III) by the disulfide bonds (cystine) of the keratin fiber[4].
-
Chelation (Lake Formation): The Cr(III) ion acts as a central coordination hub. It displaces solvent molecules to form coordinate covalent bonds with the electron-donating O,O′ -dihydroxyazo groups of the dye and the functional groups of the fiber[5].
This 6 significantly increases the molecular size of the chromophore, physically trapping it within the fiber and inducing a bathochromic shift that produces the final deep black color[6].
Logical workflow of the after-chrome mordanting mechanism forming a ternary dye-metal-fiber complex.
Experimental Protocols: Self-Validating Workflows
The following methodologies detail the application of Mordant Black 13, emphasizing the causality behind each procedural step to ensure reproducibility and scientific rigor.
Protocol A: After-Chrome Dyeing of Protein Fibers
The after-chrome (post-mordanting) method is the industry standard because it allows for complete dye exhaustion prior to metal complexation, preventing premature precipitation of the dye-metal lake in the bath[4].
-
Step 1: Fiber Preparation (Scouring). Wash the wool substrate in a non-ionic detergent at 50°C for 15 minutes. Causality: This removes hydrophobic natural waxes and sericin that act as physical barriers to aqueous dye diffusion[7].
-
Step 2: Acidic Dye Bath Formulation. Prepare a bath at a 40:1 liquor ratio containing 2% (on weight of fiber, owf) Mordant Black 13, 10% sodium sulfate (leveling agent), and 2-4% sulfuric or acetic acid[3]. Causality: The acid protonates the amino groups of the wool, creating cationic sites that attract the anionic dye[3].
-
Step 3: Exhaustion Phase. Immerse the fiber at 40°C and gradually raise to 95-100°C over 45 minutes[7]. Causality: Gradual heating increases the kinetic energy of the dye molecules, ensuring uniform diffusion into the fiber core rather than superficial ring dyeing[2]. Hold at a boil until the bath is clear, visually validating complete exhaustion.
-
Step 4: Chroming (Mordanting). Add 1.5% owf potassium dichromate to the exhausted bath and boil for an additional 30–45 minutes[4]. Causality: The sustained thermal energy drives the reduction of Cr(VI) to Cr(III) and facilitates the thermodynamic stabilization of the coordinate bonds[4].
Protocol B: Complexometric Titration for Pharmaceutical QC
For drug development, Mordant Black 13 is utilized to quantify metal ions in drug formulations[2]. This protocol is a self-validating system based on competing stability constants.
-
Step 1: Buffer Addition. Dissolve the sample in an ammonia-ammonium chloride buffer to maintain pH 10. Causality: At pH 10, the free indicator is blue. Upon adding the sample, the indicator binds to the metal ions, forming a wine-red complex[2].
-
Step 2: Titration. Titrate the solution with a standardized EDTA solution.
-
Step 3: Endpoint Validation. The endpoint is reached when the solution snaps from wine-red to a pure blue. Causality: EDTA possesses a higher stability constant for the metal ion than Mordant Black 13. The displacement of the dye by EDTA releases the free, blue indicator, providing a definitive, self-validating visual endpoint[2].
Quantitative Data: Performance and Ecotoxicology
The formation of the chromium complex fundamentally alters the physical and environmental profile of the dye. Table 1 summarizes these shifts.
| Property / Metric | Unmordanted Dye | Chromium-Mordanted Complex | Mechanistic Causality |
| Wash Fastness | Poor (Rating 2-3) | Excellent (Rating 4-5) | Increased molecular size and insolubility of the Cr(III) lake physically trap the dye inside the fiber matrix[1]. |
| Light Fastness | Moderate (Rating 3) | Excellent (Rating 6) | The central metal ion absorbs UV energy and dissipates it, protecting the vulnerable azo bond from photo-oxidative cleavage[4]. |
| Aqueous Solubility | High (>10 g/L) | Low (<0.2 mg/L) | Coordination neutralizes the highly polar, anionic sulfonate groups, rendering the complex hydrophobic[8]. |
| Bioaccumulation Risk | Low | High (Potential) | The hydrophobic nature of the neutral metal-dye complex increases its partition coefficient (Log Kow), driving lipid phase accumulation[8]. |
Environmental & Toxicological Considerations
While chromium mordanting delivers unmatched textile performance, it presents significant ecotoxicological challenges. Unexhausted non-ionic metal-dye complexes exhibit high partition coefficients, suggesting a potential risk for bioaccumulation in aquatic ecosystems[8]. Furthermore, residual hexavalent chromium in effluents is highly toxic and carcinogenic.
To mitigate these hazards, modern environmental research is pivoting toward microbial bioremediation. Studies have demonstrated that specific bacterial strains, such as Klebsiella pneumoniae, can enzymatically degrade structurally related azo dyes (e.g., Mordant Black 11) via azoreductase activity, achieving 9 even in the presence of heavy metals like chromium and copper[9].
References
-
Dayglo Color Corporation. "Daymord - Mordant Dyes". dayglo.in. 1
-
Benchchem. "C.I. Mordant Black 13 | Metallochromic Indicator". benchchem.com. 2
-
International Correspondence Schools. "Textile Dyeing". arizona.edu.3
-
Allen, R. L. M. "Colour Chemistry (1971)". Springer US / scribd.com. 5
-
Textile Knowledge. "Mordant dye". blogspot.com. 4
-
Benchchem. "Application of Solochrome Black T in Textile Dyeing Processes". benchchem.com.7
-
National Center for Biotechnology Information (PMC). "Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398". nih.gov. 9
-
Alfa Chemistry. "Mordant Dyes: What They Are, How They Work, and How to Choose". alfa-chemistry.com. 6
-
Santa Cruz Biotechnology. "Alizarin Blue Black B". scbt.com. 8
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A Tale of Two Dyes: A Technical Guide to Eriochrome Black T and Mordant Black 13
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of two similarly named but functionally distinct chemical compounds: Eriochrome Black T and Mordant Black 13. As a Senior Application Scientist, my objective is to present a clear, causality-driven narrative that elucidates the fundamental principles governing their applications. We will dissect their chemical structures to understand why one has become a staple as a complexometric indicator, while the other is primarily utilized in the textile industry as a mordant dye. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring a robust and self-validating understanding for the discerning scientific audience.
Part 1: Unraveling the Identity - Structure and Nomenclature
A common point of confusion arises from the nomenclature of these dyes. It is crucial to establish their distinct identities from the outset.
-
Eriochrome Black T (EBT) is chemically known as sodium 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonate.[1] It is an azo dye, characterized by the presence of an -N=N- functional group.[1] For clarity, it is also referred to by its Colour Index (C.I.) number, C.I. 14645 , and CAS number 1787-61-7 .[2][3] It is also synonymous with Mordant Black 11 .[4]
-
Mordant Black 13 , in contrast, is an anthraquinone dye. Its IUPAC name is disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate.[5] Its unique identity is confirmed by its CAS number 1324-21-6 .[5]
The fundamental difference in their core structures—azo versus anthraquinone—is the primary determinant of their differing properties and applications.
Visualizing the Core Structures
The distinct molecular architectures of Eriochrome Black T and Mordant Black 13 are visualized below.
Caption: Chemical structure of Eriochrome Black T (azo dye).
Caption: Chemical structure of Mordant Black 13 (anthraquinone dye).
Part 2: The Dichotomy of Function - Indicator versus Dye
The structural differences directly translate into their primary applications. Eriochrome Black T excels as a metallochromic indicator, while Mordant Black 13 is a proficient textile dye.
Eriochrome Black T: The Principle of Complexometric Indication
Eriochrome Black T is a cornerstone of complexometric titrations, most notably in the determination of water hardness (the concentration of Ca²⁺ and Mg²⁺ ions). Its function is predicated on its ability to form a colored complex with metal ions, which is less stable than the complex formed between the metal ions and a chelating agent like ethylenediaminetetraacetic acid (EDTA).
The mechanism unfolds as follows:
-
Initial State: In a solution buffered to approximately pH 10, free Eriochrome Black T exists in its deprotonated, blue form.[1]
-
Complex Formation: Upon addition to a water sample containing calcium and magnesium ions, EBT forms a wine-red complex with these metal ions.[1]
-
Titration with EDTA: As EDTA is titrated into the solution, it progressively chelates the free Ca²⁺ and Mg²⁺ ions.
-
Endpoint: Once all the free metal ions are complexed with EDTA, the EDTA, being a stronger chelating agent, displaces the EBT from the metal-EBT complex. This releases the EBT back into the solution in its free, blue form. The sharp color change from wine-red to blue signals the endpoint of the titration.[1]
This reversible and visually distinct color change is the hallmark of an effective metallochromic indicator.
Mordant Black 13: The Art of Mordant Dyeing
Mordant Black 13, as its name suggests, is a mordant dye. Mordant dyes require a mordant—typically a metal salt—to bind to the fabric, enhancing the fastness of the color.[6] The principle here is not a reversible color change in solution, but the formation of a stable, insoluble complex between the dye, the metal mordant, and the fiber.
The process generally involves:
-
Mordanting: The textile (often wool or other protein fibers) is pre-treated with a metal salt (e.g., a chromium salt).[6]
-
Dyeing: The mordanted fabric is then immersed in a dyebath containing Mordant Black 13.
-
Complex Formation: The dye molecules form a coordination complex with the metal ions that are already bound to the fibers. This ternary complex is highly stable and resistant to washing and fading.[5]
The interaction between the metal ion's d-orbitals and the dye's π-orbitals leads to a significant shift in the absorption spectrum, resulting in the desired black color.[5] Unlike EBT in a titration, this complex is designed for maximum stability, not for reversible dissociation.
Part 3: Comparative Analysis at a Glance
The following table summarizes the key distinctions between these two compounds.
| Feature | Eriochrome Black T (Mordant Black 11) | Mordant Black 13 |
| Chemical Class | Azo Dye | Anthraquinone Dye |
| CAS Number | 1787-61-7[2] | 1324-21-6[5] |
| C.I. Number | 14645[2] | Not typically used as an indicator |
| Primary Application | Complexometric Indicator | Textile Dye[6] |
| Mechanism of Action | Reversible formation of a metal-indicator complex with a distinct color change in solution.[1] | Formation of a stable, insoluble dye-mordant-fiber complex on a substrate.[5] |
| Key Interaction | Chelation with metal ions in an aqueous solution. | Coordination with a metal mordant to bind to a fiber.[5] |
| Desired Outcome | Sharp, reversible color change at the equivalence point of a titration.[1] | Permanent, light-fast, and wash-fast coloration of a material.[6] |
Part 4: Experimental Protocols in Practice
To ground these principles in practical application, we present a standard protocol for the use of Eriochrome Black T in determining water hardness.
Protocol: Determination of Total Water Hardness using Eriochrome Black T and EDTA
Objective: To quantify the total concentration of calcium and magnesium ions in a water sample.
Materials:
-
Water sample
-
Standard 0.01 M EDTA (ethylenediaminetetraacetic acid) solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T indicator solution or solid mixture
-
Burette, pipette, conical flask, and other standard laboratory glassware
Methodology:
-
Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the water sample into a clean 250 mL conical flask.
-
pH Adjustment: Add 1-2 mL of the ammonia-ammonium chloride buffer (pH 10) to the water sample. Swirl to mix. The maintenance of an alkaline pH is critical for the proper functioning of both the indicator and the EDTA.
-
Indicator Addition: Add a few drops of the Eriochrome Black T indicator solution or a small amount of the solid indicator mixture to the flask. The solution should turn a distinct wine-red color if calcium or magnesium ions are present, indicating the formation of the metal-EBT complex.
-
Titration: Fill a burette with the standard 0.01 M EDTA solution and record the initial volume. Titrate the water sample with the EDTA solution, swirling the flask continuously.
-
Endpoint Determination: As the titration proceeds, the EDTA will chelate the metal ions. The endpoint is reached when the color of the solution sharply changes from wine-red to a clear blue. This indicates that all the metal ions have been complexed by the EDTA, and the Eriochrome Black T is in its free, uncomplexed state.
-
Data Analysis: Record the final volume of EDTA used. The total hardness of the water, expressed as mg/L of CaCO₃, can be calculated using the following formula:
Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used (in L)
-
M_EDTA = Molarity of the EDTA solution (in mol/L)
-
100.09 = Molar mass of CaCO₃ (in g/mol )
-
V_sample = Volume of the water sample (in mL)
-
Self-Validation: The sharpness of the endpoint is a key indicator of a successful titration. A sluggish or indistinct color change may suggest the presence of interfering ions or a degraded indicator solution.
Visualizing the Titration Workflow
Caption: Workflow for water hardness determination by EDTA titration.
Conclusion
References
-
ChemBK. Mordant Black T. [Link]
-
Chem-Lab NV. Eriochrome black T® indicator 1787-61-7 Indicator grade (C.I. 14645), ACS, Ph. Eur. CL00.0510. [Link]
-
Wikipedia. Eriochrome Black T. [Link]
-
Loba Chemie. ERIOCHROME BLACK T AR/ACS. [Link]
-
Carl ROTH. Eriochrome black T indicator solution. [Link]
-
MDPI. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. [Link]
-
Testbook. Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. [Link]
-
World dye variety. Direct Black 13. [Link]
-
Hollindia International BV. Mordant Dyes Global Supplier. [Link]
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Hollindia International BV. Mordant Dyes Global Fabrikant. [Link]
-
SlideShare. complexometric titration for b.pharm students. [Link]
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Alkemist. Eriochrome Black T | Mordant Black II | Complexometric Indicator. [Link]
-
ScholarWorks@UARK. Comparative Analysis of Azo Dye Restriction in the International Textile Industry. [Link]
-
PubChem. PubChem. [Link]
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Freeman, H. S., et al. Synthesizing premetallized acid dyes based on environmental considerations. [Link]
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PMC. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]
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MacsChem. Eriochrome Black T | 1787-61-7 | Leading Supplier in US. [Link]
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PubChem. PubChem compound. [Link]
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PubChem. beta-Alanine, N-[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]-N-(2-cyanoethyl)-, methyl ester | C19H18ClN5O4 | CID 81174. [Link]
-
PubChem. 6',7'-Dihydroxybergamottin | C21H24O6 | CID 6440498. [Link]
-
PubChem. PubChem Compound. [Link]
-
Art Is Creation. The Color of Art Pigment Database. [Link]
- Google Patents.
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An In-Depth Technical Guide to C.I. Mordant Black 13: From Historical Discovery to Modern Scientific Applications
A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms, and multifaceted applications of the anthraquinone dye, C.I. Mordant Black 13.
Introduction: A Legacy in Color and Coordination Chemistry
C.I. Mordant Black 13 (C.I. 63615; CAS No. 1324-21-6) is a synthetic anthraquinone dye that has carved a niche for itself in both industrial and scientific realms. Known by a variety of synonyms including Alizarine Blue Black B, Diamond Black P2B, and Chrome Blue Black B, its history is intertwined with the burgeoning German dye industry of the early 20th century. While the precise date of its discovery remains elusive in readily available literature, its inclusion in historical dye compendiums such as Schultz's "Farbstofftabellen" by the 1930s points to its development during this innovative period.[1]
This guide provides an in-depth exploration of C.I. Mordant Black 13, from its chemical synthesis and the principles of its mordanting action to its significant, albeit sometimes overlooked, role as a metallochromic indicator in analytical chemistry. We will delve into detailed protocols for its application, offering insights into the causality behind experimental choices and providing a framework for its use in modern research settings.
Chemical Identity and Physicochemical Properties
C.I. Mordant Black 13 is chemically identified as disodium 4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate. Its structure is characterized by a central anthraquinone core, a hallmark of many stable and brightly colored dyes.[2][3][4] The presence of hydroxyl and amino groups, along with sulfonic acid functionalities, imparts both its color and its ability to form coordination complexes with metal ions.
| Property | Value | Source |
| C.I. Name | Mordant Black 13 | [5] |
| C.I. Number | 63615 | [5] |
| CAS Number | 1324-21-6 | [5] |
| Molecular Formula | C₂₆H₁₆N₂Na₂O₉S₂ | [6] |
| Molecular Weight | 610.52 g/mol | [5] |
| Appearance | Black powder | [7] |
| Solubility | Soluble in water (100 g/L at 80°C), slightly soluble in ethanol and acetone.[7] | [7] |
Synthesis of C.I. Mordant Black 13: An Overview
The synthesis of C.I. Mordant Black 13 is rooted in the broader chemistry of anthraquinone dyes, which often involves the sulfonation and subsequent nucleophilic substitution of anthraquinone precursors.[4][8][9] While specific, detailed industrial synthesis protocols are often proprietary, the general pathway can be inferred from the structure of the final molecule and established anthraquinone chemistry.
A plausible synthetic route involves the following key steps:
-
Starting Material: The synthesis likely begins with a substituted anthraquinone molecule.
-
Introduction of Functional Groups: Amino and hydroxyl groups are introduced onto the anthraquinone core through a series of reactions, which may include nitration followed by reduction, and sulfonation.
-
Condensation Reaction: A key step involves the condensation of the functionalized anthraquinone with two molecules of a sulfonated aniline derivative, likely p-aminobenzenesulfonic acid.
-
Isolation and Purification: The final product is isolated as its disodium salt and purified to meet the required standards for its intended applications.
Caption: Generalized synthetic pathway for C.I. Mordant Black 13.
The Science of Mordanting: A Bridge Between Dye and Fiber
The "mordant" in C.I. Mordant Black 13's name is central to its primary historical application: the dyeing of protein fibers like wool and silk. Mordant dyes require a metal salt, the mordant, to fix the dye to the fabric, significantly enhancing the color's fastness to washing and light.[10][11]
The mechanism involves the formation of a coordination complex between the dye molecule, the metal ion (typically chromium(III)), and the functional groups on the fiber.
Caption: The formation of a stable complex in mordant dyeing.
Historical Wool Dyeing Protocol with C.I. Mordant Black 13 (Chrome Dyeing)
The following is a representative, generalized protocol for dyeing wool using the "afterchrome" or "top-chrome" method, a common practice in the 20th century.
Materials:
-
Wool yarn or fabric
-
C.I. Mordant Black 13
-
Potassium dichromate (K₂Cr₂O₇) - Caution: Toxic and carcinogenic
-
Acetic acid or formic acid
-
Glauber's salt (sodium sulfate)
-
Dyeing vessel (stainless steel or enamel)
Procedure:
-
Scouring the Wool: The wool is first thoroughly cleaned (scoured) to remove any natural oils and dirt. This is typically done with a mild soap or detergent in warm water, followed by thorough rinsing.
-
Dyeing:
-
The dye bath is prepared with a specific percentage of C.I. Mordant Black 13 based on the weight of the fiber (e.g., 2-4% for a deep black).
-
Glauber's salt is added to promote even dye uptake.
-
The pH of the dye bath is adjusted to be acidic with acetic or formic acid.
-
The scoured, wet wool is introduced into the dye bath at a moderate temperature (e.g., 40-50°C).
-
The temperature is gradually raised to a boil and maintained for a set period (e.g., 60-90 minutes) to allow the dye to penetrate the fibers.
-
-
Chroming (Mordanting):
-
After the initial dyeing period, the dye bath is cooled slightly.
-
A calculated amount of potassium dichromate (e.g., 1-2% of the fiber weight) is dissolved in a small amount of hot water and carefully added to the dye bath.
-
The temperature is again raised to a boil and maintained for another period (e.g., 30-60 minutes). During this stage, the chromium ions form the coordination complex with the dye and the wool fibers.
-
-
Rinsing and Finishing:
-
The dyed wool is removed from the bath, allowed to cool, and then thoroughly rinsed with water until the rinse water runs clear.
-
A final rinse with a mild acid may be used to neutralize any remaining alkali.
-
The wool is then dried.
-
The resulting color is a deep, fast black. The exact shade can be influenced by the specific mordanting conditions and the presence of other metal ions. For instance, iron mordants tend to produce a redder shade of black with this dye.[7]
Analytical Applications: A Metallochromic Indicator of Note
Beyond its use in textiles, C.I. Mordant Black 13 serves as a valuable metallochromic indicator in analytical chemistry, particularly in complexometric titrations.[5] This application leverages the dye's ability to form distinctly colored complexes with metal ions.
The principle is based on a color change that occurs at the endpoint of a titration. In its free form, at a pH of around 10, the indicator is blue. When complexed with metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), it forms a wine-red complex. During a titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the EDTA first binds with the free metal ions in the solution. Once all the free metal ions are complexed, the EDTA, being a stronger chelating agent, displaces the indicator from the metal-indicator complex. This releases the free indicator, causing a sharp color change from wine-red to blue, signaling the endpoint of the titration.[12]
Caption: Color change mechanism in a complexometric titration.
Protocol: Determination of Water Hardness using C.I. Mordant Black 13
This protocol outlines the determination of total water hardness (calcium and magnesium) using a complexometric titration with EDTA and C.I. Mordant Black 13 as the indicator.
Materials and Reagents:
-
Standard EDTA solution (0.01 M)
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
C.I. Mordant Black 13 indicator solution (0.5% w/v in ethanol or a solid mixture with NaCl)
-
Water sample
-
Burette, pipette, conical flask
Procedure:
-
Sample Preparation: Pipette a known volume of the water sample (e.g., 50.0 mL) into a conical flask.
-
Buffering: Add 1-2 mL of the ammonia-ammonium chloride buffer solution to the water sample to adjust the pH to approximately 10. This is crucial for the proper functioning of the indicator and the stability of the metal-EDTA complexes.
-
Indicator Addition: Add a few drops of the C.I. Mordant Black 13 indicator solution or a small amount of the solid indicator mixture to the buffered sample. The solution should turn a distinct wine-red color, indicating the presence of the metal-indicator complex.
-
Titration: Titrate the sample with the standard 0.01 M EDTA solution from the burette. Add the EDTA solution slowly while constantly swirling the flask.
-
Endpoint Detection: The endpoint is reached when the color of the solution sharply changes from wine-red to a clear blue. This indicates that all the calcium and magnesium ions have been complexed by the EDTA.
-
Calculation: Record the volume of EDTA solution used. The total hardness of the water, typically expressed as mg/L of CaCO₃, can be calculated using the following formula:
Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V_sample = Volume of the water sample (L)
-
Spectrophotometric Determination of Metal Ions
C.I. Mordant Black 13 can also be used for the quantitative determination of certain metal ions using spectrophotometry. This method relies on the formation of a colored complex between the dye and the metal ion, where the intensity of the color is proportional to the concentration of the metal ion.
General Protocol:
-
Wavelength of Maximum Absorbance (λ_max): Determine the λ_max of the metal-dye complex by scanning the absorbance of a solution containing the metal ion and an excess of the dye over a range of wavelengths.
-
Calibration Curve: Prepare a series of standard solutions with known concentrations of the metal ion. To each standard, add the dye solution and a buffer to maintain the optimal pH for complex formation. Measure the absorbance of each standard at the predetermined λ_max. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the unknown sample in the same manner as the standards (i.e., add the dye and buffer). Measure the absorbance of the sample at the λ_max.
-
Concentration Determination: Determine the concentration of the metal ion in the unknown sample by comparing its absorbance to the calibration curve.
Conclusion: A Versatile Tool for Science and Industry
C.I. Mordant Black 13, a product of the early 20th-century synthetic dye revolution, stands as a testament to the enduring utility of well-designed chemical compounds. Its robust anthraquinone structure provides a foundation for its vibrant color and stability, while its strategically placed functional groups enable its dual role as both a steadfast textile dye and a sensitive analytical indicator. For researchers and professionals in fields ranging from materials science to environmental analysis, a thorough understanding of the history, chemistry, and application of C.I. Mordant Black 13 offers valuable insights into the principles of coordination chemistry and its practical applications. As the scientific community continues to explore both historical and novel chemical entities, the story of C.I. Mordant Black 13 serves as a compelling example of the multifaceted nature of dye chemistry.
References
-
Anthraquinone dyes. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].
-
Anthraquinone dye | Synthesis, Applications, Properties. (n.d.). In Britannica. Retrieved February 20, 2026, from [Link].
- Novel Acid Anthraquinone Dyes and Their Application on Various Fibres and Microbial Studies. (n.d.). Asian Journal of Chemistry.
-
Anthraquinone dye. (2022, April 27). In CAMEO. Retrieved from [Link].
- The Core Chemistry of Anthraquinone Dyes: A Technical Guide for Researchers. (2025). Benchchem.
- Schultz, G., & Julius, P. (1888). Tabellarische Übersicht der Künstlichen organischen Farbstoffe. R. Gaertners Verlagsbuchhandlung Hermann Heyfelder.
- Process for making solutions of anthraquinone blue colourants. (1995).
-
Gustav Schultz. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].
- Anthraquinone pigment dyes. (1967).
- Dyestuffs of the anthraquinone series. (1950).
- Process for the preparation of anthraquinone and its substituted derivatives. (n.d.).
- C.I.
- First edition of "Colour Index". (1924). Science Museum Group Collection.
- Happy 100 year anniversary of the International Colour Index. (2024, March 15). SDC.
- Study on Stability Constants of Metal Complexes in Solution. (n.d.). International Journal of Science and Research (IJSR).
-
Colour Index International. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].
- Stability Constants of Metal Complexes in Solution. (n.d.). SciSpace.
- A Comparative Guide to Water Hardness Determination: Accuracy and Precision of the Eriochrome Black T Titr
- Process of making alizarin. (1904).
- Colour index. (1924).
- Stability constants of Cr(III) complexes. (n.d.).
- Fourth Edition Online - the Colour Index. (n.d.). SDC.
-
Colour Index. (2025, May 24). In CAMEO. Retrieved from [Link].
- Alizarin 1869 Indigo 1890 Indanthrene 1901 Ammonia synthesis 1913. (n.d.).
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- Indirect Spectrophotometric Determin
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Fundamental interactions between Mordant Black 13 and protein fibers
An In-depth Technical Guide to the Fundamental Interactions Between Mordant Black 13 and Protein Fibers
Authored by: Gemini, Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the multifaceted molecular interactions between Mordant Black 13, a prominent anthraquinone-based mordant dye, and protein fibers, with a primary focus on wool keratin and silk fibroin. The document elucidates the pivotal role of coordination chemistry, wherein a metallic mordant, typically chromium, forms a stable ternary complex that bridges the dye and the fiber. Beyond this primary mechanism, the guide explores the significant contributions of secondary intermolecular forces, including ionic bonding, hydrogen bonding, and van der Waals forces, which collectively dictate the dye's affinity, fixation, and ultimate fastness properties. The influence of critical process parameters such as pH and temperature on these interactions is analyzed in detail. Furthermore, this guide furnishes detailed experimental protocols for the application of Mordant Black 13 and for the analytical characterization of the resulting dye-fiber system, employing a suite of spectroscopic and microscopic techniques. The content is structured to provide a causal understanding of experimental choices and to serve as a self-validating resource for researchers in the fields of materials science, textile chemistry, and analytical chemistry.
Introduction to Mordant Dyes and Protein Fibers
Mordant dyes are a class of colorants that necessitate the use of a mordant—typically a polyvalent metal ion—to establish a robust and enduring bond with a substrate for which they have little intrinsic affinity.[1][2] The term "mordant" derives from the Latin mordere, meaning "to bite," reflecting the historical belief that the mordant enabled the dye to "bite" into the fiber.[3] This process results in the formation of an insoluble coordination complex, often referred to as a "dye lake," which imparts high wash and light fastness to the dyed material.[2][3]
Protein fibers, such as wool and silk, are natural polymers composed of long chains of amino acids.[4] Wool is primarily composed of the complex protein keratin, which is characterized by a high content of cysteine residues, leading to the formation of disulfide cross-links that confer mechanical and chemical stability.[5][6] Silk, conversely, is composed mainly of fibroin, a simpler protein arranged in linear pleated sheets with extensive hydrogen bonding between adjacent chains.[4] The surfaces of these fibers present a variety of functional groups, including carboxyl (-COOH), amino (-NH2), and hydroxyl (-OH) groups, which serve as reactive sites for dye and mordant binding.[7]
This guide will specifically explore the interactions of Mordant Black 13, a representative anthraquinone dye, with these protein fibers.
The Key Players: Mordant Black 13 and Protein Fibers
Mordant Black 13: Chemical Profile
Mordant Black 13 (C.I. 63615) is an anthraquinone-based dye known for its ability to produce deep black shades on wool, particularly when used with a chromium mordant.[8] Its chemical structure features hydroxyl and amino groups that can act as ligands in the formation of coordination complexes with metal ions. The presence of sulfonate groups imparts water solubility to the dye molecule.
| Property | Value | Source |
| Chemical Name | disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate | PubChem |
| CAS Number | 1324-21-6 | [8] |
| Molecular Formula | C26H16N2Na2O9S2 | [9] |
| Key Functional Groups | Anthraquinone core, Hydroxyl (-OH), Amino (-NH-), Sulfonate (-SO3-) | [8][10] |
Protein Fibers: A Canvas of Reactive Sites
The interaction between Mordant Black 13 and protein fibers is fundamentally governed by the chemical composition and structure of the fiber's constituent proteins, primarily keratin in wool and fibroin in silk.
2.2.1. Wool (Keratin)
Wool fibers are composed of the protein keratin, which has a complex hierarchical structure.[7] The polypeptide chains of keratin are rich in a variety of amino acids, providing a range of functional groups that can participate in dye binding.[6][7] Key reactive sites in wool include:
-
Amino Groups (-NH2): From lysine residues and the N-terminus of polypeptide chains. In acidic conditions, these groups are protonated to form cationic sites (-NH3+).
-
Carboxyl Groups (-COOH): From aspartic and glutamic acid residues, and the C-terminus of the chains. These are the primary sites for binding with chromium (III) mordants.[11]
-
Hydroxyl Groups (-OH): From serine, threonine, and tyrosine residues.
-
Disulfide Bonds (-S-S-): From cysteine residues, which can be sites of oxidative reactions during the chroming process.[11]
2.2.2. Silk (Fibroin)
Silk fibroin has a simpler primary structure compared to keratin, consisting largely of repeating sequences of glycine, alanine, and serine.[12] The protein chains are arranged in anti-parallel β-sheets, which are held together by extensive hydrogen bonds.[13] While lacking the cysteine cross-links of wool, silk still offers several reactive sites for dye interaction:
-
Amino Groups (-NH2): At the N-terminus of the chains.
-
Carboxyl Groups (-COOH): At the C-terminus of the chains and on aspartic and glutamic acid residues.
-
Hydroxyl Groups (-OH): Primarily from serine residues.
-
Amide Groups (-CO-NH-): In the polypeptide backbone, which are key sites for hydrogen bonding.
The Nexus of Interaction: A Multi-level Binding Model
The binding of Mordant Black 13 to protein fibers is not a singular event but rather a cascade of interactions occurring at different levels of molecular attraction. The primary and most durable of these is the formation of a coordination complex, but other forces play a crucial role in the initial uptake and overall stability of the dye.
Primary Interaction: The Coordination Complex
The hallmark of mordant dyeing is the formation of a stable coordination complex between the dye, a metal ion (the mordant), and the fiber.[2][14] For Mordant Black 13 on wool, this is typically achieved using a chromium salt.
The process, particularly in the common "after-chrome" method, can be broken down as follows:
-
Dye Adsorption: The anionic Mordant Black 13 dye is first adsorbed onto the wool fiber, primarily through electrostatic interactions.
-
Mordant Application: A chromium salt, typically sodium or potassium dichromate, is added to the bath.
-
Reduction of Cr(VI): The dichromate (Cr(VI)) is reduced to the active chromic ion (Cr(III)) by reducing agents within the wool fiber, such as cysteine residues.[10][11]
-
Complex Formation: The Cr(III) ion then forms a coordination complex, acting as a bridge between the dye molecule and the fiber.[15] The Cr(III) ion binds to the carboxyl groups of the aspartic and glutamic acid residues in the wool keratin.[11] Simultaneously, it coordinates with the ligand-forming groups on the Mordant Black 13 molecule (hydroxyl and amino groups).
This ternary complex is exceptionally stable, rendering the dye highly resistant to removal during washing.[11]
Caption: Coordination complex between wool, chromium, and Mordant Black 13.
Secondary Interactions: Building the Foundation
While the coordination complex is the primary anchoring mechanism, other intermolecular forces are vital for the initial attraction and overall stability of the dye on the fiber.
3.2.1. Ionic Bonding
Protein fibers are amphoteric, meaning they possess both acidic (carboxyl) and basic (amino) groups.[2] In an acidic dyebath, the amino groups of wool and silk become protonated, acquiring a positive charge (-NH3+). Mordant Black 13, with its sulfonate groups (-SO3-), is an anionic dye. This difference in charge leads to strong electrostatic attraction, or ionic bonding, which is a key driver for the initial uptake of the dye from the solution onto the fiber surface.[14]
Caption: Ionic interaction between protonated amino groups and sulfonate groups.
3.2.2. Hydrogen Bonding
Hydrogen bonds can form between suitable functional groups on the dye and the fiber. For Mordant Black 13, the hydroxyl (-OH) and amino (-NH-) groups can act as hydrogen bond donors, while the carbonyl (>C=O) groups of the anthraquinone core can act as acceptors. On the protein fibers, the amide groups of the peptide backbone, as well as the hydroxyl and carboxyl groups of the amino acid side chains, are all capable of participating in hydrogen bonding.[4][16][17] This type of interaction is particularly significant in the structure of silk fibroin and contributes to the overall affinity of the dye for the fiber.[18]
3.2.3. Van der Waals Forces
These are weak, short-range electrostatic forces that arise from temporary fluctuations in electron density around atoms and molecules. While individually weak, the cumulative effect of many van der Waals interactions between the large, planar structure of the Mordant Black 13 molecule and the surface of the protein fiber can be substantial.[3][6] These forces are non-specific and contribute to the initial adsorption of the dye onto the fiber before stronger bonds are formed.[19]
Influential Factors in the Dyeing Process
The efficacy of the interactions between Mordant Black 13 and protein fibers is highly dependent on the conditions of the dyeing process.
The Critical Role of pH
The pH of the dyebath is arguably the most critical parameter in mordant dyeing.[5][10]
-
Acidic pH (Optimal Range ~3.4-3.6 for after-chroming): An acidic environment is necessary to protonate the amino groups on the protein fibers, creating the cationic sites required for the initial ionic attraction of the anionic dye.[10] The rate of chromium absorption by wool is also highly sensitive to pH.[5]
-
Low pH Risks: Excessively low pH can lead to the oxidative destruction of certain dyes during the after-chroming process.[5]
-
Neutral to Alkaline pH: In these conditions, the carboxyl groups of the fiber are deprotonated (-COO-), leading to electrostatic repulsion with the anionic dye and poor dye uptake.
Temperature Effects
Temperature plays a crucial role in the diffusion of the dye from the surface into the amorphous regions of the fiber.[7] For wool, dyeing is typically carried out at or near the boil. This high temperature causes the fiber to swell, opening up its structure and facilitating the penetration of the large dye and mordant molecules. The rate of chromium uptake by wool is only slightly affected by temperature, but the reduction of Cr(VI) to Cr(III) and the subsequent complex formation are accelerated at higher temperatures.[5][10]
Experimental Protocols and Characterization
Protocol for After-Chrome Dyeing of Wool with Mordant Black 13
This protocol describes a standard laboratory procedure for dyeing wool yarn using the after-chrome method.
Materials:
-
Wool yarn (10 g)
-
Mordant Black 13
-
Sodium sulfate (anhydrous)
-
Acetic acid (glacial)
-
Potassium dichromate
-
Distilled water
-
Beakers, heating mantle, stirring rod, pH meter
Procedure:
-
Scouring: Wash the wool yarn with a neutral detergent to remove any impurities and rinse thoroughly.
-
Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 40:1 (400 mL water for 10 g wool). Add 2% (on weight of fiber, o.w.f) Mordant Black 13, 10% (o.w.f) sodium sulfate (as a leveling agent), and 2% (o.w.f) acetic acid.
-
Dyeing: Introduce the wet wool yarn into the dyebath at 40°C. Raise the temperature to the boil (100°C) over 45 minutes. Continue boiling for 60 minutes, stirring occasionally.
-
Mordanting (After-Chroming): Cool the dyebath to 80°C. Add 1% (o.w.f) potassium dichromate. Raise the temperature back to the boil and continue for another 45-60 minutes. The pH should be maintained in the range of 3.4-3.6 during this step.[10]
-
Rinsing and Drying: Allow the dyebath to cool. Remove the yarn, rinse thoroughly with warm and then cold water until the water runs clear. Squeeze out excess water and allow to air dry.
Caption: Workflow for after-chrome dyeing of wool.
Characterization of Dye-Fiber Interactions
A variety of analytical techniques can be employed to study the interactions between Mordant Black 13 and protein fibers.
| Technique | Information Obtained | Reference |
| UV-Visible Spectroscopy | Quantifies dye uptake and exhaustion from the dyebath; can indicate changes in the dye's electronic environment upon binding. | [20][21] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups involved in binding by observing shifts in vibrational frequencies (e.g., of -COOH, -NH2, -SO3- groups). | [17][20][21] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the fiber surface, confirming the presence and binding state of chromium and dye components. | [7][20] |
| Fluorescence Spectroscopy | Can probe the microenvironment of the dye molecule and detect changes upon binding to the fiber. | [22] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the fiber to assess any changes or damage resulting from the dyeing process. | [11] |
Conclusion
The interaction of Mordant Black 13 with protein fibers is a sophisticated process underpinned by a synergy of chemical bonding mechanisms. While the formation of a robust chromium-bridged coordination complex is the primary determinant of the dye's exceptional fastness, the contributions of ionic forces, hydrogen bonding, and van der Waals interactions are indispensable for the overall dyeing process, from initial dye adsorption to final fixation. A thorough understanding of these fundamental interactions, and the influence of process variables like pH and temperature, is essential for the optimization of dyeing protocols and the development of advanced materials with tailored properties. The experimental and analytical frameworks provided herein offer a robust foundation for further research and application in this domain.
References
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ResearchGate. Chrome Dyeing of Wool: Reducing the Amount of Chromium in the Residual Bath. Available from: [Link]
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ResearchGate. Hydrogen bonding and ionic bonding between red kidney bean dye and silk fiber. Available from: [Link]
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ResearchGate. Best Spectroscopic analysis method to identify dye-fiber bonds and elements present in dyed material?. Available from: [Link]
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Sustainability Directory. Dye-Fiber Interactions. Available from: [Link]
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ResearchGate. Adsorption study of lac dyes with chitosan coated on silk fibroin using molecular dynamics simulations | Request PDF. Available from: [Link]
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Textile Knowledge. Mordant dye. Available from: [Link]
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ResearchGate. The pH Control of Acid and Chrome Dyeing II-Single-bath Mordant Dyeing. Available from: [Link]
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PMC. Studies of Protein Wastes Adsorption by Chitosan-Modified Nanofibers Decorated with Dye Wastes in Batch and Continuous Flow Processes. Available from: [Link]
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Madderlane. Its All About the Mordants and Assists. Available from: [Link]
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Dyeing methods for wool. Available from: [Link]
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MDPI. Spectroscopic Study of the Interaction of Reactive Dyes with Polymeric Cationic Modifiers of Cotton Fabrics. Available from: [Link]
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ACS Publications. Analysis of Dyed Textile Fibers: Connecting Small Molecule and Polymer Chemistry with Forensic Science | Journal of Chemical Education. Available from: [Link]
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Wiley Online Library. The characterization of disperse dyes in polyester fibers using DART mass spectrometry. Available from: [Link]
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PMC. Van der Waals interactions involving proteins. Available from: [Link]
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ScienceDirect. Multimolecular adsorption on cell surfaces under the influence of van der Waals forces. Available from: [Link]
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ResearchGate. Physical Adsorption: Theory of van der Waals Interactions between Particles and Clean Surfaces. Available from: [Link]
-
R Discovery. Influence of Molecular Weight of Anthraquinone Acid Dyes on Color Strength, Migration, and UV Protection of Polyamide 6 Fabrics. Available from: [Link]
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PMC. Development of a Combined Protein and Dye Extraction Approach for the Analysis of Keratin-Based Textiles. Available from: [Link]
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PMC. Hydrogen-bonded Multilayers of Silk Fibroin: From Coatings to Cell-mimicking Shaped Microcontainers. Available from: [Link]
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MDPI. Influence of Molecular Weight of Anthraquinone Acid Dyes on Color Strength, Migration, and UV Protection of Polyamide 6 Fabrics. Available from: [Link]
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ResearchGate. Role of van der Waals forces in the adsorption and diffusion of organic molecules on an insulating surface. Available from: [Link]
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PMC. Mechanistic insights into silk fibroin's adhesive properties via chemical functionalization of serine side chains. Available from: [Link]
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MDPI. Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Available from: [Link]
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ResearchGate. The Nature of the Dye‐Chromium‐Fibre Complex in the Case of Wool Dyed with Certain Chrome Mordant Dyes. Available from: [Link]
-
MDPI. Fabrication and Intermolecular Interactions of Silk Fibroin/Hydroxybutyl Chitosan Blended Nanofibers. Available from: [Link]
-
ResearchGate. The Chemistry of Chrome Mordanting of Wool. Available from: [Link]
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Methodological & Application
Application Note & Protocol: High-Precision Determination of Ca²⁺ and Mg²⁺ by Complexometric Titration Using Mordant Black 13 (Eriochrome Blue Black R)
This guide provides a comprehensive protocol for the quantification of calcium (Ca²⁺) and magnesium (Mg²⁺) ions in aqueous samples using ethylenediaminetetraacetic acid (EDTA) titration with Mordant Black 13 as the metallochromic indicator. This method is widely applicable in water quality analysis, pharmaceutical production, and various research contexts where accurate measurement of these divalent cations is critical.
Principle of Complexometric Titration
Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. The technique is particularly useful for the determination of a mixture of metal ions in solution.
The Role of EDTA
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it has six sites (four carboxyl groups and two amino groups) through which it can bind to a metal ion.[1] This allows it to form very stable, 1:1 complexes with most metal ions, including Ca²⁺ and Mg²⁺.[2] The stoichiometry of this 1:1 interaction makes EDTA an excellent titrant for quantifying metal ion concentrations. The general reaction can be represented as:
Mⁿ⁺ + [EDTA]⁴⁻ → [M-EDTA]ⁿ⁻⁴
The Function of Mordant Black 13
Mordant Black 13, also known as Eriochrome Blue Black R or Calcon, is a metallochromic indicator.[3] It changes color depending on whether it is free in solution or complexed with metal ions. For this titration, the key principles are:
-
Indicator-Metal Complex: Before the titration begins, a small amount of the indicator is added to the sample. It forms a colored complex with a fraction of the Mg²⁺ and Ca²⁺ ions present. In the case of Mordant Black 13, this complex is typically pink or wine-red.[3][4]
-
EDTA's Superior Affinity: The EDTA-metal ion complex is significantly more stable than the indicator-metal ion complex.[5][6]
-
Endpoint Detection: As the EDTA titrant is added, it first complexes with the free Ca²⁺ and Mg²⁺ ions in the solution. Once all the free metal ions have been sequestered by EDTA, the EDTA begins to displace the metal ions from the indicator-metal complex. This releases the free indicator into the solution, causing a sharp color change, which signals the endpoint of the titration. For Mordant Black 13, this change is from pink/red to a distinct blue.[3][4]
The following diagram illustrates the workflow of this complexometric titration.
Caption: Workflow of the EDTA titration for Ca²⁺ and Mg²⁺ using Mordant Black 13.
Experimental Parameters and Reagent Preparation
The success of this titration is highly dependent on maintaining optimal chemical conditions. The pH, in particular, is a critical factor.
Critical Parameters
| Parameter | Optimal Value/Condition | Rationale |
| pH for Total Hardness (Ca²⁺ + Mg²⁺) | 10.0 ± 0.1 | This pH ensures that both Ca²⁺ and Mg²⁺ form stable complexes with EDTA and that the indicator exhibits a sharp color change. Below this pH, the EDTA-metal complex is less stable. Above this pH, there is a risk of precipitating Mg(OH)₂.[7] |
| pH for Ca²⁺ only (with Mg²⁺ present) | 12-14 | At this highly alkaline pH, magnesium precipitates as Mg(OH)₂ and does not interfere with the titration.[8][9] A different indicator, such as Calcon, is often recommended for this specific determination.[8] |
| Indicator | Mordant Black 13 | Provides a clear pink/red to blue endpoint at pH 10. |
| Titrant | 0.01 M Disodium EDTA | A standard concentration for water hardness determination and other applications. |
| Buffer | Ammonia-Ammonium Chloride | Maintains the pH at the required level of 10, resisting the pH drop that occurs as H⁺ ions are released during the complexation reaction.[10] |
Reagent Preparation
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Work in a well-ventilated area or a fume hood, especially when handling concentrated ammonia.[6]
1. Ammonia-Ammonium Chloride Buffer (pH 10)
-
Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonium hydroxide (NH₄OH, SG 0.880).[11]
-
Carefully transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.
-
Store in a tightly sealed plastic bottle. This buffer is stable but should be checked periodically to ensure it maintains a pH of 10.0 ± 0.1 when added to a sample.[7]
2. Standard Disodium EDTA Solution (0.01 M)
-
Dry analytical grade disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O) at 80°C for one hour and cool in a desiccator.
-
Accurately weigh approximately 3.72 g of the dried reagent.[12]
-
Dissolve it in deionized water in a 1 L volumetric flask. A small amount of gentle warming may be required to facilitate dissolution.[8]
-
Dilute to the mark with deionized water and mix thoroughly.
-
Store in a polyethylene bottle. This solution is stable for several weeks.[12]
-
Standardization: The EDTA solution should be standardized against a primary standard calcium carbonate (CaCO₃) solution to determine its exact molarity.
3. Mordant Black 13 (Eriochrome Blue Black R) Indicator Solution
-
Dissolve 0.2 g of Mordant Black 13 powder in 50 mL of methanol.[3]
-
Alternatively, a dry mixture can be prepared by grinding 1 g of the indicator with 100 g of sodium chloride (NaCl).[13] This provides a longer shelf life.
-
Store the solution in a dark, tightly capped bottle. Liquid indicator solutions may degrade over a few weeks.
Detailed Titration Protocol for Total Hardness (Ca²⁺ + Mg²⁺)
This protocol outlines the step-by-step procedure for determining the combined concentration of calcium and magnesium ions.
Sample Preparation
-
Using a volumetric pipette, transfer a 50.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask. If the expected hardness is very high, use a smaller, accurately measured volume and dilute with deionized water to approximately 50 mL.
-
Add 1-2 mL of the pH 10 ammonia-ammonium chloride buffer solution to the flask.[7] Swirl to mix. Verify the pH is within the 10.0 ± 0.1 range using a calibrated pH meter if necessary.
Titration Procedure
-
Add a small amount of the Mordant Black 13 indicator to the flask. If using the liquid solution, add 3-5 drops. If using the solid mixture, add approximately 100-200 mg (a small spatula tip). The solution should turn a distinct pink or wine-red color.[14] If the solution is blue, it indicates the absence of free Ca²⁺ and Mg²⁺ ions.
-
Rinse and fill a 50 mL burette with the standardized 0.01 M EDTA solution, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.
-
Begin titrating the sample with the EDTA solution, swirling the flask continuously. Initially, the EDTA can be added more quickly.
-
As the endpoint approaches, the solution will start to show flashes of purple. At this stage, add the EDTA drop by drop.
-
The endpoint is reached when the color makes a final, sharp transition from the last traces of red/purple to a pure, clear blue.[7][14] This blue color should persist for at least 30 seconds.
-
Record the final burette volume to two decimal places.
-
Repeat the titration with two more sample aliquots to ensure precision. The volumes of EDTA used should agree within ±0.10 mL.
The following diagram illustrates the chemical principle of the color change at the endpoint.
Caption: Chemical principle of endpoint detection with Mordant Black 13.
Calculation of Total Hardness
The total hardness is typically expressed as milligrams of calcium carbonate (CaCO₃) per liter (mg/L), which is equivalent to parts per million (ppm).
The calculation is as follows:
Total Hardness (as mg/L CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used in the titration (in Liters).
-
M_EDTA = Molarity of the standard EDTA solution (in mol/L).
-
100.09 = Molar mass of CaCO₃ (in g/mol ).
-
1000 = Conversion factor from g to mg.
-
V_sample = Volume of the sample used (in Liters).
Trustworthiness and Self-Validation
-
Standardization: Regular standardization of the EDTA titrant against a primary standard (e.g., CaCO₃) is crucial for accuracy.
-
Blank Titration: Perform a blank titration using deionized water instead of the sample to account for any hardness introduced by the reagents or glassware. Subtract the blank volume from the sample titration volume.
-
Replicate Analysis: Always perform titrations in triplicate. The results should be highly reproducible, providing confidence in the final calculated value.
-
Sharp Endpoint: A sluggish or indistinct endpoint may indicate a degraded indicator, incorrect pH, or the presence of interfering ions. Prepare fresh indicator solution or check the buffer's pH if this occurs.
References
-
University of Canterbury. (n.d.). Determination of Total Calcium and Magnesium Ion Concentration. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Complexometric Titration Indicators. Retrieved from [Link]
-
Prince George's Community College. (n.d.). Analysis of Calcium by EDTA Titration to Assess Water Hardness. Retrieved from [Link]
-
Shankar, R. (2009, February 26). Total Hardness. Retrieved from [Link]
-
Hach. (n.d.). Total Hardness of Water by Photocolorimetry. Retrieved from [Link]
- Silver, G. L., & Bowman, R. C. (1967). Reactions of Eriochrome Blue Black R. Talanta, 14(7), 893-896.
-
Studylib.net. (n.d.). Calcium & Magnesium Titration Lab Protocol. Retrieved from [Link]
-
SlidePlayer. (n.d.). EDTA Titrations. Retrieved from [Link]
-
ResearchGate. (2016). Experiment 9: EDTA DETERMINATION OF CALCIUM AND MAGNESIUM. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Determination of the total hardness of water. Retrieved from [Link]
-
Scribd. (2019, February 22). Water Hardness Testing Indicator Guide. Retrieved from [Link]
-
Scribd. (n.d.). EDTA Titration of Calcium and Magnesium. Retrieved from [Link]
-
NEMI.gov. (1985). Hardness, titrimetric, complexometric. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Complexometric Titrations: Competition of Complexing Agents in the Determination of Water Hardness with EDTA. Retrieved from [Link]
-
University of Pennsylvania. (2005, February 15). Chemistry 120: Experiment 2 EDTA Titration of Calcium. Retrieved from [Link]
-
Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Retrieved from [Link]
-
Mansoura University. (n.d.). Lecture 9 - 10 COMPLEXOMETRIC TITRATION. Retrieved from [Link]
-
Middle East Technical University. (n.d.). Complex Formation Titrations with EDTA. Retrieved from [Link]
-
YouTube. (2020, November 23). EDTA Titration of Calcium and Magnesium. Retrieved from [Link]
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Application Note: Determination of Total Water Hardness Using C.I. Mordant Black 13 by Complexometric Titration
Abstract
This document provides a comprehensive, step-by-step protocol for the determination of total water hardness using complexometric titration. Total hardness, defined as the sum of calcium (Ca²⁺) and magnesium (Mg²⁺) ion concentrations, is a critical parameter for water quality assessment in industrial, environmental, and research settings.[1][2] The method employs Ethylenediaminetetraacetic acid (EDTA) as a titrant and C.I. Mordant Black 13, also known as Eriochrome Black T (EBT), as the metallochromic indicator.[3][4][5] The procedure detailed herein is grounded in established analytical chemistry principles and aligns with standard methods for water analysis.[1][6][7] This guide explains the underlying chemical mechanisms, provides detailed instructions for reagent preparation and the titration workflow, and outlines the necessary calculations to express results in standard units.
Introduction to Water Hardness
Historically, water hardness was defined by the capacity of water to precipitate soap, a phenomenon primarily caused by the presence of calcium and magnesium ions.[1] In modern analytical terms, total hardness is the combined concentration of these divalent cations, expressed as the equivalent concentration of calcium carbonate (CaCO₃) in milligrams per liter (mg/L) or parts per million (ppm).[1][2][8]
Water hardness is further classified into two types:
-
Carbonate Hardness: This form of hardness is attributed to calcium and magnesium bicarbonates. It is often called "temporary hardness" because it can be precipitated by boiling.[9]
-
Non-carbonate Hardness: This is caused by the association of calcium and magnesium with sulfates, chlorides, or nitrates and is referred to as "permanent hardness" as it is not removed by boiling.[9][10]
The accurate measurement of water hardness is vital for preventing scale formation in boilers and pipes, managing industrial processes, and ensuring the quality of drinking water.[2][8]
Principle of Complexometric Titration
The method described is a complexometric titration, a type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration.[11][12]
The key components of this analysis are:
-
Titrant (EDTA): Ethylenediaminetetraacetic acid (represented as H₄Y), typically used as its disodium salt (Na₂H₂Y), is a powerful chelating agent.[4] It forms stable, colorless, 1:1 complexes with divalent metal ions like Ca²⁺ and Mg²⁺.[12][13]
-
Indicator (C.I. Mordant Black 13 / Eriochrome Black T): This molecule is a metallochromic indicator, meaning it changes color when it binds to metal ions.[3][5]
-
Buffer Solution: An ammonia-ammonium chloride buffer is used to maintain the pH of the water sample at approximately 10.[8][11][14] This specific pH is critical for two reasons: it ensures the stability of the metal-EDTA complexes and facilitates the proper color change of the indicator.[4][15]
The titration proceeds as follows:
-
Initial State: A small amount of the EBT indicator is added to the water sample, which has been buffered to pH 10. The indicator complexes with a fraction of the free Mg²⁺ and Ca²⁺ ions present, forming a distinct wine-red colored solution.[3][12][16]
-
Titration: As the EDTA solution is added from a burette, it first reacts with the free Ca²⁺ and Mg²⁺ ions in the sample, forming stable, colorless Ca-EDTA and Mg-EDTA complexes.[4][15]
-
Endpoint: Once all the free metal ions have been complexed by EDTA, the titrant then removes the metal ions that were bound to the indicator. The release of the metal ion from the indicator-metal complex causes the indicator to revert to its free form, which is blue at pH 10.[3][12][17] The sharp color change from wine-red to a distinct blue marks the endpoint of the titration.[4][11]
The chemical reactions can be simplified as:
-
Mg²⁺ + EBT⁻ (Blue) → [Mg-EBT]⁺ (Wine-Red)
-
Ca²⁺ + EDTA⁴⁻ → [Ca-EDTA]²⁻
-
Mg²⁺ + EDTA⁴⁻ → [Mg-EDTA]²⁻
-
[Mg-EBT]⁺ (Wine-Red) + EDTA⁴⁻ → [Mg-EDTA]²⁻ + EBT⁻ (Blue)
Reagents and Equipment
Reagent Preparation
| Reagent | Preparation Instructions | Safety & Handling |
| Standard EDTA Solution (0.01 M) | Dissolve 3.723 g of analytical grade disodium EDTA dihydrate (Na₂C₁₀H₁₄N₂O₈·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask. Standardize against a primary standard calcium carbonate solution. | May cause slight skin and eye irritation.[18] |
| Ammonia Buffer Solution (pH 10) | Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of magnesium salt of EDTA and dilute to 250 mL with deionized water.[10][19] Alternatively, dissolve 67.5 g of NH₄Cl in 570 mL of concentrated NH₄OH and dilute to 1 L.[4] Store in a tightly stoppered polyethylene bottle. | Corrosive & Toxic. Prepare in a fume hood.[18] Releases toxic ammonia vapors. Avoid inhalation and skin contact.[13][18] |
| C.I. Mordant Black 13 / EBT Indicator | Dissolve 0.40 g of Eriochrome Black T powder in 100 mL of deionized water and dilute to 1 L with 95% ethanol.[20] Alternatively, mix 0.5 g of EBT with 100 g of solid sodium chloride (NaCl) to create a dry powder indicator. | The indicator solution is flammable. Store away from ignition sources. |
| Deionized or Distilled Water | For all reagent preparations and dilutions. | N/A |
Required Equipment
-
Burette (50 mL)
-
Pipettes (volumetric)
-
Erlenmeyer flasks (250 mL)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Fume hood
-
Personal Protective Equipment (safety glasses, lab coat, gloves)
Experimental Protocol
The following diagram outlines the core workflow for the titration procedure.
Step-by-Step Methodology
-
Sample Preparation: Using a volumetric pipette, transfer 50.0 mL of the water sample into a 250 mL Erlenmeyer flask. If the water is known to be very hard, a smaller volume diluted to 50 mL with deionized water can be used.[15][19]
-
pH Adjustment: Add 1-2 mL of the pH 10 ammonia buffer solution to the sample flask and swirl to mix.[12] This step is crucial for the proper function of the indicator and the stability of the metal-EDTA complex.[11]
-
Indicator Addition: Add 3-5 drops of the EBT indicator solution or a small scoop of the dry powder indicator.[12] The solution should turn a distinct wine-red color if calcium or magnesium ions are present.[4][12] If the solution is blue, hardness is likely absent.[8]
-
Titration: Fill the burette with the standardized 0.01 M EDTA solution and record the initial volume. Begin adding the EDTA titrant to the water sample while continuously swirling the flask or using a magnetic stirrer.[12]
-
Endpoint Determination: As the titration nears its endpoint, the solution will begin to show flashes of purple.[12] Continue adding the EDTA dropwise until the solution exhibits a sharp color change from the last tinge of reddish-purple to a pure blue.[4][17] This blue color should persist for at least 30 seconds.
-
Record Volume: Record the final volume from the burette. The volume of EDTA used is the final volume minus the initial volume.
-
Replicates: Repeat the titration with fresh samples at least two more times. The results should be concordant (within 0.1 mL of each other).
Handling Interferences
Certain metal ions such as copper, iron, zinc, and manganese can interfere with the titration by complexing with the indicator and preventing a sharp endpoint.[4][20]
-
Heavy Metals: Small amounts of interfering metals can be masked by adding an inhibitor such as sodium cyanide (NaCN) or sodium sulfide (Na₂S).[19][20] CAUTION: Cyanide is extremely toxic and must be handled with extreme care in a fume hood.
-
Manganese: Higher oxidation states of manganese can be reduced to the non-interfering divalent state by adding hydroxylamine hydrochloride.[20]
Calculation of Results
The total hardness of the water sample is calculated using the volume of EDTA titrant required to reach the endpoint. The result is expressed as mg/L of CaCO₃.
The formula for the calculation is:
Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used in the titration (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L, typically 0.01 M)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
1000 = Conversion factor from g to mg
-
V_sample = Volume of the water sample used (L, typically 0.050 L)
A simplified version of the formula for a 50 mL sample and 0.01 M EDTA is:
Total Hardness (mg/L as CaCO₃) = (Volume of EDTA in mL × 1000) / (Volume of sample in mL)
Example Calculation: If a 50.0 mL water sample requires 12.5 mL of 0.01 M EDTA solution to reach the endpoint:
Total Hardness = (12.5 mL × 1000) / 50.0 mL = 250 mg/L as CaCO₃
Conclusion
The complexometric titration with EDTA and C.I. Mordant Black 13 (Eriochrome Black T) is a reliable, accurate, and widely accepted method for determining the total hardness of water.[10] By carefully controlling the pH and recognizing the sharp color change at the endpoint, researchers can obtain precise and reproducible results. This protocol provides the necessary steps and underlying scientific principles to successfully implement this essential water quality analysis.
References
- Standard Methods Committee of the American Public Health Association, American Water Works Association, and Water Environment Federation. (n.d.).
- Benchchem. (n.d.). C.I.
- Anonymous. (n.d.). Hardness Measurement.
- Olympian Water Testing, LLC. (2025, February 27).
- Bureau of Indian Standards. (2009). IS 3025-21 (2009): Methods of sampling and test (physical and chemical)
- Water Environment Federation. (n.d.).
- Xylem Analytics. (n.d.).
- Unilever Educational Publications. (n.d.).
- eGyanKosh. (n.d.).
- Scribd. (n.d.).
- Baxter, T. E. (2017, July 2).
- Hach. (2015).
- Alkemist. (n.d.).
- GSP Chem. (2025, March 6).
- University of Canterbury. (n.d.).
- Macsen Labs. (n.d.). Eriochrome Black T | 1787-61-7 | Leading Supplier.
- Journal of Chemical Education. (n.d.).
- NEMI.gov. (n.d.). EPA-NERL: 130.
- NEMI.gov. (n.d.). Hardness, titrimetric, complexometric.
- Carl ROTH. (n.d.). Eriochrome black T (C.I. 14645), 100 g.
Sources
- 1. standardmethods.org [standardmethods.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. C.I. Mordant Black 13 | Metallochromic Indicator [benchchem.com]
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- 5. Eriochrome Black T | Mordant Black II | Complexometric Indicator | Alkemist [alkemist.org]
- 6. wef.org [wef.org]
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- 8. samyangtrilite.com [samyangtrilite.com]
- 9. Eriochrome black T (C.I. 14645), 100 g, CAS No. 1787-61-7 | Metal Indicators | Indicators | Analytical Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 10. venkatasai.wordpress.com [venkatasai.wordpress.com]
- 11. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 12. gspchem.com [gspchem.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. xylemanalytics.com [xylemanalytics.com]
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- 16. macsenlab.com [macsenlab.com]
- 17. NEMI Method Summary - 130.2 [nemi.gov]
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- 19. scribd.com [scribd.com]
- 20. nemi.gov [nemi.gov]
Preparation of a stable Mordant Black 13 indicator solution for titration
Application Note: Preparation and Stabilization of Mordant Black 13 Indicator for Complexometric Titrations
Introduction & Mechanistic Overview
Mordant Black 13 (Alizarin Blue Black B, CAS 1324-21-6) is a critical metallochromic indicator widely employed in analytical chemistry, particularly in complexometric titrations. While occasionally mislabeled in commercial catalogs as Eriochrome Black T (Mordant Black 11), Mordant Black 13 is structurally an anthraquinone derivative, providing distinct stability profiles while serving the same functional role[1].
Its primary research value lies in its ability to form stable, colored complexes with divalent metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). The mechanism of action relies on reversible chelation and a distinct colorimetric shift: in its free, uncomplexed form at an alkaline pH (7–11), the indicator exhibits a deep blue hue. Upon binding to a target metal cation, the electronic distribution of the dye molecule shifts, resulting in a distinct wine-red color. During an EDTA titration, the chelating agent displaces the indicator from the metal complex due to a higher binding affinity, causing the solution to revert from red to blue, signaling the endpoint. This property makes it indispensable for determining water hardness and quantifying metal ions in environmental and industrial research. Furthermore, it has been adapted as an electrochemical indicator for the detection of calcium ions in advanced sensor technologies[2].
The Causality of Instability and Stabilization Strategies
A significant challenge in utilizing anthraquinone-based indicators like Mordant Black 13 is their rapid oxidative degradation in aqueous solutions, especially under the alkaline conditions (pH 10) required for titration. Oxygen dissolved in water initiates the polymerization and oxidation of the chromophore, causing the indicator to lose its sharp endpoint transition and produce a "muddy" or irreversibly red solution.
To circumvent this, the indicator must be formulated as a self-validating system. This is achieved through two primary stabilization pathways:
-
Non-Aqueous Liquid Matrix: Utilizing a mixture of Triethanolamine (TEA) and ethanol. TEA acts as a viscous solvent that limits oxygen diffusion and provides a mildly basic, stabilizing environment. The addition of hydroxylamine hydrochloride serves as a sacrificial antioxidant, neutralizing dissolved oxygen before it can attack the dye.
-
Solid Dispersion: Triturating the dye with an inert solid diluent (NaCl or KCl). By completely eliminating the solvent, the thermodynamic pathway for aqueous oxidation is blocked, resulting in an indefinite shelf life.
Physicochemical Properties & Formulation Data
Table 1: Physicochemical Specifications of Mordant Black 13
| Property | Specification |
| Chemical Name | Disodium 4-[[4-hydroxy-9,10-dioxo-3-[(4-sulfonatophenyl)amino]anthracen-1-yl]amino]benzenesulfonate |
| Synonyms | Alizarin Blue Black B; C.I. Mordant Black 13 |
| CAS Number | 1324-21-6 |
| Molecular Formula | C26H16N2Na2O9S2 |
| Molecular Weight | 610.52 g/mol |
| Indicator Class | Anthraquinone / Metallochromic |
| Free Form Color (pH 7–11) | Blue |
| Metal-Complex Color | Wine-Red |
Table 2: Comparison of Indicator Preparation Formats
| Formulation Method | Estimated Shelf Life | Analytical Advantages | Analytical Disadvantages |
| Aqueous Solution (0.1%) | < 1 Week | Easy to prepare, low cost | Rapid oxidative degradation, muddy endpoints |
| TEA/Ethanol Solution (0.5%) | 6–12 Months | Highly stable, convenient liquid dispensing | Requires organic solvents and antioxidants |
| Solid NaCl Dispersion (1%) | > 5 Years | Indefinite stability, no solvent effects | Requires precise weighing of small solid amounts |
Experimental Protocols
Protocol A: Preparation of Stabilized Liquid Indicator Solution (0.5% w/v)
This protocol yields a highly stable liquid indicator suitable for high-throughput titration workflows.
Reagents & Materials:
-
Mordant Black 13 powder: 0.5 g
-
Hydroxylamine hydrochloride (ACS Reagent grade): 4.5 g
-
Absolute Ethanol: 20 mL
-
Triethanolamine (TEA): 80 mL
-
Amber glass dropper bottle
Step-by-Step Methodology:
-
Weighing: Accurately weigh 0.5 g of Mordant Black 13 and 4.5 g of Hydroxylamine hydrochloride using an analytical balance.
-
Initial Dissolution: Transfer the dry powders to a 150 mL glass beaker. Add 20 mL of absolute ethanol. Stir using a magnetic stirrer for 5 minutes to wet the powders and partially dissolve the dye.
-
Stabilization Matrix Addition: Slowly pour 80 mL of Triethanolamine into the beaker while maintaining continuous, gentle stirring.
-
Homogenization: Cover the beaker with Parafilm to prevent evaporation. Stir at room temperature for 30 minutes until a homogenous, dark blue solution is achieved.
-
Storage: Transfer the stabilized solution to a tightly sealed amber glass dropper bottle. Store in a cool, dark environment to maximize shelf life.
Protocol B: Preparation of Solid Indicator Dispersion (1% w/w)
This protocol provides a solvent-free alternative with an indefinite shelf life, ideal for infrequent use or field testing.
Reagents & Materials:
-
Mordant Black 13 powder: 1.0 g
-
Sodium Chloride (NaCl), Analytical Grade: 99.0 g
-
Agate mortar and pestle
Step-by-Step Methodology:
-
Desiccation: Ensure the NaCl is completely anhydrous by heating it in a drying oven at 110°C for 1 hour. Cool in a desiccator before use.
-
Initial Mixing: Place 1.0 g of Mordant Black 13 and approximately 10.0 g of the dried NaCl into the agate mortar.
-
Trituration: Grind the mixture thoroughly with the pestle for 5–10 minutes until the dye is uniformly distributed, appearing as a homogenous fine powder.
-
Serial Dilution: Gradually add the remaining 89.0 g of NaCl in small, 10-gram portions. Grind continuously after each addition to ensure uniform dispersion and prevent localized dye clumping.
-
Storage: Transfer the triturated powder to a wide-mouth amber glass bottle equipped with a tight-fitting desiccant cap.
Application Workflow: Complexometric Titration of Divalent Cations
-
Sample Preparation: Pipette 50.0 mL of the aqueous sample into a 250 mL Erlenmeyer flask.
-
Buffering: Add 2.0 mL of Ammonia-Ammonium Chloride buffer (pH 10). Causality Insight: This specific pH ensures the indicator remains in its active blue (uncomplexed) state while optimizing the formation constant of the Metal-EDTA complex.
-
Indicator Addition: Add 2-3 drops of the stabilized liquid indicator (Protocol A) OR a ~0.1 g pinch of the solid dispersion (Protocol B). The solution will transition to wine-red, confirming the presence of divalent cations (Ca²⁺, Mg²⁺).
-
Titration: Titrate with a standardized 0.01 M EDTA solution, swirling the flask continuously.
-
Endpoint Detection: The endpoint is reached when the last trace of a reddish/purple tint disappears, and the solution transitions to a crisp, clear blue.
Mechanistic and Workflow Visualizations
Mechanism of Mordant Black 13 in complexometric EDTA titrations.
Workflow for the preparation of a stable liquid Mordant Black 13 indicator solution.
References
- Title: C.I.
- Source: calpaclab.
- Source: patents.google.
Sources
Application of Mordant Dyes in Histological Sections: Principles and Protocols
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Mordant Staining, Featuring C.I. Mordant Black 13 and its Analogs
Introduction and Editorial Note:
C.I. Mordant Black 13 is classified as a mordant dye, a family of colorants that require an intermediate substance—a metal salt or 'mordant'—to bind effectively to a substrate. While C.I. Mordant Black 13 itself is well-documented in the fields of analytical chemistry as a metallochromic indicator, its specific use in routine histological staining is not extensively established in scientific literature.[1]
However, the principles governing its action are fundamental to many critical staining methods in histology. This guide, therefore, leverages the established mechanisms of closely related and well-documented histological mordant dyes to provide a comprehensive and scientifically-grounded framework. We will explore the foundational chemistry of mordanting and present a detailed protocol using a histologically relevant analog, Solochrome Cyanine, as a practical exemplar. The principles and methodologies described herein are directly applicable to the experimental design for any mordant dye, including Mordant Black 13.
Part 1: The Core Principle — Mechanism of Mordant Dye Staining
Mordant dyes have little to no affinity for tissue components on their own. Their utility is unlocked by the action of a polyvalent metal ion, the mordant, which acts as a chemical bridge between the dye molecule and the tissue substrate.[2] This process, known as chelation, involves the formation of strong covalent and coordinate bonds, resulting in a highly stable and vividly colored final structure.
The overall mechanism can be visualized as a two-step process:
-
Formation of the "Dye Lake": The mordant (e.g., ferric iron, Fe³⁺, or aluminum, Al³⁺) complexes with the dye molecule. This complex, often called a "dye lake," is the active staining agent. The metal ion alters the electronic properties of the dye, thus changing and intensifying its color.
-
Binding to Tissue: The dye-mordant complex then binds to specific anionic sites within the tissue. Key targets include the phosphate groups of nucleic acids in the cell nucleus and carboxyl groups in certain proteins.[2] The mordant, now firmly linked to the dye, forms additional coordinate bonds with these tissue components, anchoring the entire complex in place.
This chelation mechanism is what makes mordant-based stains, like the ubiquitous Hematoxylin and Eosin (H&E) stain, so robust and permanent.[2][3]
Caption: Mechanism of Mordant Dye Chelation.
Part 2: Field-Proven Insights for Robust Application
The success of any mordant staining protocol hinges on the careful control of several key parameters. Understanding the causality behind these choices is critical for developing a self-validating and reproducible system.
1. Mordant Selection and its Impact: The choice of metal ion is a primary determinant of the final color and tissue selectivity. The two most common mordants in histology are aluminum (Al³⁺) and iron (Fe³⁺).[2]
-
Aluminum Salts (e.g., Aluminum Ammonium Sulfate): Typically used with hematoxylin to produce the classic blue-to-purple nuclear staining seen in H&E. Aluminum-dye lakes are often used in progressive staining methods, where staining intensity is controlled by time.
-
Iron Salts (e.g., Ferric Chloride): Form intensely dark blue-black to black dye lakes. Iron-mordanted solutions are highly potent and are typically used in regressive staining methods, where the tissue is deliberately over-stained and then selectively de-stained (differentiated).[4][5] Iron-based mordants are essential for staining structures that are resistant to other methods, such as myelin or certain metal particles.[6]
2. The Critical Role of pH: The pH of the staining solution directly influences the charge of both the dye-mordant complex and the tissue proteins.[3] Mordant dye solutions are typically acidic. This acidity suppresses the ionization of acidic tissue components (like carboxyl groups in the cytoplasm), reducing background staining and enhancing the specificity for highly acidic structures like nuclear chromatin.
3. Methods of Mordant Application: There are three primary ways to apply a mordant, with one being overwhelmingly common in histology:
-
Pre-mordanting: The tissue is treated with the mordant solution first, followed by the dye.
-
Meta-mordanting (Most Common): The mordant and dye are combined in a single, stable solution that is applied to the tissue. This is the method used for virtually all alum- and iron-hematoxylin solutions and is the basis for the protocol below.[2]
-
After-mordanting: The dye is applied first, followed by the mordant solution to fix and develop the color. This is rarely used in standard histology.[2]
Part 3: Detailed Protocol — Iron-Solochrome Cyanine Staining
This protocol is adapted from established methods for Solochrome Cyanine (C.I. Mordant Blue 3), an analog that effectively demonstrates the principles of iron mordant staining.[6] It is particularly useful for identifying metallic wear debris in periprosthetic tissues but also serves as a potent nuclear and myelin stain.[6][7]
A. Reagent Preparation
-
Solochrome Cyanine Staining Solution (Stock):
-
Solochrome Cyanine (C.I. 43820): 0.2 g
-
10% Ferric Chloride (FeCl₃) Solution: 4.0 mL
-
Concentrated Sulfuric Acid (H₂SO₄): 0.5 mL
-
Distilled Water: 100 mL
-
Procedure: Dissolve the Solochrome Cyanine in the distilled water. Carefully and slowly, add the sulfuric acid. Finally, add the ferric chloride solution. Mix well. The solution is stable for several months at room temperature.
-
-
Acid-Alcohol Differentiator:
-
70% Ethanol: 100 mL
-
Concentrated Hydrochloric Acid (HCl): 1.0 mL
-
Procedure: Add the HCl to the ethanol and mix.
-
-
Counterstain (Optional):
-
Van Gieson's Solution or 1% Neutral Red can be used for cytoplasmic and collagen contrast.
-
B. Experimental Workflow: Step-by-Step Staining Procedure
Caption: Step-by-step workflow for Iron-Solochrome Cyanine staining.
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 changes, 5 minutes each), followed by a graded series of alcohol (100%, 95%, 70%; 2 minutes each), and finally rinse well in distilled water.
-
Staining: Immerse slides in the Iron-Solochrome Cyanine staining solution for 5-10 minutes.
-
Rinsing: Wash slides in running tap water for 2-3 minutes to remove excess stain.
-
Differentiation: Briefly dip slides in 1% acid-alcohol (1-3 seconds). This is the most critical step. Check the section microscopically to ensure that the background is pale while nuclei or target structures remain sharply stained.
-
Bluing: Wash in running tap water for at least 5 minutes. The slightly alkaline tap water causes the stain to shift from a reddish to a crisp blue/black color.
-
Counterstaining (Optional): Apply a counterstain like Van Gieson's for 1-2 minutes for collagen contrast. Rinse briefly.
-
Dehydration and Clearing: Dehydrate the sections through a graded series of alcohols (95%, 100%) and clear in xylene (2 changes, 3 minutes each).
-
Mounting: Apply a resinous mounting medium and a coverslip.
Part 4: Data Presentation and Troubleshooting
Expected Staining Results
| Tissue/Cellular Component | Stained Color (Iron-Solochrome Cyanine) |
| Nuclei | Dark Blue to Black |
| Myelin Sheaths | Aqua Blue to Dark Blue |
| Cobalt-Chromium Particles | Intense Blue/Black[6][7] |
| Haemosiderin (Iron) | Unstained[6] |
| Cytoplasm (with counterstain) | Varies with counterstain (e.g., Pink/Red) |
| Collagen (with counterstain) | Varies with counterstain (e.g., Red) |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution |
| Weak or No Staining | Staining time too short; Old/depleted staining solution; Improper fixation. | Increase staining time; Prepare fresh staining solution; Ensure tissue is properly fixed (10% NBF is optimal). |
| Overstaining | Staining time too long; Differentiation too short or omitted. | Reduce staining time; Increase differentiation time, checking progress microscopically. |
| Non-specific Background | Inadequate rinsing after staining; Differentiation insufficient. | Ensure thorough rinsing before differentiation; Differentiate until background is clear. |
| Precipitate on Section | Staining solution was not filtered or is old. | Filter the staining solution before use; Prepare fresh solution if precipitate persists. |
Part 5: Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. When working with mordant dyes and their components, adhere to the following guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Mordant dyes are powders that can be easily inhaled; handle in a well-ventilated area or under a chemical fume hood.
-
Handling Mordants: Mordants are often heavy metal salts (e.g., ferric chloride) and can be corrosive and toxic. Avoid contact with skin and eyes.
-
Handling Acids: The protocol uses concentrated acids (sulfuric, hydrochloric). Handle with extreme care under a fume hood, adding acid to water/alcohol, never the other way around.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Heavy metal waste often requires specific disposal procedures.
References
-
Vienna BioCenter Core Facilities. (n.d.). Routine and special histochemical stains. Retrieved from [Link]
- Stefanović, D., et al. (2015). Use of eriochrome cyanine R in routine histology and histopathology: is it time to say goodbye to hematoxylin? Biotechnic & Histochemistry. (Abstract sourced via R Discovery).
-
DiSilvio, F., et al. (2019). Solochrome cyanine: A histological stain for cobalt-chromium wear particles in metal-on-metal periprosthetic tissues. Journal of Materials Science: Materials in Medicine, 30(9). Available at: [Link]
-
Lab Supplies. (n.d.). Indicator, Mordant Black 17, 100 grams. Retrieved from [Link]
-
Carl ROTH. (n.d.). Eriochrome blue black B (C.I. 14640), 5 g, glass. Retrieved from [Link]
-
Alkali Scientific. (n.d.). Eriochrome blue-black B (C.I. 14640), 1 X 25 g (1031680025). Retrieved from [Link]
-
DiSilvio, F., et al. (2019). Solochrome cyanine: A histological stain for cobalt-chromium wear particles in metal-on-metal periprosthetic tissues. ResearchGate. Retrieved from [Link]
-
WebPath. (n.d.). Special Stains in Histology. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Eriochrome blue black B. Retrieved from [Link]
-
Kenhub. (2022). Histology: Stains and section interpretation. Retrieved from [Link]
-
University of Genoa. (2022). Histological stainings - Atlante di istologia | Atlas of Histology. Retrieved from [Link]
-
StainsFile. (n.d.). Mordants. Retrieved from [Link]
Sources
- 1. C.I. Mordant Black 13 | Metallochromic Indicator [benchchem.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Histological stainings | Atlante di istologia | Atlas of Histology [istologia.unige.it]
- 4. Routine and special histochemical stains | Histopathology | VBCF [viennabiocenter.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Solochrome cyanine: A histological stain for cobalt-chromium wear particles in metal-on-metal periprosthetic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Direct Printing of Proteinaceous Substrates Using Mordant Black 13
Executive Summary
While widely recognized by drug development professionals and analytical chemists as a metallochromic indicator for complexometric titrations, C.I. Mordant Black 13 (Alizarin Blue Black B; CAS 1324-21-6) is fundamentally engineered as a high-performance mordant dye[1]. This application note details its use in the direct printing of wool fabrics (keratin substrates). By leveraging the dye's ability to form stable coordination complexes with transition metals, researchers can achieve exceptional wash and light fastness. This protocol serves as a robust model for understanding dye-metal-protein crosslinking mechanisms in advanced materials science.
Mechanistic Principles of Dye-Metal-Fiber Complexation
The application of Mordant Black 13 to wool is governed by a delicate interplay of pH, electrostatics, and coordination chemistry. The adsorption kinetics of mordant dyes onto wool typically follow a pseudo-second-order model, indicating that the rate-limiting step is chemisorption[2].
-
Electrostatic Adsorption : Wool keratin possesses an isoelectric point of approximately pH 4.5. By utilizing an acid donor in the print paste, the local pH is driven below 4.0 during steaming. This protonates the amino groups ( NH3+ ) on the wool, creating cationic sites that strongly attract the anionic sulfonate groups of the dye[3].
-
Coordination Complexation : Unlike standard acid dyes, Mordant Black 13 requires a metal ion to bridge the dye molecule and the fiber. During the high-temperature steaming phase, Cr(III) ions (supplied by chromium acetate) displace solvent molecules and form coordinate covalent bonds with both the electron-donating atoms of the dye and the amino acid residues of the wool[2]. This creates a highly stable, insoluble 1:1 or 1:2 metal-dye complex trapped within the fiber matrix[4].
Figure 1: Mechanism of Mordant Black 13 complexation and fixation on wool keratin.
Quantitative Formulation of Print Paste
The formulation of the print paste requires strict adherence to rheological and chemical compatibility rules. Sodium alginate, a common textile thickener, must be avoided as it reacts with heavy metals like Cr(III) to form insoluble gels. Instead, highly roasted starch derivatives (British Gum) are utilized[5].
Table 1: Standardized Mordant Black 13 Print Paste Formulation
| Component | Function / Causality | Quantity (per 1 kg) | Conc. (w/w) |
| Mordant Black 13 | Active Colorant. | 30.0 g | 3.0% |
| Glycerine | Humectant. Absorbs steam moisture to swell wool fibers. | 30.0 g | 3.0% |
| Oxalic Acid | Acid Donor. Lowers pH during steaming to drive chemisorption. | 25.0 g | 2.5% |
| Chromium Acetate (32°Tw) | Cr(III) Source. Pre-reduced mordant prevents premature dye oxidation. | 120.0 g | 12.0% |
| British Gum Paste (8%) | Rheology Modifier. Stable in the presence of transition metals. | 580.0 g | 58.0% |
| Deionized Water | Solvent / Diluent. | 215.0 g | 21.5% |
Step-by-Step Experimental Protocol
Phase 1: Substrate Preparation
Causality: Wool naturally possesses a hydrophobic epicuticle that resists paste penetration.
-
Scouring : Wash the wool fabric in a 2 g/L non-ionic detergent (e.g., Triton X-100) at 40°C for 20 minutes to remove residual lanolin.
-
Surface Modification : Treat the fabric with a mild chlorination agent (e.g., DCCA) to partially degrade the epicuticle scales. Rinse thoroughly and dry.
Phase 2: Print Paste Compounding
Causality: The order of addition prevents premature laking (precipitation) of the dye-metal complex in the bucket.
-
Hydrate the British Gum in deionized water using a high-shear overhead stirrer until a homogenous paste is formed.
-
In a separate beaker, dissolve Mordant Black 13 in warm water (60°C) and glycerine.
-
Slowly fold the dye solution into the thickener vortex.
-
Add the oxalic acid (pre-dissolved in 50 mL of water).
-
Critical Step : Add the Chromium Acetate solution last, dropwise, under continuous stirring[5].
Phase 3: Direct Printing Execution
-
Secure the prepared wool fabric onto a flat-bed screen printing apparatus.
-
Apply the paste using a medium-durometer polyurethane squeegee. Ensure the pressure is optimized for 100% fiber penetration without striking through to the underlying blanket.
-
Immediately dry the printed fabric at 60°C–70°C. Note: Do not exceed 70°C during drying to prevent premature, uneven thermal fixation.
Phase 4: Fixation via Steaming
Causality: Steaming provides the thermodynamic energy required for the dye and chromium to diffuse into the fiber core and crosslink[6].
-
Transfer the dried fabric to a saturated loop steamer.
-
Steam at 100°C–102°C for 30 to 45 minutes. The saturated steam activates the glycerine, swelling the fiber, while the oxalic acid drops the local pH, initiating the coordinate covalent bonding.
Phase 5: Washing-Off and Neutralization
-
Rinse the fabric in cold running water to flush out the bulk of the British Gum thickener.
-
Wash in warm water (50°C) containing 1 g/L of a mild non-ionic surfactant for 10 minutes to remove any unfixed dye and residual surface chromium.
-
Perform a final cold rinse and air dry.
Quality Control & Self-Validating Metrics
To ensure the protocol is a self-validating system, monitor the following parameters:
-
Pre-Print Rheology & pH : Measure paste viscosity using a Brookfield viscometer. The target is 3000–4500 cP. If the viscosity drops, capillary wicking (bleeding) will occur on the fabric. The pre-print paste must register at pH 5.0–5.5. A lower initial pH risks premature dye-metal laking before application.
-
Effluent Clarity Validation : During the Phase 5 warm wash, the effluent water should remain virtually colorless. Significant dye bleed indicates a failure in the steaming phase (insufficient time/temperature for Cr-complexation).
-
Fastness Testing : Conduct a standard wash fastness test (ISO 105-C06). A successful dye-metal-protein complex will yield a minimal color change rating of 4-5 on the grayscale.
References[3] Benchchem. C.I. Mordant Black 13 | Metallochromic Indicator. URL:https://www.benchchem.com/product/b075258[1] Santa Cruz Biotechnology. Alizarin Blue Black B. URL:https://www.scbt.com/p/alizarin-blue-black-b[2] Benchchem. Functional Applications and Theoretical Studies of C.i. Mordant Black 13. URL:https://www.benchchem.com/product/b075258[6] CSIROpedia. Transfer printing. URL:https://csiropedia.csiro.au/transfer-printing/[5] Govt. Polytechnic, Hisar. Ch—1 Automatic Flat-bed screen printing. URL:http://www.gphisar.ac.in/UserFiles/File/Ch%E2%80%941%20Automatic%20Flat-bed%20screen%20printing.pdf[4] Broadbent, A.D. Coloration of technical textiles. URL:http://182.160.97.198:8080/xmlui/bitstream/handle/123456789/1083/Coloration%20of%20technical%20textiles.pdf
Sources
Application Note: High-Precision Determination of Magnesium Trisilicate Using Mordant Black 13 via Complexometric Titration
Introduction & Mechanistic Causality
Magnesium trisilicate ( Mg2Si3O8⋅xH2O ) is an inorganic compound widely utilized in the pharmaceutical industry as an antacid and in food processing as an active filtration agent for edible oils[1]. Because it is a complex matrix of magnesium oxide and silicon dioxide, quantifying the exact magnesium content requires liberating the Mg2+ ions from the silicate lattice before analysis.
The gold standard for this determination is a complexometric titration using Ethylenediaminetetraacetic acid (EDTA) as the chelating agent. To visualize the endpoint of this titration, C.I. Mordant Black 13 (often functionally grouped with Eriochrome Black T in pharmacopeial monographs) is employed as a metallochromic indicator[2].
The Chemical Mechanism
Mordant Black 13 operates through reversible chelation and colorimetric transition. In its free, uncomplexed form at a highly controlled pH of 10, the indicator exhibits a deep blue hue. When introduced to the Mg2+ extracted from the trisilicate, it forms a stable, wine-red coordination complex[2].
As EDTA is titrated into the system, it competes with the Mordant Black 13 for the Mg2+ ions. Because the formation constant ( Kf ) of the Mg-EDTA complex is significantly higher than that of the Mg-indicator complex, the EDTA systematically displaces the indicator. The exact endpoint is signaled the moment the last Mg2+ ion is sequestered by EDTA, causing the solution to instantly revert from wine-red to pure blue[2].
Experimental Design & Self-Validating Protocol
A robust analytical protocol must be a self-validating system. To ensure trustworthiness and high precision, this workflow incorporates specific chemical masking and thermodynamic controls to prevent false endpoints.
Causality of Experimental Choices
-
Acid Digestion (3 N HCl): Magnesium trisilicate is insoluble in water. Boiling in hydrochloric acid breaks the Si-O-Mg bonds, quantitatively releasing Mg2+ into the aqueous phase while precipitating the silicate as insoluble SiO2 , which is then filtered out[3].
-
Triethanolamine (TEA) Addition: Pharmaceutical and food-grade silicates often contain trace heavy metals (e.g., Al, Fe). These metals can irreversibly bind to Mordant Black 13—a phenomenon known as "indicator blocking"—which prevents the color change. TEA acts as a steric masking agent, sequestering these impurities so they cannot interact with the indicator[3].
-
Ammonia-Ammonium Chloride Buffer (pH 10): The chelation of Mg by EDTA releases protons ( H+ ). Without a strong buffer, the pH would drop, protonating the indicator and destroying its colorimetric properties. The NH3/NH4Cl buffer locks the environment at pH 10, the optimal thermodynamic window for Mordant Black 13[2].
-
Thermal Control (Ice Bath at 3–4 °C): At room temperature, the displacement kinetics between EDTA and the Mg-indicator complex can be sluggish, leading to a "drawn-out" purple endpoint. Cooling the solution to 3–4 °C alters the thermodynamic equilibrium, freezing out competing side reactions and resulting in a razor-sharp transition from red to blue[3].
Table 1: Reagent Causality Matrix
| Reagent | Function in Assay | Mechanistic Rationale |
| 3 N Hydrochloric Acid | Digestion / Extraction | Cleaves the silicate lattice; precipitates SiO2 while solubilizing Mg2+ . |
| Triethanolamine (TEA) | Masking Agent | Forms stable, colorless complexes with trace heavy metals, preventing indicator blocking. |
| NH3/NH4Cl Buffer | pH Stabilization | Neutralizes H+ released during EDTA chelation; maintains pH 10 for indicator stability. |
| Mordant Black 13 | Metallochromic Indicator | Binds Mg2+ to form a wine-red complex; reverts to blue when displaced by EDTA. |
| 0.05 M Disodium EDTA | Primary Chelator | Titrant that displaces the indicator due to a higher thermodynamic formation constant. |
Step-by-Step Methodology
Part A: Sample Preparation (Digestion & Filtration)
-
Accurately weigh approximately 1.0 g of finely powdered Magnesium Trisilicate sample.
-
Transfer the powder to a 250-mL beaker. Add 20 mL of deionized water, followed by the slow, dropwise addition of 40 mL of 3 N Hydrochloric Acid under continuous stirring[3].
-
Heat the mixture to a gentle boil for 5–10 minutes to ensure complete digestion of the silicate matrix.
-
Allow the mixture to cool to room temperature. Filter the solution through quantitative ashless filter paper into a 200-mL volumetric flask to remove the precipitated SiO2 .
-
Wash the beaker and the filter paper thoroughly with deionized water, adding the washings to the volumetric flask. Dilute to the 200-mL mark with deionized water and invert repeatedly to mix.
Part B: System Conditioning & Titration
-
Pipette a 20.0 mL aliquot of the digested sample solution into a 400-mL beaker.
-
Add 180 mL of deionized water and 20 mL of Triethanolamine. Stir vigorously for 2 minutes to ensure complete masking of trace metals[3].
-
Add 10 mL of Ammonia–Ammonium Chloride buffer (pH 10).
-
Add 3 drops of Mordant Black 13 indicator solution (Prepared by dissolving 200 mg of Mordant Black 13 in a mixture of 15 mL triethanolamine and 5 mL dehydrated alcohol)[3]. The solution will turn a deep wine-red.
-
Critical Step: Immerse the 400-mL beaker in an ice bath. Monitor the temperature until the solution cools to between 3 °C and 4 °C[3].
-
Remove the beaker from the ice bath and immediately titrate with standardized 0.05 M Edetate Disodium (EDTA) VS.
-
The endpoint is reached when the solution transitions from wine-red, through a brief purple phase, to a crisp, pure blue. Record the volume of EDTA consumed ( Vsample ).
Part C: Self-Validation (Blank Determination)
To ensure the trustworthiness of the assay, a self-validating blank must be performed to account for trace magnesium or calcium inherent in the water or reagents.
-
Substitute the 20.0 mL sample aliquot with 20.0 mL of deionized water.
-
Repeat all steps in Part B exactly as described.
-
Record the volume of EDTA consumed by the blank ( Vblank ). Subtract this value from Vsample to obtain the corrected titration volume.
Data Presentation & Calculations
The concentration of Magnesium Trisilicate is calculated based on the stoichiometric equivalence of the EDTA titrant. According to pharmacopeial standards, each mL of 0.05 M EDTA is equivalent to 6.521 mg of Mg2Si3O8 [3].
Calculation Formula: Total Mg2Si3O8 (mg)=(Vsample−Vblank)×(0.05MEDTA)×6.521×10
(Note: The multiplier of 10 accounts for the 20 mL aliquot taken from the 200 mL volumetric flask).
Table 2: Method Validation & Quality Control Parameters
| QC Parameter | Execution | Acceptance Criteria | Purpose |
| Blank Titration | Run protocol with H2O instead of sample. | Vblank≤0.10 mL | Ensures reagents are free of divalent cation contamination. |
| Titrant Standardization | Titrate EDTA against NIST primary standard CaCO3 . | Molarity RSD ≤0.5% | Verifies the exact concentration of the 0.05 M EDTA titrant. |
| Endpoint Temperature | Measure solution temp immediately prior to titration. | 3 °C – 4 °C | Prevents indicator blocking and ensures a sharp color transition. |
Mandatory Visualization: Assay Workflow
Workflow and chemical mechanism of Magnesium Trisilicate assay using Mordant Black 13.
References
-
Magnesium Trisilicate Tablets Assay. DrugFuture / Pharmacopeial Standards. Retrieved from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for C.I. Mordant Black 13 Titrations
Welcome to the Technical Support Center for optimizing complexometric titrations using C.I. Mordant Black 13. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their titration procedures for enhanced accuracy and reproducibility. Here, we move beyond simple protocols to explain the underlying chemical principles governing the successful use of this versatile metallochromic indicator.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Question 1: Why is my titration endpoint indistinct, fading, or drifting?
Answer:
An indistinct or unstable endpoint is one of the most common challenges in titrations using C.I. Mordant Black 13 (also known as Eriochrome Black T). This issue almost always points to suboptimal pH control.[1]
-
The Causality: C.I. Mordant Black 13 is not only a metal ion indicator but also a pH indicator.[2] Its color is dependent on the pH of the solution. In the absence of metal ions, it is blue at a pH above 7, but turns red below this pH.[2] The desired sharp color change from wine-red (metal-indicator complex) to a distinct blue (free indicator) at the endpoint relies on maintaining a specific, stable, and sufficiently alkaline pH, typically around 10.[3]
If the pH is too low (acidic), the indicator itself will be red, masking the true endpoint. If the pH is too high, there's a risk of precipitating metal hydroxides (e.g., Mg(OH)₂), which removes the analyte from the solution and leads to inaccurate results. Furthermore, pH fluctuations during the titration can cause a "drifting" endpoint, where the color change is gradual and difficult to pinpoint.
-
Self-Validating Protocol for pH Optimization:
-
Buffer Selection: The use of a robust buffer system is non-negotiable. An ammonia-ammonium chloride buffer is standard for maintaining a pH of approximately 10, which is optimal for the titration of many divalent cations like Ca²⁺ and Mg²⁺.[3]
-
Buffer Preparation and Verification:
-
Prepare the buffer solution by dissolving ammonium chloride in concentrated ammonium hydroxide and diluting with deionized water. A common recipe involves dissolving 17.5 g of NH₄Cl in 142 mL of concentrated NH₄OH and diluting to 250 mL.
-
Crucially, always verify the pH of your final buffered analyte solution before adding the indicator. Use a calibrated pH meter for this. Do not assume the buffer alone will bring the sample to the correct pH, as the sample matrix itself can influence the final pH.
-
-
Titration Execution:
-
Pipette a known volume of your sample into a conical flask.
-
Add a sufficient volume of the ammonia buffer (e.g., 5 mL) to bring the pH to 10.[3]
-
Add a few drops of the C.I. Mordant Black 13 indicator solution. The solution should turn a distinct wine-red color.[3]
-
Titrate with your standardized EDTA solution until the color changes sharply to a clear blue.[3]
-
-
Question 2: My results are inconsistent across replicates. What are the likely sources of this variability?
Answer:
Inconsistent results often stem from a combination of factors, with pH instability being a primary suspect. However, other procedural nuances can also contribute significantly.
-
The Causality:
-
pH Drift: As mentioned, if the buffer capacity is insufficient for your sample matrix, the pH can change during the titration, leading to variable endpoint detection.
-
Indicator Degradation: C.I. Mordant Black 13 solutions can degrade over time, especially when exposed to light or air. A degraded indicator will not provide a sharp color change.
-
Interfering Ions: The presence of other metal ions that can form stable complexes with EDTA or the indicator can interfere with the titration.[4] For instance, traces of copper, iron, or aluminum can "block" the indicator, preventing it from changing color correctly at the endpoint.
-
-
Troubleshooting and Optimization Workflow:
Caption: Troubleshooting workflow for inconsistent titration results.
-
Step-by-Step Protocol for Ensuring Consistency:
-
pH Verification: Before each titration, ensure the pH of the buffered sample is consistently within the optimal range (e.g., 10.0 ± 0.1).
-
Indicator Preparation and Storage: Prepare fresh indicator solutions regularly. A common preparation involves dissolving the indicator in a suitable solvent like triethanolamine or ethanol. Store the solution in a dark, well-sealed bottle to minimize degradation.
-
Handling Interferences: If interfering ions are suspected, the use of masking agents is necessary. For example, a small amount of sodium cyanide can be added to mask copper, zinc, and iron.[4] Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
-
Frequently Asked Questions (FAQs)
What is the optimal pH range for titrations using C.I. Mordant Black 13 and why?
The optimal pH for most complexometric titrations using C.I. Mordant Black 13 is between 9 and 11, with a pH of 10 being the most commonly cited value.[3][5]
The reason for this specific pH range is rooted in the stability of the complexes involved:
-
Metal-EDTA Complex Stability: The formation of a stable metal-EDTA complex is highly pH-dependent.[1] At lower pH values, the EDTA molecule is protonated, which reduces its chelating ability. A sufficiently high pH is required to ensure that the EDTA is in its fully deprotonated form (Y⁴⁻), allowing it to form a very stable 1:1 complex with the metal ion.
-
Metal-Indicator Complex Stability: The metal-indicator complex must be stable enough to form at the beginning of the titration but less stable than the metal-EDTA complex.[2] This allows the EDTA to displace the indicator from the metal ion at the equivalence point. The stability of the metal-indicator complex is also pH-dependent. The pH 10 range provides the optimal balance where the metal-indicator complex is sufficiently stable to give a clear starting color, but weak enough to be broken by the EDTA at the endpoint.
-
Indicator Color: As an acid-base indicator, C.I. Mordant Black 13 exists in its blue form (HIn²⁻) in the pH range of 7-11 in the absence of metal ions.[2][5] This ensures that when the indicator is released from the metal complex at the endpoint, the solution will turn a distinct blue.
| pH Range | Consequence for Titration |
| < 7 | The free indicator is red, making the endpoint color change from red to red, which is impossible to detect. |
| 7 - 9 | The Metal-EDTA complex may not be sufficiently stable for all metal ions, leading to an inaccurate endpoint. |
| 9 - 11 | Optimal Range: Ensures stable Metal-EDTA complex formation and a clear blue color for the free indicator. |
| > 11 | Risk of precipitating metal hydroxides, leading to underestimation of the metal ion concentration. |
How do I select and prepare the appropriate buffer system?
The choice of buffer is critical for maintaining the constant pH necessary for an accurate titration.
-
Selection Criteria:
-
The buffer's pKa should be close to the desired pH of the titration (around 10).
-
The buffer components should not interact with the metal ions being titrated or with the EDTA.
-
The buffer should have sufficient capacity to resist pH changes upon the addition of the titrant.
-
-
Recommended Buffer System: Ammonia-Ammonium Chloride This is the most widely used buffer for titrations with C.I. Mordant Black 13 due to its pKa of approximately 9.25, which allows it to effectively buffer in the desired pH 9-10 range.
-
Detailed Buffer Preparation Protocol:
-
Reagents and Equipment:
-
Ammonium Chloride (NH₄Cl), analytical grade
-
Concentrated Ammonium Hydroxide (NH₄OH), analytical grade
-
Deionized water
-
Volumetric flask (e.g., 250 mL)
-
Graduated cylinder
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out 17.5 g of ammonium chloride.
-
In a fume hood, carefully measure 142 mL of concentrated ammonium hydroxide using a graduated cylinder.
-
Add the ammonium chloride to the ammonium hydroxide and swirl to dissolve.
-
Transfer the solution to a 250 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Store the buffer solution in a tightly sealed container.
-
-
References
- Vertex AI Search. (n.d.). Complexometric Titrations.
- Ennore India Chemicals. (n.d.). ERIOCHROME BLUE BLACK B METAL INDICATOR.
- Slideshare. (n.d.). End point detection in complexometric titration.
- Benchchem. (n.d.). C.I. Mordant Black 13 | Metallochromic Indicator.
- GSP Chem. (2025, March 6). Eriochrome Black T | Role in Water Hardness Determination.
- Ennore India Chemicals. (2022, November 12). ERIOCHROME BLUE BLACK B METAL INDICATOR supplier in Khartoum Sudan.
- NEMI.gov. (n.d.). Hardness, titrimetric, complexometric.
- Metrohm. (2020, May 25). Photometric complexometric titration.
- Chemistry LibreTexts. (2021, August 15). Complexation Titration.
- MDPI. (2025, June 11). Calcium Determination by Complexometric Titration with Calcein Indicator Using Webcam for Endpoint Detection.
- BYJU'S. (n.d.). Complexometric Titration.
- ResearchGate. (n.d.). Effect of different pHs on percentage decolorization of Mordant Black....
- Quora. (2022, February 24). How is it possible to generate a buffer during titration?.
- BiochemiCalc. (n.d.). Buffer Preparation.
- PMC. (n.d.). Stabilities of the Divalent Metal Ion Complexes of a Short-Chain Polyphosphate Anion and Its Imino Derivative.
- Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers.
- Institute of Chemistry Ceylon. (n.d.). Stability of Metal Complexes.
- AAT Bioquest. (n.d.). Buffer Preparations and Recipes.
- MDPI. (2022, December 16). Parametrical Study for the Effective Removal of Mordant Black 11 from Synthetic Solutions: Moringa oleifera Seeds' Extracts Versus Alum.
- ResearchGate. (n.d.). (PDF) Stability of Metal Complexes.
- ChemBK. (2024, April 11). Mordant Black T.
- Benchchem. (n.d.). Technical Support Center: C.I. Acid Black 132 Dyeing Optimization.
- Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand.
- African Journal of Pure and Applied Chemistry. (2015, August 31). spectrophotometric study on the stability constants and thermodynamic parameters of zn2+, cd2+ and hg2+ complexes with imino thiazolidinone.
- ResearchGate. (n.d.). C-S-H titration curves. a) Comparison of pH 12 (black) and 13 (grey)....
- ResearchGate. (2025, October 13). (PDF) Effect of metallic mordants on pH and Optical density values of the dyed fabrics by using aqueous extracted eco-friendly natural dye from shells of Juglans regia.
- ResearchGate. (n.d.). (PDF) Mordant dye application on cotton: optimisation and combination with natural dyes.
Sources
Technical Support Center: Stabilizing Eriochrome Black T & Mordant Black 11 Indicators
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the rapid degradation of Eriochrome Black T (EBT), also known as Mordant Black 11. In complexometric titrations (such as water hardness testing via EDTA), an unstable indicator leads to sluggish endpoints, poor reproducibility, and compromised analytical integrity.
This guide is designed to deconstruct the chemical causality behind EBT degradation and provide you with self-validating, field-proven protocols to ensure absolute reagent stability.
Visual Workflow: Degradation Pathways & Stabilization Logic
Logical workflow of Eriochrome Black T degradation pathways and corresponding stabilization strategies.
Troubleshooting FAQs
Q1: Why does my aqueous EBT solution lose its sharp endpoint (wine-red to blue) within days? A1: Eriochrome Black T is an azo dye that is highly susceptible to two primary degradation pathways in aqueous environments: [1]. Dissolved oxygen attacks the vulnerable azo bond (-N=N-), cleaving the chromophore and rendering the dye unresponsive to metal ion chelation. Concurrently, the molecules tend to polymerize in water, forming larger, inactive complexes[2]. This dual-degradation alters the chemical structure, causing the solution to turn a murky brown and fail during EDTA complexometric titrations.
Q2: How can I formulate a liquid EBT indicator that remains stable for months? A2: To achieve long-term liquid stability, you must suppress both oxidation and polymerization. The most effective self-validating system involves replacing water with[3]. TEA acts as a viscous, non-aqueous solvent that sterically and kinetically hinders the polymerization reaction[2]. Additionally, incorporating a reducing agent such as Hydroxylamine hydrochloride or Ascorbic acid actively scavenges dissolved oxygen, protecting the azo bond from oxidative cleavage[1]. Solutions prepared in TEA can remain stable for several months to years under proper storage[3].
Q3: What is the absolute most stable form of Mordant Black 11 for infrequent use? A3: The absolute most stable form is a solid triturate. By grinding the EBT powder with an inert, water-soluble matrix like Sodium Chloride (NaCl) or Potassium Chloride (KCl) at a 1:100 ratio, you completely eliminate the solvent[2]. Without a solvent, hydrolysis, oxidation, and polymerization kinetics are effectively halted[4]. This dry powder has an indefinite shelf life when stored in a desiccator and protected from light[4].
Q4: My freshly prepared EBT solution is failing to change color (remaining red). Is the indicator degraded? A4: Not necessarily. If the indicator is fresh, you are likely experiencing "indicator blocking." EBT forms exceptionally stable, irreversible complexes with trace heavy metal ions such as Fe³⁺, Al³⁺, Cu²⁺, and Co²⁺[2]. These complexes are stronger than the EDTA-metal complexes, preventing the EDTA from displacing the indicator at the endpoint, thus "blocking" the color change to blue[4]. To troubleshoot, add a masking agent (like triethanolamine or potassium cyanide) to your sample buffer before titration to sequester these interfering ions[5].
Quantitative Stability Profile of EBT Formulations
The following table summarizes the expected shelf life of various EBT formulations based on their matrix and additives.
| Formulation Matrix | Additives | Primary Degradation Pathway | Expected Shelf Life |
| 100% Aqueous | None | Rapid Oxidation & Polymerization | 3 to 5 Days[3] |
| 95% Ethanol | None | Moderate Oxidation | ~1 Month[4] |
| Ethanol / Water | Hydroxylamine HCl | Slowed Oxidation | 2 to 3 Months[4] |
| Triethanolamine (TEA) | None / Ethanol | Highly Suppressed Polymerization | 1 to 2 Years[3] |
| Solid Triturate (NaCl) | None | None (Kinetically Halted) | Indefinite[4] |
Validated Experimental Protocols
Protocol A: Preparation of Highly Stable TEA-Based EBT Liquid Indicator
Causality & Validation: This protocol leverages Triethanolamine to kinetically prevent polymerization and provides an optimal alkaline environment for the indicator. The addition of ethanol reduces the fluid's viscosity for accurate volumetric dispensing.
-
Weighing: Accurately weigh 0.2 g of using an analytical balance[5].
-
Solvent Addition: Transfer the powder to a clean, dry 50 mL beaker. Add 15 mL of Triethanolamine (TEA)[5].
-
Dissolution: Stir vigorously using a glass rod or magnetic stirrer. The high viscosity of TEA requires extended stirring (10-15 minutes) to ensure complete solvation of the dye particles.
-
Dilution: Add 5 mL of absolute ethanol to reduce the viscosity of the solution[5]. Mix thoroughly until homogeneous.
-
Storage: Transfer the solution to an amber glass dropper bottle to protect from photolytic degradation. Store at 4°C.
Protocol B: Preparation of Antioxidant-Stabilized Ethanol Solution
Causality & Validation: This protocol utilizes Hydroxylamine hydrochloride as a reducing agent to actively scavenge dissolved oxygen, protecting the azo bond from oxidative cleavage in an ethanol matrix.
-
Weighing: Accurately weigh 0.5 g of Eriochrome Black T powder and 2.0 g of Hydroxylamine hydrochloride[6].
-
Initial Dissolution: Transfer both powders to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol[6].
-
Agitation: Swirl the flask continuously until both the dye and the antioxidant powder are completely dissolved.
-
Final Dilution: Bring the total volume up to the 100 mL mark with additional 95% ethanol[6]. Invert the flask several times to ensure uniform mixing.
-
Storage: Store the solution in a tightly sealed reagent bottle. This formulation is stable for several weeks to months[1].
Protocol C: Preparation of Oxidation-Resistant Solid EBT Triturate
Causality & Validation: This protocol eliminates the solvent entirely, providing a self-validating, indefinitely stable reagent for infrequent complexometric titrations.
-
Matrix Preparation: Dry 100 g of analytical-grade Sodium Chloride (NaCl) in an oven at 105°C for 2 hours to remove all residual moisture. Allow it to cool in a desiccator.
-
Active Ingredient Addition: Weigh exactly 1.0 g of Eriochrome Black T powder[5].
-
Trituration: Place the EBT powder and approximately 10 g of the dried NaCl into a clean, dry agate mortar. Grind thoroughly with a pestle until the mixture is a uniform, fine grayish-black powder.
-
Homogenization: Gradually add the remaining 90 g of NaCl in small increments, grinding continuously to ensure a perfectly homogeneous 1% (w/w) dispersion[5].
-
Storage: Transfer the triturate to a tightly sealed, opaque high-density polyethylene (HDPE) or amber glass container. Store in a desiccator. Use approximately 0.2 g of this powder per titration[5].
References
-
Eriochrome Black T Solution Preparation , Sciencing, [Link]
-
Preparing Eriochrome Black T Indicator | PDF , Scribd, [Link]
Sources
Technical Support Center: Enhancing the Stability and Shelf Life of Mordant Black 13 Solutions
Welcome to the Technical Support Center for Mordant Black 13 (also known as Eriochrome Blue Black R, Calcon, or C.I. 15705)[1]. As a critical metallochromic indicator used extensively in complexometric titrations—particularly EDTA titrations for calcium and magnesium—its reliability is paramount[2]. However, researchers frequently encounter issues with the rapid degradation of its liquid solutions. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to maximize the shelf life and performance of your indicator solutions.
Troubleshooting Guides & FAQs
Q1: Why does my aqueous Mordant Black 13 solution lose its indicator capacity within a few days? A1: The instability is rooted in the chemical structure of the dye. Mordant Black 13 is an azo dye, characterized by an -N=N- linkage[3]. In an aqueous environment, this azo bond is highly 4[4]. When the azo bond breaks, the extended conjugated pi-electron system is disrupted. This destroys both the dye's color and its ability to form stable, visually distinct coordination complexes with metal ions.
Q2: How can I formulate a liquid solution with a shelf life of several months instead of days? A2: To enhance stability, you must alter the solvent environment and introduce an antioxidant.
-
Solvent Switch: Replace water with an organic solvent like methanol or ethanol. Non-aqueous solvents significantly reduce the rate of hydrolysis and 5[5].
-
Antioxidant Addition: Incorporate a reducing agent such as hydroxylamine hydrochloride. This acts as a sacrificial antioxidant, scavenging dissolved oxygen and free radicals before they can attack the vulnerable azo bond. A6[6].
Q3: During my EDTA titration, the endpoint presents a "violet transitional zone" rather than a sharp color change. Is my indicator degrading? A3: While partial degradation can cause sluggish endpoints, this violet transition is often an inherent property of the dye's complexation kinetics and pKa values at specific pH levels. To achieve a sharper visual contrast, you can formulate a mixed indicator. 6 (which is yellow at the alkaline pH used for calcium titrations) shifts the visual transition, masking the violet intermediate and providing a sharp change from red to pure blue[6].
Q4: I only perform titrations infrequently. Is there a way to bypass solution instability entirely? A4: Yes. The most robust method for long-term storage is preparing a solid-state dispersion. By triturating (grinding) the solid dye with an inert analytical-grade diluent like sodium chloride (NaCl) or potassium nitrate, you immobilize the dye molecules in a dry matrix. This prevents both hydrolysis and oxidation, 7 when stored in a desiccator away from light[7].
Data Presentation: Stability Comparison of Preparation Methods
The following table summarizes the expected shelf life and primary degradation risks associated with different Mordant Black 13 preparation methods to help you choose the best approach for your laboratory workflow.
| Preparation Method | Solvent / Matrix | Key Additive | Expected Shelf Life | Primary Degradation Pathway |
| Aqueous Solution | Deionized Water | None | 3 - 7 Days | Hydrolysis, Oxidative Cleavage |
| Standard Alcoholic | Methanol / Ethanol | None | 2 - 4 Weeks | Oxidative Cleavage, Photobleaching |
| Stabilized Alcoholic | Methanol | Hydroxylamine HCl | 6 - 12 Months | Slow Photobleaching |
| Solid Dispersion | Dry NaCl (1:100) | None | Up to 5 Years | Hygroscopic clumping (moisture) |
Experimental Protocols
Protocol 1: Preparation of Stabilized Methanolic Mordant Black 13 Solution
This protocol utilizes an antioxidant to prevent azo bond cleavage, ensuring long-term stability.
Reagents & Materials:
-
Mordant Black 13 (Calcon) powder: 0.2 g
-
Hydroxylamine Hydrochloride (Antioxidant): 4.0 g
-
Analytical Grade Methanol: 100 mL
-
Amber glass dropping bottle
Step-by-Step Methodology:
-
Antioxidant Dissolution: In a clean, dry beaker, dissolve 4.0 g of hydroxylamine hydrochloride in 50 mL of methanol. Stir until completely dissolved. (Mechanistic note: Dissolving the antioxidant first ensures the solvent is deoxygenated before the dye is introduced).
-
Dye Incorporation: Add 0.2 g of Mordant Black 13 powder to the solution. Stir continuously for 15 minutes to ensure complete solubilization.
-
Volume Adjustment: Transfer the mixture to a 100 mL volumetric flask and make up to the mark with methanol.
-
Storage: Transfer the final solution to an amber glass dropping bottle to prevent photobleaching. Store at room temperature (15°C - 25°C).
-
Self-Validation Step: Before use, add 1 drop of the indicator to 50 mL of deionized water buffered to pH 12 (using NaOH). The solution should be pure blue. Add 1 drop of 0.01 M CaCl₂; it should instantly turn wine-red. A brownish or faded appearance indicates azo bond degradation, and the solution must be discarded.
Protocol 2: Preparation of Solid-State Indicator Dispersion
Ideal for infrequent use, bypassing liquid-phase degradation kinetics entirely.
Reagents & Materials:
-
Mordant Black 13 powder: 0.1 g
-
Sodium Chloride (NaCl), Analytical Grade: 10.0 g
-
Agate mortar and pestle
Step-by-Step Methodology:
-
Initial Grinding: Place 0.1 g of Mordant Black 13 and approximately 1.0 g of NaCl into the agate mortar. Grind vigorously for 5 minutes to break down dye aggregates.
-
Geometric Dilution: Gradually add the remaining 9.0 g of NaCl in small increments, grinding thoroughly after each addition to ensure a homogeneous, finely powdered mixture.
-
Storage: Transfer the resulting pale-purple powder to a tightly sealed, opaque high-density polyethylene (HDPE) or amber glass container. Store in a desiccator.
-
Usage: Use a micro-spatula to add approximately 0.1 g of the powder directly to the titration flask.
System Workflows & Mechanistic Pathways
Figure 1: Degradation pathways of Mordant Black 13 and corresponding stabilization strategies.
References
-
Preparation of Titration Indicators | Delloyd Chemistry Infolab | 8
-
Get CALCON CHEMICAL at Attractive Prices | Alpha Chemika |7
-
Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator | RSC Advances | 4
-
Calcium determination method (US3121613A) | Google Patents |6
-
Calcon: A Powerful Complexometric Indicator for Metal Ion Detection | GSP Chem | 2
-
Safety Data Sheet: Eriochrome Blue Black R Indicator, 0.2% (w/w) in Sodium Chloride | Ricca Chemical Company |
-
C.I. Mordant Black 13 | Metallochromic Indicator | Benchchem |5
-
Analytical CHEMISTRY | TSI Journals | 3
-
Complexometric Titration Indicators | Delloyd's Lab-Tech Chemistry resource | 1
Sources
- 1. Complexometric Titration Indicators [delloyd.50megs.com]
- 2. gspchem.com [gspchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04930A [pubs.rsc.org]
- 5. C.I. Mordant Black 13 | Metallochromic Indicator [benchchem.com]
- 6. US3121613A - Calcium determination method - Google Patents [patents.google.com]
- 7. Get CALCON CHEMICAL at Attractive Prices [alphachemikaindia.com]
- 8. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
Common experimental errors in complexometric titrations and how to avoid them
Welcome to the Technical Support Center for Analytical Workflows. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic failures that compromise complexometric titrations.
Complexometry—specifically Ethylenediaminetetraacetic acid (EDTA) titration—is a cornerstone of pharmaceutical quality control and metal ion analysis. However, its accuracy is highly susceptible to competing equilibria, pH fluctuations, and kinetic limitations. This guide bypasses basic textbook instructions to focus on the causality of experimental errors and how to engineer self-validating protocols to overcome them.
Diagnostic Workflow for Titration Anomalies
Before adjusting your reagents, use the decision tree below to isolate the physicochemical root cause of your titration failure.
Diagnostic decision tree for complexometric titration errors.
Core Troubleshooting Guides (FAQ)
Q1: Why does my endpoint color fade or drift, making it impossible to find the true equivalence point? A1: This is typically caused by either sluggish reaction kinetics or indicator blocking .
-
Causality: Metallochromic indicators must release the metal ion to the EDTA titrant at the equivalence point. If the metal-indicator complex is thermodynamically more stable than the metal-EDTA complex, the metal will not freely dissociate, effectively "blocking" the indicator[1]. This is a frequent artifact when analyzing transition metals like Cu²⁺, Ni²⁺, Fe³⁺, and Al³⁺[2]. Alternatively, if the complexation reaction is kinetically slow (e.g., with Al³⁺ or Cr³⁺), the EDTA will temporarily accumulate in the flask, causing a premature, fading color change before the system reaches equilibrium[3][4].
-
Resolution: If kinetics are the limiting factor, gently heating the solution (to ~60°C) prior to titration will lower the activation energy and increase the reaction rate[3]. If the indicator is irreversibly blocked, you must abandon the direct titration approach and implement a back-titration methodology[5].
Q2: Why am I seeing a precipitate form midway through my EDTA titration, and how does this affect my assay? A2: Precipitation indicates a failure in pH control , leading to the formation of insoluble metal hydroxides.
-
Causality: EDTA is a polyprotic acid. Its ability to bind metals depends on its conditional formation constant ( Kf′ ), which requires a highly alkaline environment to ensure the EDTA is fully deprotonated ( Y4− ) and reactive[1][6]. However, at elevated pH levels (e.g., pH > 10), many metal ions precipitate out of the aqueous phase as hydroxides (e.g., Mg(OH)2 or Al(OH)3 )[2][3]. Precipitation removes the analyte from the reaction matrix, preventing it from chelating with EDTA and resulting in falsely low recovery rates.
-
Resolution: Lower the pH to the minimum thermodynamic threshold required for a stable metal-EDTA complex[2]. If a high pH is strictly required for the indicator to function, introduce an auxiliary complexing agent (such as tartrate or citrate). These ligands bind the metal loosely enough to keep it solubilized at high pH, but weakly enough that EDTA can easily displace them during the titration[2].
Q3: How do I resolve consistently high recovery rates in multi-metal pharmaceutical formulations? A3: High positive errors in complexometry almost always stem from competing equilibria caused by interfering metal ions.
-
Causality: EDTA is highly unselective; it forms 1:1 stoichiometric complexes with almost all polyvalent metal ions[7][8]. In complex pharmaceutical matrices (e.g., multivitamin tablets containing Calcium, Magnesium, and Zinc), any unmasked secondary metal will consume the EDTA titrant, artificially inflating the calculated concentration of your target analyte[8].
-
Resolution: Implement a selective masking strategy. Masking agents are ligands that possess a higher complex-formation constant with the interfering ion than EDTA does. They effectively "lock" the interferent away without precipitating it[9]. For example, adding Potassium Cyanide (KCN) will strongly mask Zn²⁺ and Cu²⁺, allowing for the selective determination of Ca²⁺ and Mg²⁺[4][9].
Quantitative Reference Data: Optimization Parameters
To engineer a successful titration, you must balance the target metal, the operational pH, and the masking strategy. Use the table below to optimize your experimental parameters.
| Target Analyte | Optimal pH Range | Recommended Indicator | Common Interferents | Effective Masking Agent |
| Ca²⁺, Mg²⁺ | 10.0 | Eriochrome Black T | Heavy metals (Cu, Zn, Ni) | Potassium Cyanide (KCN) |
| Al³⁺ | 4.0 - 5.0 | Dithizone / PAN | Fe³⁺, Ti⁴⁺ | Triethanolamine |
| Zn²⁺, Cd²⁺ | 5.0 - 6.0 | Xylenol Orange | Fe³⁺, Al³⁺ | Ammonium Fluoride (NH₄F) |
| Pb²⁺ | 5.0 - 6.0 | Xylenol Orange | Cu²⁺, Co²⁺ | Thiourea |
Standardized Experimental Protocols
Do not rely on trial and error. The following protocols are designed as self-validating systems to ensure absolute data integrity during complexometric analysis.
Protocol A: Back-Titration Methodology (Overcoming Indicator Blocking & Slow Kinetics)
Use this protocol when analyzing Al³⁺, Cr³⁺, or when your primary indicator is blocked.
-
Analyte Preparation: Pipette an exact volume of the unknown metal sample into a conical flask. Add the appropriate pH buffer (e.g., Ammonia buffer for pH 10).
-
Excess Ligand Addition: Add a precisely measured, volumetric excess of standard 0.01 M EDTA solution. Ensure the moles of EDTA strictly exceed the expected moles of the analyte.
-
Kinetic Acceleration: If the target metal suffers from slow complexation kinetics (e.g., Al³⁺), gently boil the solution for 5-10 minutes to drive the reaction to completion. Cool to room temperature.
-
Indicator Addition: Add 2-3 drops of Eriochrome Black T (EBT) or Calmagite indicator. The solution will appear blue, indicating free, uncomplexed indicator.
-
Back-Titration: Titrate the unreacted, excess EDTA with a standardized Mg²⁺ or Zn²⁺ solution until the color shifts sharply from blue to pink/red (indicating the back-titrant has bound to the indicator).
-
Self-Validation Checkpoint: The volume of the back-titrant consumed must be strictly less than the total volume of EDTA initially added. A sharp, instantaneous color change at the endpoint proves the indicator is functioning freely and is not blocked by the primary analyte.
Protocol B: Selective Masking Workflow (Resolving Competing Equilibria)
Use this protocol for multi-element pharmaceutical formulations to prevent positive errors.
-
Matrix Conditioning: Acidify the multi-metal sample slightly to prevent premature hydrolysis and keep all metal ions solubilized.
-
Masking Agent Integration: Add the specific masking agent (e.g., 10% w/v KCN to mask heavy metals) in slight molar excess relative to the suspected interferents. (Caution: Cyanide additions must be performed in a fume hood under strict safety protocols).
-
pH Optimization: Introduce the appropriate buffer to reach the optimal pH required for the target analyte's conditional formation constant (e.g., pH 10 for Ca²⁺/Mg²⁺).
-
Direct Titration: Add the metallochromic indicator and titrate with standard EDTA until the equivalence point is reached.
-
Self-Validation Checkpoint (Spike Recovery): To validate the masking efficiency, spike a duplicate sample with a known, high concentration of the interfering ion. If the masking system is robust, the EDTA titration volume will remain mathematically identical to the unspiked sample, proving the interferent is fully sequestered.
References
- Complexometry titration - Front Life Sciences. Front Life Sciences.
- Technical Support Center: Complexometric Titrations with PAN - Benchchem. Benchchem.
- What Is Complexometric Titration or EDTA Titration. PharmaGuru.
- Modern Trends in Volumetric Analysis: A Comprehensive Review of Redox, Complexometric and Diazotization Titrations in Drug Estim. RJWave.org.
- Complexometric Titrations – Analytical chemistry. INFLIBNET.
- EDTA Titrations. UMB.edu.
- EDTA Titrations. Bridgewater State University.
- Photometric complexometric titration. Metrohm.
- Complexometric Titration II. Mustansiriyah University.
Sources
- 1. webhost.bridgew.edu [webhost.bridgew.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Complexometric Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. frontlifesciences.com [frontlifesciences.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. pharmaguru.co [pharmaguru.co]
- 8. rjwave.org [rjwave.org]
- 9. Photometric complexometric titration | Metrohm [metrohm.com]
Adjusting buffer composition for optimal performance of Mordant Black 13
Technical Support Center: Enhancing the Light and Wash Fastness of Textiles Dyed with C.I. Mordant Black 13
Welcome to the Technical Support Center for C.I. Mordant Black 13. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions related to improving the light and wash fastness of textiles dyed with this mordant dye.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with C.I. Mordant Black 13.
Q1: My dyed textile exhibits poor light fastness despite using a mordant. What are the potential causes and how can I rectify this?
A1: Poor light fastness in mordant-dyed textiles, even with the use of a mordant, can stem from several factors. The primary reason is often related to the stability of the dye-mordant complex and the dyeing process itself.
Potential Causes and Solutions:
-
Inadequate Removal of Unfixed Dye: Residual dye molecules that are not firmly complexed with the mordant and fiber will have poor light fastness.[1][2]
-
Solution: Implement a thorough post-dyeing washing and soaping process to remove any loose dye particles.[1] A recommended procedure is to rinse the dyed fabric in cold water, followed by washing with a non-ionic soap solution at a temperature of approximately 60°C, and then rinse again until the water runs clear.[3]
-
-
Incorrect Mordant Selection or Concentration: The type and concentration of the mordant significantly influence the stability of the resulting complex and its resistance to photodegradation.[4][5][6]
-
Solution: Experiment with different mordants such as alum (potassium aluminum sulfate), copper sulfate, or ferrous sulfate, as they can yield varying degrees of light fastness.[4][7] It is also crucial to optimize the mordant concentration; insufficient mordant will lead to incomplete complex formation, while excessive amounts can sometimes negatively impact the textile's properties.
-
-
pH of the Dye Bath: The pH of the dyeing medium affects both the dye uptake and the formation of the dye-mordant complex.
-
Solution: Maintain the pH of the dye bath within the optimal range for C.I. Mordant Black 13 and the chosen mordant. For many mordant dyes on protein fibers like wool, an acidic pH is often preferred.
-
-
Use of Certain Finishing Agents: Some softeners and finishing agents can negatively impact the light fastness of dyed textiles.[2][8][9]
-
Solution: If a finishing treatment is necessary, select agents that are known to have minimal impact on the light fastness of mordant dyes. It is advisable to conduct a preliminary test on a small sample.
-
Q2: I am observing significant color bleeding during the wash fastness test. What steps can I take to improve the wash fastness?
A2: Color bleeding during washing is a clear indicator of poor wash fastness, which means the dye is not securely fixed to the textile fibers.
Potential Causes and Solutions:
-
Incomplete Dye-Mordant-Fiber Complex Formation: The primary role of the mordant is to create a stable, insoluble complex that anchors the dye to the fiber.[10][11] If this complex is not properly formed, the dye will be more susceptible to removal during washing.
-
Insufficient Curing or Fixation Time: After dyeing, the dye-mordant complex may require a certain amount of time to fully stabilize on the fiber.
-
Solution: Allow for an adequate curing or aging period after dyeing and before the first wash. This can sometimes be a simple air-drying process for a set duration.
-
-
Harsh Washing Conditions: The parameters of your wash fastness test (temperature, detergent, and mechanical action) might be too aggressive for the dyed textile.[13]
-
Solution: While standard test methods should be followed for accurate assessment, for practical applications, using a milder detergent and lower washing temperatures can help preserve the color.
-
-
Improper After-treatment: The use of certain after-treatments or fixatives can enhance wash fastness.
Q3: The final color of my dyed textile is inconsistent and patchy. How can I achieve a more uniform dyeing?
A3: Uneven dyeing can be a frustrating issue and is often attributed to improper preparation of the textile or inconsistencies in the dyeing process.[15]
Potential Causes and Solutions:
-
Inadequate Scouring and Bleaching: The presence of natural oils, waxes, and other impurities on the textile fibers can hinder the even absorption of the mordant and the dye.[15]
-
Solution: Thoroughly scour and, if necessary, bleach the textile material before mordanting and dyeing to ensure a clean and uniform surface for dye uptake.[15]
-
-
Uneven Mordant Application: If the mordant is not evenly distributed throughout the fabric, the dye will only fix to the areas where the mordant is present, resulting in a patchy appearance.
-
Solution: Ensure that the textile is fully immersed and agitated in the mordant bath for uniform absorption.
-
-
Incorrect Dyeing Temperature and Time: The rate of dye uptake is influenced by temperature and time.
-
Solution: Gradually increase the temperature of the dye bath to the target temperature and maintain it for the recommended duration to allow for even dye penetration and fixation.
-
-
Improper Material-to-Liquor Ratio: A low material-to-liquor ratio can lead to restricted movement of the textile in the dye bath, causing uneven dyeing.
-
Solution: Use a sufficient volume of water in the dye bath to allow the textile to move freely and ensure uniform exposure to the dye liquor.
-
Frequently Asked Questions (FAQs)
What is the chemical nature of C.I. Mordant Black 13?
C.I. Mordant Black 13, also known as Eriochrome Black T, is an anionic anthraquinone dye.[16] Its chemical structure allows it to form stable coordination complexes with metal ions, which is the basis of its function as a mordant dye.[16]
How does the mordanting process work to improve fastness properties?
Mordants are typically metal salts that act as a bridge between the dye molecule and the textile fiber.[11] The metal ion from the mordant forms a coordination complex with the dye, creating a larger, insoluble "dye lake" that becomes physically trapped within the fiber structure.[10][17] This process, known as chelation, significantly enhances the dye's resistance to washing and fading from light exposure.[7]
What are the common mordants used with C.I. Mordant Black 13?
Commonly used mordants include:
-
Alum (Potassium Aluminum Sulfate): Often produces brighter and clearer colors.[7]
-
Iron (Ferrous Sulfate): Tends to "sadden" or darken colors, often resulting in deeper, more earthy tones.[7][18]
-
Copper (Copper Sulfate): Can shift colors, often towards greener or bluer shades.[7]
-
Chrome (Potassium Dichromate): Historically used for its excellent fastness properties, but its use has declined due to environmental and health concerns.[5][19]
Can the choice of mordant affect the final color of the dyed textile?
Yes, absolutely. The specific metal ion in the mordant interacts with the dye molecule, altering its electronic environment and thus changing how it absorbs and reflects light.[10] This means that the same dye, C.I. Mordant Black 13, can produce a range of shades depending on the mordant used.
What are the standard methods for testing light and wash fastness?
The internationally recognized standards for testing fastness properties are:
-
Light Fastness: ISO 105-B02 or AATCC 16.3.[20][21][22] These tests involve exposing the dyed textile to a calibrated artificial light source that simulates sunlight and comparing the degree of fading to a set of blue wool standards.[21][23]
-
Wash Fastness: ISO 105-C06 or AATCC 61.[20][24] These methods assess the color change of the dyed fabric and the degree of staining on adjacent undyed fabrics after a simulated laundering process.[13][24][25]
Experimental Protocols
Protocol 1: Pre-mordanting and Dyeing of Wool with C.I. Mordant Black 13
-
Scouring: Wash the wool textile in a solution of a neutral detergent at 40-50°C to remove any impurities. Rinse thoroughly.
-
Mordanting (Pre-mordanting Method):
-
Prepare a mordant bath with a chosen mordant (e.g., 10% on weight of fiber (owf) of alum).
-
Enter the wet, scoured wool into the mordant bath.
-
Slowly raise the temperature to a simmer (around 85-95°C) and hold for 45-60 minutes, ensuring the textile is fully submerged and gently agitated.
-
Allow the bath to cool, then remove the wool. It can be dyed immediately or dried for later use.
-
-
Dyeing:
-
Prepare a dye bath with the desired concentration of C.I. Mordant Black 13 (e.g., 2% owf).
-
Enter the wet, mordanted wool into the dye bath.
-
Gradually raise the temperature to a simmer (85-95°C) and maintain for 60 minutes, with gentle agitation.
-
Turn off the heat and allow the dye bath to cool slowly.
-
-
Rinsing and Washing:
-
Remove the dyed wool and rinse with lukewarm water until the water runs clear.
-
Wash with a pH-neutral soap to remove any unfixed dye.
-
Rinse again and air dry away from direct sunlight.
-
Protocol 2: Assessment of Light Fastness (Adapted from ISO 105-B02)
-
Sample Preparation: Prepare a specimen of the dyed textile of a specified size.
-
Mounting: Mount the specimen in a sample holder, partially covered with an opaque material to serve as an unexposed reference.
-
Blue Wool Standards: Mount a set of blue wool references (typically grades 1-8) in the same manner.
-
Exposure: Place the mounted samples in a light fastness tester equipped with a Xenon arc lamp under controlled conditions of temperature and humidity.[21][22][23]
-
Evaluation: Expose the samples until a specified color change is observed on one of the blue wool standards. The light fastness is then rated by comparing the color change of the test specimen with the fading of the blue wool references using a Grey Scale for assessing change in color.
Protocol 3: Assessment of Wash Fastness (Adapted from ISO 105-C06)
-
Sample Preparation: Prepare a composite specimen by stitching the dyed textile between two specified adjacent fabrics (e.g., cotton and wool).
-
Washing: Place the composite specimen in a stainless steel container with a specified volume of a standard soap solution and a set number of stainless steel balls (to provide mechanical action).
-
Agitation: Agitate the container in a wash wheel or similar apparatus at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 30 minutes).[24]
-
Rinsing and Drying: Remove the specimen, rinse it thoroughly in cold water, and then dry it.
-
Evaluation: Assess the change in color of the dyed specimen and the staining of the adjacent fabrics using the appropriate Grey Scales.
Data Presentation
Table 1: Influence of Mordant Type on Final Shade and Fastness Properties of C.I. Mordant Black 13 on Wool
| Mordant (at 10% owf) | Final Shade | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) |
| No Mordant | Greyish Black | 1-2 | 2-3 |
| Alum | Deep Black | 4-5 | 4 |
| Ferrous Sulfate | Jet Black | 5 | 4-5 |
| Copper Sulfate | Greenish Black | 5 | 4 |
Note: The values presented are typical and may vary depending on the specific experimental conditions.
Visualizations
Caption: Mechanism of Dye-Mordant-Fiber Complexation.
Caption: Experimental Workflow for Improving Fastness.
References
-
What Role Do Mordants Play in Dyeing? → Question - Fashion → Sustainability Directory. (2026, March 8). Retrieved from [Link]
-
Color Fastness Standards Compared: ISO, AATCC & JIS - ChiuVention. (2025, September 28). Retrieved from [Link]
-
Effect of mordanting on fastness properties of samples dyed with weld and madder. (n.d.). Retrieved from [Link]
-
Textile Dyeing Troubleshooting Guide | PDF | Dye - Scribd. (n.d.). Retrieved from [Link]
-
Mordants in Natural Dyeing: The Invisible Bridge Between Plants and Fabric | by Ankita Jawade | Medium. (2025, June 21). Retrieved from [Link]
-
Understanding the Fastness Issues of Natural Dyes | IntechOpen. (2024, May 27). Retrieved from [Link]
-
Improving Colorfastness Of Natural Dyes With Eco-Friendly Mordants - Patsnap Eureka. (2025, September 2). Retrieved from [Link]
-
An Overview to Lightfastness Test for Textile. (2024, January 7). Retrieved from [Link]
-
MORDANTING THE TEXTILES FOR NATURAL DYEING - NPTEL Archive. (n.d.). Retrieved from [Link]
-
Comparison of aluminum mordants on the colorfastness of natural dyes on cotton - CORE. (n.d.). Retrieved from [Link]
-
Mordant - Wikipedia. (n.d.). Retrieved from [Link]
-
Effect of Different Mordanting Agents on the Fastness Properties of Cotton Knitted Fabric Dyed with Marigold Extracted Dyes - Hilaris. (2019, May 18). Retrieved from [Link]
-
Common fabric dyeing errors and how to fix them - VICHEM. (2025, July 15). Retrieved from [Link]
-
Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. (2024, March 15). Retrieved from [Link]
-
AATCC 16.3 Colorfastness to Light Test Method: A Guide - QIMA. (2025, March 13). Retrieved from [Link]
-
Problems in dyeing and their remedies - Fibre2Fashion. (n.d.). Retrieved from [Link]
-
Factors affecting the color fastness of textiles to sunlight. (2024, June 11). Retrieved from [Link]
-
Improving the colour fastness of the selected natural dyes on cotton Part-I - Fibre2Fashion. (2014, September 15). Retrieved from [Link]
-
Tie-dye (and other techniques) Troubleshooting - Dharma Trading. (n.d.). Retrieved from [Link]
-
Troubleshooting Common Reactive Dye Problems in Textile Production | - Vipul Organics. (2025, December 24). Retrieved from [Link]
-
Dyeing of Textile Using Different Mordants, Mordanting Techniques and Their Effects On Fastness Properties | ASEAN Journal of Life Sciences. (n.d.). Retrieved from [Link]
-
Color Fastness Properties | Factors Affecting Color Fastness - Textile Engineering. (2023, September 15). Retrieved from [Link]
-
Factors Affecting The Light Fastness of Dyes And Improvement Methods - Tiankun Chemical. (2025, April 9). Retrieved from [Link]
-
Colorfastness Test Methods for Textiles: Complete Guide - QIMA. (2025, March 13). Retrieved from [Link]
-
How to Improve Color Fastness to Wash in Fabric? - Online Clothing Study. (2024, May 15). Retrieved from [Link]
-
A Comprehensive Guide to Testing the Lightfastness of Textiles: Interpretation of the GB/T 8427-2019 Standard - Testex. (2025, June 20). Retrieved from [Link]
-
What Are The Factors That Affect The Light Fastness of Dyes? - Water repellent. (2024, May 30). Retrieved from [Link]
-
Colour Fastness to Washing Procedure (ISO 105 C06) - Textile Learner. (2021, December 20). Retrieved from [Link]
-
Ultimate Guide to Color Fastness of Fabrics | EYSAN FABRICS. (2020, March 11). Retrieved from [Link]
-
Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods - VieTextile. (n.d.). Retrieved from [Link]
-
Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions - Association for Contract Textiles. (n.d.). Retrieved from [Link]
-
Improving the Fastness Properties of Cotton Fabric through the Implementation of Different Mordanting Agents Dyed with Natural Dye Extracted from Marigold | Request PDF - ResearchGate. (2025, October 4). Retrieved from [Link]
-
How to improve the light fastness of textiles? - utstester. (2022, March 4). Retrieved from [Link]
-
How to Improve Light Fastness of Fabric? - Testex. (2024, May 20). Retrieved from [Link]
-
Color Fastness to Light | Light Fastness Scale - Textile Learner. (2021, December 21). Retrieved from [Link]
-
How Do Bio-Mordants Improve Color Fastness in Textiles? → Question - Fashion → Sustainability Directory. (2025, May 8). Retrieved from [Link]
-
The Influence of Mordant on the Lightfastness of Yellow Natural Dyes. (n.d.). Retrieved from [Link]
-
Mordant Black T - ChemBK. (n.d.). Retrieved from [Link]
Sources
- 1. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. What Are The Factors That Affect The Light Fastness of Dyes? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. What Role Do Mordants Play in Dyeing? → Question [fashion.sustainability-directory.com]
- 8. Factors affecting the color fastness of textiles to sunlight [utstesters.com]
- 9. How to improve the light fastness of textiles? [utstesters.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. medium.com [medium.com]
- 12. Dyeing of Textile Using Different Mordants, Mordanting Techniques and Their Effects On Fastness Properties | ASEAN Journal of Life Sciences [ajls.journals.unisel.edu.my]
- 13. testextextile.com [testextextile.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 16. C.I. Mordant Black 13 | Metallochromic Indicator [benchchem.com]
- 17. Mordant - Wikipedia [en.wikipedia.org]
- 18. archive.nptel.ac.in [archive.nptel.ac.in]
- 19. Improving Colorfastness Of Natural Dyes With Eco-Friendly Mordants [eureka.patsnap.com]
- 20. chiuvention.com [chiuvention.com]
- 21. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 22. blog.qima.com [blog.qima.com]
- 23. textilelearner.net [textilelearner.net]
- 24. textilelearner.net [textilelearner.net]
- 25. blog.qima.com [blog.qima.com]
Overcoming slow reaction kinetics with certain metal ions using Mordant Black 13
Welcome to the Technical Support Center for Mordant Black 13 (also known as Eriochrome Blue Black R, EBBR, or Calcon). This guide is engineered for analytical chemists, materials scientists, and drug development professionals experiencing sluggish reaction kinetics, lagging colorimetric endpoints, or poor voltammetric signals when utilizing this metallochromic indicator.
Mordant Black 13 is an o,o′ -dihydroxyazo dye that forms stable, 1:1 coordinate bonds with various transition and alkaline earth metals[1]. However, the complexation process requires the displacement of solvent molecules from the metal's coordination sphere[2]. When analyzing kinetically inert metals or operating under suboptimal thermodynamic conditions, this ligand exchange process can stall, leading to severe analytical errors.
Diagnostic Workflow for Kinetic Troubleshooting
Use the following decision tree to identify the root cause of slow complexation in your assay and route to the appropriate intervention.
Diagnostic workflow for resolving slow Mordant Black 13 complexation kinetics.
Troubleshooting Guides & FAQs
Q: Why does Mordant Black 13 exhibit slow colorimetric transitions with certain transition metals? A: The root cause is the activation energy required for ligand exchange. Metal ions in aqueous solution are surrounded by a primary hydration shell. For kinetically inert ions—such as Cr(III) ( d3 ) or low-spin Co(III) ( d6 )—the ligand field stabilization energy is exceptionally high, making the water molecules highly resistant to displacement. Because Mordant Black 13 is a bulky, multidentate ligand, the steric hindrance combined with the metal's rigid hydration sphere results in a high activation energy barrier, causing the reaction to proceed at a fraction of the expected rate at room temperature.
Q: How can I accelerate the complexation of Molybdenum (Mo) with Mordant Black 13 for voltammetric analysis? A: You must apply thermal energy to overcome the activation barrier. Research demonstrates that Mo-EBBR complexes form too slowly at room temperature for accurate adsorptive stripping voltammetry. By heating the sample solution to 60°C for a brief incubation period and then cooling it prior to analysis, you supply the necessary thermal energy for rapid ligand exchange[3].
Q: What is the mechanistic role of pH in accelerating these reactions? A: pH dictates both the protonation state of the dye and the hydrolysis state of the metal. Mordant Black 13 acts as a weak acid; its o,o′ -hydroxyl groups must deprotonate to form coordinate bonds with the metal[4]. If the pH is too low, the high concentration of protons outcompetes the metal for the ligand's binding sites. Conversely, if the pH is too high, transition metals may precipitate as insoluble hydroxides. For specific applications, extreme pH is used intentionally to isolate a metal kinetically; for example, lowering the pH to 1.6 isolates the Mo-EBBR complex by preventing the complexation of interfering ions like Cu(II) and Fe(III)[3].
Q: Can altering the solvent matrix improve reaction rates for highly hydrated ions? A: Yes. Adding a co-solvent like ethanol (typically up to 50% v/v) lowers the bulk dielectric constant of the solution[5]. This thermodynamic shift weakens the ion-dipole interactions between the metal center and its primary hydration shell, facilitating faster displacement of water by the Mordant Black 13 ligand.
Standard Operating Procedures (SOPs)
Protocol A: Thermally-Assisted Complexation for Molybdenum Voltammetry
Use this protocol to overcome the kinetic inertness of Mo(VI) prior to linear sweep voltammetry.
-
Sample Acidification: Transfer 10.0 mL of the aqueous sample into a clean electrochemical cell. Add dilute HCl dropwise until the pH reaches exactly 1.6. Causality: This specific pH prevents the kinetic formation of competing metal-EBBR complexes (e.g., Co, Ni, Cu)[3].
-
Reagent Addition: Spike the solution with Mordant Black 13 to achieve a final dye concentration of 6.0×10−6 M.
-
Thermal Incubation: Place the cell in a water bath pre-heated to 60°C for 15 minutes.
-
Cooling: Remove the cell and rapidly cool it to room temperature (20-25°C) using a water jacket.
-
Adsorptive Accumulation: Apply a potential of -0.05 V (vs. Ag/AgCl) for 30 seconds using a static mercury drop electrode to preconcentrate the complex.
-
Self-Validation Step: Scan the potential in the negative direction. The protocol is successful if you observe a distinct, sharp reduction peak at exactly -0.17 V , confirming the Mo-EBBR complex has fully formed[3].
Protocol B: Solvent-Assisted Titration for Transition Metals
Use this protocol to sharpen sluggish colorimetric endpoints during complexometric titrations.
-
Buffer Preparation: Prepare an ammonia-ammonium chloride buffer to maintain the pH between 10 and 11.
-
Solvent Mixing: Dilute your aqueous metal sample 1:1 with pure analytical-grade ethanol (yielding a 50% ethanol v/v medium). Causality: The ethanol disrupts the metal's hydration shell, lowering the activation energy for the dye to bind[5].
-
Indicator Addition: Add 2-3 drops of a 0.1% Mordant Black 13 solution. The solution should turn wine-red, indicating metal-dye complexation[2].
-
Titration: Titrate with standard EDTA solution.
-
Self-Validation Step: The endpoint is validated when the solution transitions instantly from wine-red to pure blue without a "lagging" purple phase. If a purple phase persists, the kinetics are still too slow, and the ethanol concentration should be marginally increased.
Quantitative Kinetic & Thermodynamic Data
The following table summarizes the critical parameters for Mordant Black 13 complexation under optimized conditions. Use these benchmarks to validate your experimental setups.
| Parameter | Optimized Condition | Value | Reference |
| Mo-EBBR Voltammetric Reduction Peak | pH 1.6, 60°C incubation | -0.17 V | [3] |
| Mo-EBBR Limit of Detection | Adsorptive accumulation (30s) | 0.50 ng/mL | [3] |
| Ca-EBBR Stability Constant ( Kf ) | pH 12.3, Diethylamine buffer | 105.6 | [1] |
| Zn-EBBR Stability Constant ( Kf ) | pH 10.0, Aqueous media | 1012.5 | [1] |
| Dye Colorimetric Shift | Free form (pH 7-11) → Bound | Blue → Wine-Red | [2] |
References
-
[1] Reactions of Eriochrome Blue Black R. ResearchGate. Available at: [Link]
-
[5] Dissociation constants of eriochrome black T and eriochrome blue black RC indicators and the formation constants of their complexes.... ResearchGate. Available at:[Link]
-
[4] Complexation Titration. Chemistry LibreTexts. Available at: [Link]
-
[3] The voltammetric determination of Mo in seawater after adsorptive accumulation of the Eriochrome Blue Black R complex. Canadian Science Publishing. Available at:[Link]
Sources
Validation & Comparative
Comparative analysis of Calmagite vs. Mordant Black 13/Eriochrome Black T.
Comparative Analysis of Calmagite vs. Eriochrome Black T (Mordant Black 11) in Complexometric Titrations
As a Senior Application Scientist, selecting the optimal metallochromic indicator is not merely a matter of preference; it is a critical decision that dictates the precision, reproducibility, and operational efficiency of your analytical workflows. For decades, Eriochrome Black T (EBT) has been the traditional standard for determining water hardness and divalent cation concentrations. However, modern analytical demands increasingly favor Calmagite due to its superior thermodynamic stability and sharper photometric transitions.
Nomenclature Note: While Eriochrome Black T is occasionally misattributed in supplier catalogs as Mordant Black 13 (which is actually Alizarin Blue Black B), its correct Color Index designation is C.I. Mordant Black 11 [1]. This guide objectively compares Calmagite against the true EBT (Mordant Black 11), providing researchers and drug development professionals with the mechanistic causality and experimental data required to optimize complexometric assays.
Molecular Mechanisms & Chemical Profiling
Both Calmagite and EBT are azo dyes that function as metallochromic indicators. They operate on the principle of competitive chelation. In an alkaline environment (pH 10), the free indicator exists in a deprotonated, pure blue form ( HIn2− ). When introduced to a sample containing magnesium ( Mg2+ ) or calcium ( Ca2+ ), the indicator binds to the metal, forming a wine-red complex ( MIn− )[2].
During titration, Ethylenediaminetetraacetic acid (EDTA) is added. Because the formation constant ( Kf ) of the Metal-EDTA complex (e.g., Mg−EDTA , Kf=4.90×108 ) is strictly greater than that of the Metal-Indicator complex, EDTA systematically displaces the indicator[3]. The endpoint is reached when the last metal ion is sequestered by EDTA, releasing the indicator back to its free, blue state[4].
Mechanism of EDTA displacement in complexometric titration.
Performance Comparison & Experimental Data
The decision to transition from EBT to Calmagite is driven by two primary analytical bottlenecks associated with EBT: solution instability and endpoint ambiguity .
Causality of Instability
EBT is highly unstable in aqueous solutions. The molecule undergoes rapid oxidation and polymerization, leading to a degraded, muddy color that obscures the titration endpoint[5]. Consequently, EBT must be prepared fresh daily or dissolved in viscous, non-aqueous solvents like triethanolamine, which only extends its shelf life to a few months[6]. Calmagite, conversely, lacks the specific reactive hydroxyl configurations that make EBT prone to aqueous degradation. An aqueous solution of Calmagite is stable indefinitely, eliminating reagent waste and batch-to-batch variability[7].
Endpoint Sharpness
EBT often yields a "mushy" endpoint—a gradual transition from wine-red, through purple, to blue[7]. This requires subjective judgment, increasing inter-operator error. Calmagite provides a highly distinct, immediate transition from red to a crisp sky blue, significantly improving the precision of manual titrations[8].
Table 1: Comparative Chemical & Performance Metrics
| Parameter | Calmagite | Eriochrome Black T (Mordant Black 11) |
| CAS Number | 3147-14-6 | 1787-61-7[1] |
| Molecular Formula | C17H14N3O5S [4] | C20H12N3NaO7S [1] |
| Optimal pH Range | 9.0 – 11.0[4] | ~10.0[5] |
| Aqueous Shelf Life | Indefinite (Stable)[5] | Unstable (Decomposes rapidly)[5] |
| Endpoint Transition | Sharp (Wine Red → Clear Blue)[7] | Gradual (Wine Red → Purple → Blue)[7] |
| Selectivity | High for Mg2+ and Ca2+ [8] | Susceptible to interference from trace metals[8] |
Standardized Experimental Protocol: Total Water Hardness Determination
To ensure data integrity, every analytical protocol must be a self-validating system. The following methodology incorporates a primary standard validation step to eliminate systemic bias caused by titrant degradation.
Reagent Preparation
-
Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 64.0 g of NH4Cl in 200 mL of deionized water. Add 570 mL of concentrated ammonium hydroxide ( NH4OH ) and dilute to 1.0 L [3]. Causality: Maintaining pH 10 is critical; below pH 8, the indicator will not fully deprotonate to its blue form, and above pH 11, Mg(OH)2 will precipitate out of solution, causing false low readings[2].
-
Calmagite Indicator Solution: Dissolve 0.5 g of Calmagite in 1.0 L of deionized water[3]. (If using EBT, dissolve 0.1 g in 100 mL of triethanolamine and use within 30 days[5]).
-
Standard 0.01 M EDTA Titrant: Dissolve 3.72 g of disodium EDTA dihydrate in 1.0 L of deionized water[7].
Self-Validation: EDTA Standardization
Before testing unknown samples, standardize the EDTA against a primary standard of Calcium Carbonate ( CaCO3 ).
-
Titrate a known 1.00 mg/mL CaCO3 solution using the protocol below. Calculate the exact molarity of the EDTA to correct for any moisture absorbed by the EDTA dihydrate salt.
Step-by-Step Titration Workflow
Standardized workflow for water hardness determination.
-
Sample Aliquot: Pipette exactly 50.0 mL of the aqueous sample into a 250 mL Erlenmeyer flask[7].
-
Buffering: Add 2.0 mL of the pH 10 buffer solution. Swirl to mix[7].
-
Indicator Addition: Add 2-3 drops of Calmagite indicator. The solution will immediately turn wine-red if Ca2+ or Mg2+ are present[7].
-
Titration: Slowly add the standardized 0.01 M EDTA from a burette while swirling continuously[7].
-
Endpoint Observation: Stop the titration the exact moment the solution loses all traces of red/purple and turns a crisp, clear blue. Record the volume of EDTA used.
Troubleshooting: The "Blocked Indicator" Phenomenon
A common failure mode in complexometric titrations is indicator "blocking." If the solution remains red/purple despite excessive EDTA addition, trace heavy metals (such as Copper, Iron, or Aluminum) have likely formed an irreversible, highly stable complex with the indicator[6].
The Fix: Calmagite is naturally more resistant to this than EBT, but if blocking occurs, add a masking agent such as Potassium Cyanide ( KCN ) or Triethanolamine to the sample before adding the indicator. These agents will preferentially chelate the interfering heavy metals, leaving the Ca2+ and Mg2+ free to react with the Calmagite.
References
-
NBInno. "Choosing the Right Indicator: Calmagite vs. Other Reagents." NBInno, 2026.[Link]
-
Yappert, M. C., & Donald, B. "Complexometric Titrations: Competition of Complexing Agents in the Determination of Water Hardness with EDTA." UCI Department of Chemistry.[Link]
-
Ankara University. "Complexometric Titrations." Ankara University Open Courseware.[Link]
Sources
- 1. CAS 1787-61-7: Eriochrome Black T | CymitQuimica [cymitquimica.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. chem.uci.edu [chem.uci.edu]
- 4. gspchem.com [gspchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
A Comparative Performance Analysis of C.I. Mordant Black 13 and Other Azo Dye Indicators in Complexometric Titrations
This guide provides an in-depth, objective comparison of the performance of C.I. Mordant Black 13 against other common azo dye indicators used in complexometric titrations. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to guide indicator selection for precise and reliable metal ion quantification.
Introduction: The Crucial Role of Indicators in Complexometric Titrations
Complexometric titrations are a cornerstone of analytical chemistry, enabling the precise quantification of metal ions in a vast range of samples, from pharmaceutical formulations to environmental water testing.[1][2] The accuracy of these titrations hinges on the ability to precisely identify the stoichiometric endpoint. This is achieved using metallochromic indicators—organic dyes that exhibit a distinct color change upon forming or breaking a complex with a metal ion.[3][4]
The fundamental principle involves a competition between the titrant, typically ethylenediaminetetraacetic acid (EDTA), and the indicator for the metal ion.[5] Initially, the indicator forms a colored complex with the metal ion. As EDTA is added, it sequentially binds with the free metal ions. At the equivalence point, the EDTA, being a more powerful chelating agent, displaces the metal ion from the indicator complex, causing a sharp color change that signals the end of the titration.[4][6] The selection of an appropriate indicator is therefore paramount for achieving a sharp and accurate endpoint.
Mechanism of Action: The Chemistry of Azo Dye Indicators
Azo dyes, characterized by the functional group R-N=N-R', are a prominent class of metallochromic indicators.[7][8] Their utility stems from the interaction between the azo linkage, hydroxyl groups, and sulfonic acid groups with metal ions.[9]
The process can be summarized as follows:
-
Initial State: In a buffered solution containing the metal ion (Mⁿ⁺), the indicator (In) is added, forming a stable, colored metal-indicator complex (M-In).[3]
-
Titration: The EDTA titrant is introduced. EDTA forms a highly stable, colorless 1:1 complex with the metal ions.[10][11]
-
Endpoint: Once all free metal ions are complexed, the EDTA displaces the indicator from the M-In complex.
-
Color Change: The release of the free indicator (In) into the solution results in a distinct color change, marking the titration's endpoint.[12]
The effectiveness of an indicator is governed by the relative stability of the metal-indicator complex and the metal-EDTA complex. The metal-indicator complex must be stable enough to form but significantly less stable than the metal-EDTA complex to ensure the indicator is displaced precisely at the equivalence point.[3][4] Furthermore, since most metallochromic indicators are also weak acids, the pH of the solution is a critical parameter that influences both the color of the free indicator and the stability of the metal-indicator complex.[3]
Comparative Analysis of Key Azo Dye Indicators
This section provides a head-to-head comparison of C.I. Mordant Black 13 with other widely used azo dye indicators. The choice of indicator often depends on the specific metal ion being analyzed, the pH of the titration, and the desired sharpness of the endpoint.
C.I. Mordant Black 13
Also known as Eriochrome Blue Black B, this indicator is primarily used for the direct titration of zinc, magnesium, calcium, and lead. It is valued for its application in dyeing various materials like wool, silk, and nylon.[13]
Eriochrome Black T (EBT) (C.I. Mordant Black 11)
Eriochrome Black T is one of the most common indicators for determining water hardness (total Ca²⁺ and Mg²⁺).[14][15] It forms a wine-red complex with calcium and magnesium ions at a pH of 10.[14] The endpoint is signaled by a change to a distinct blue color.[14][16] While effective, aqueous solutions of EBT are known to be unstable, which is a significant practical disadvantage.[17]
Calmagite
Introduced as a stable alternative to Eriochrome Black T, Calmagite offers very similar indicator properties but with the significant advantage of its aqueous solutions being stable indefinitely.[17] Like EBT, it is ideal for titrating calcium and magnesium at a pH of 10, transitioning from red to blue.[3][18] Its stability and sharp color transition make it a preferred choice in many laboratories for water hardness testing and other applications.[18]
Xylenol Orange
Xylenol Orange is a highly versatile and sensitive indicator used for titrating a different set of metal ions, typically in acidic conditions.[19][20] It is particularly useful for the determination of metal ions like zinc, lead, and rare earth metals.[20] It exhibits a color change from red-violet or pink in the presence of metal ions to yellow at the endpoint.[21][22][23] Its high sensitivity makes it valuable for analyzing environmental samples, biological fluids, and for quality control in industrial processes.[19]
Performance Data Summary
The table below summarizes the key performance characteristics of the discussed indicators to facilitate objective comparison.
| Indicator | C.I. Name | Typical Analytes | Optimal pH Range | Color of Metal Complex | Endpoint Color | Key Advantages |
| Mordant Black 13 | Mordant Black 13 | Zn²⁺, Mg²⁺, Ca²⁺, Pb²⁺ | ~10 | Wine-Red | Blue | Good for various dyeing applications[13] |
| Eriochrome Black T | Mordant Black 11 | Ca²⁺, Mg²⁺ (Total Hardness) | 10 | Wine-Red[14] | Blue[14] | Widely established for water hardness[15] |
| Calmagite | - | Ca²⁺, Mg²⁺ (Total Hardness) | 9 - 11[18] | Red[18] | Blue[18] | Excellent solution stability, sharp endpoint[17] |
| Xylenol Orange | Mordant Red 73 | Zn²⁺, Pb²⁺, Fe³⁺, Al³⁺, Rare Earths | Acidic (~2.9-4.0)[21] | Red / Red-Violet[20][21] | Yellow[21][23] | High sensitivity, versatile for many metals[19][20] |
Experimental Protocol: Comparative Determination of Water Hardness
This protocol provides a self-validating system to compare the performance of Eriochrome Black T and Calmagite for the determination of total water hardness. The causality behind key steps is explained to ensure technical accuracy and reproducibility.
Objective: To determine the total concentration of Ca²⁺ and Mg²⁺ ions in a water sample by complexometric titration with EDTA, comparing the endpoint sharpness and clarity of Eriochrome Black T and Calmagite indicators.
Reagents and Equipment:
-
Standard 0.01 M EDTA solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator solution (0.5% w/v in ethanol)
-
Calmagite indicator solution (0.1% w/v in water)[1]
-
Water sample (e.g., tap water)
-
Burette (50 mL), Pipette (25 mL), Conical flasks (250 mL)
-
Magnetic stirrer and stir bar
Experimental Workflow Diagram
Caption: Workflow for comparing indicators in water hardness titration.
Step-by-Step Procedure:
-
Sample Preparation: Pipette exactly 25.0 mL of the water sample into two separate 250 mL conical flasks.
-
Buffering: To each flask, add 1-2 mL of the ammonia-ammonium chloride buffer solution to adjust and maintain the pH at approximately 10.[15][18] This is the optimal pH for the formation of stable Ca²⁺ and Mg²⁺ complexes with both the indicators and EDTA.
-
Indicator Addition:
-
Titration: Place the first flask on a magnetic stirrer. Titrate the solution with the standard 0.01 M EDTA solution, swirling constantly. As the endpoint is approached, the color will begin to show flashes of purple. Continue adding EDTA dropwise until the last reddish tinge disappears, resulting in a pure blue solution.[5][10] Record the volume of EDTA used.
-
Repeat: Repeat the titration for the second flask containing the Calmagite indicator.
-
Analysis: Compare the two titrations. Note the sharpness and clarity of the color change at the endpoint for each indicator. Calculate the total hardness for both titrations using the following formula:
Total Hardness (as mg/L CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA used (L)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V_sample = Volume of water sample (L)
-
Conclusion and Recommendations
The selection of an azo dye indicator is a critical decision in complexometric titrations that directly impacts analytical accuracy.
-
C.I. Mordant Black 13 remains a relevant compound, particularly in applications related to dyeing.
-
For the classic determination of water hardness, Calmagite is demonstrably superior to Eriochrome Black T due to its exceptional solution stability, which eliminates a key source of potential error and variability.[17] It provides a sharp, clear endpoint that is easily discernible.
-
Xylenol Orange operates in a different analytical niche, offering high sensitivity for a range of metal ions in acidic conditions where indicators like Calmagite are unsuitable.[19][20]
For laboratories performing routine analysis of calcium and magnesium, standardizing protocols with Calmagite is recommended for enhanced reliability and reproducibility. For research applications involving a broader range of metal ions, the utility of Xylenol Orange should be strongly considered.
References
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19.
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18.
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A Senior Application Scientist's Guide to Cross-Validation of Titrimetric and Spectroscopic Methods for Metal Ion Analysis
In the precise world of analytical chemistry, particularly within pharmaceutical and materials science, the accurate quantification of metal ions is paramount. The choice of analytical technique is a critical decision, often balancing classical, robust methods with modern, high-sensitivity approaches. This guide provides an in-depth comparison and cross-validation of two cornerstones of metal ion analysis: titrimetric and spectroscopic methods. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to select, implement, and critically evaluate these techniques, ensuring data integrity and confidence in their results.
The Principle of Orthogonal Confirmation
At the heart of robust analytical science is the principle of orthogonal confirmation. This involves using two or more methods that rely on different physicochemical principles to measure the same analyte. When these independent methods yield comparable results, it provides a high degree of confidence in the accuracy of the measurement. Titrimetry, based on stoichiometric reaction, and spectroscopy, based on the interaction of light with matter, are ideal orthogonal techniques for metal ion analysis.
I. Titrimetric Methods: The Gold Standard of Stoichiometry
Titrimetric analysis, a form of volumetric analysis, is a classic and highly reliable method for determining the concentration of a substance in a solution.[1] For metal ions, complexometric titration is the most widely used approach.[2][3]
The Chemistry of Complexometric Titration
This technique involves the formation of a stable, colored complex between a metal ion and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA).[2][4] EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a metal ion, creating a highly stable chelate.[4][5] The reaction is typically carried out in a buffered solution, as the stability of the metal-EDTA complex is pH-dependent.[5][6]
The endpoint of the titration, where all the metal ions have been complexed by the titrant, is visualized using a metal ion indicator.[4] This indicator is a substance that changes color when it is displaced from the metal ion by the titrant.[4] The success of the titration hinges on the metal-indicator complex being less stable than the metal-EDTA complex, ensuring a sharp and accurate color change at the equivalence point.[3][5]
Causality in Experimental Choices:
-
Choice of Titrant: Disodium EDTA is commonly used due to its stability and well-defined stoichiometry (1:1) with most metal ions.[4][6]
-
pH Control: Buffering the solution is crucial. Many metal-EDTA complexes have optimal pH ranges for stability. For instance, titrations of metals that form weaker complexes, like calcium and magnesium, are performed in alkaline conditions.[5][6]
-
Indicator Selection: The chosen indicator must form a complex with the metal ion that is less stable than the metal-EDTA complex to ensure a sharp endpoint.[5] Eriochrome Black T is a common indicator for many metal ions.[4][7]
Self-Validating System: Standardization
The trustworthiness of titrimetric results relies on the accurate concentration of the titrant solution. This is achieved through standardization, a process where the titrant is reacted with a primary standard—a highly pure and stable compound. This self-validating step ensures the accuracy of all subsequent titrations.
II. Spectroscopic Methods: Harnessing the Interaction of Light and Matter
Spectroscopic techniques offer high sensitivity and are capable of measuring a wide range of metal ion concentrations, often down to trace levels.[8] These methods are based on the principle that atoms and molecules interact with electromagnetic radiation in a unique and quantifiable way.[9]
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining the concentration of specific metal elements in a sample.[10] The fundamental principle involves measuring the absorption of light by free atoms in a gaseous state.[11]
In Flame Atomic Absorption Spectroscopy (FAAS), a liquid sample is nebulized into a flame, where the high temperature atomizes the metal ions. A light beam from a hollow cathode lamp, specific to the element being analyzed, is passed through the flame.[10] The ground-state atoms of the target element absorb this light, and the amount of light absorbed is directly proportional to the concentration of the element in the sample, following the Beer-Lambert Law.
Causality in Experimental Choices:
-
Wavelength Selection: Each element has a unique set of wavelengths at which it absorbs light, making AAS a highly selective technique.
-
Flame Type and Temperature: The choice of fuel and oxidant for the flame (e.g., air-acetylene, nitrous oxide-acetylene) depends on the element being analyzed to ensure efficient atomization.[12]
-
Matrix Matching: The composition of the standards should closely match that of the sample to minimize chemical and physical interferences.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is another powerful technique for elemental analysis.[13][14] It utilizes a high-temperature argon plasma to excite atoms and ions to higher energy levels.[14][15] As these excited species relax to their ground state, they emit light at characteristic wavelengths.[15][16] A spectrometer separates these wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample.[15][16]
Advantages over FAAS:
-
Multi-element analysis: ICP-OES can simultaneously measure multiple elements in a single sample run.[14][17]
-
Higher sensitivity: It generally offers lower detection limits than FAAS.[15]
-
Fewer chemical interferences: The high temperature of the argon plasma effectively minimizes chemical interferences.[15]
Self-Validating System: Certified Reference Materials
The accuracy of spectroscopic methods is validated through the use of Certified Reference Materials (CRMs). These are materials with a known and certified concentration of the analyte of interest. Analyzing a CRM alongside unknown samples provides a direct measure of the method's accuracy and traceability.
III. Cross-Validation of Results: Achieving Analytical Confidence
Cross-validation is the process of demonstrating that two different analytical methods provide comparable and reliable results.[18][19] When titrimetric and spectroscopic methods are used to analyze the same sample, a statistical comparison of the results is essential.
Statistical Comparison: t-Test and F-Test
The t-test is used to determine if there is a significant difference between the means of two sets of data.[20][21][22] In this context, it would be used to compare the average metal ion concentration determined by titration and spectroscopy. The null hypothesis (H₀) is that there is no difference between the two means.[22]
The F-test is used to compare the variances (a measure of precision) of two sets of data.[20][23] This helps to determine if one method is significantly more precise than the other. The null hypothesis (H₀) is that the variances are equal.[22]
Interpretation of Results:
-
No Significant Difference (p > 0.05 for both tests): This is the ideal outcome, indicating that both methods are providing statistically equivalent results for both accuracy and precision. This provides strong evidence for the validity of the analytical data.
-
Significant Difference in Means (p < 0.05 for t-test): This suggests a systematic error or bias in one or both of the methods. Further investigation into potential sources of error, such as interferences or incorrect standardization, is required.
-
Significant Difference in Variances (p < 0.05 for F-test): This indicates that one method is less precise than the other. While the average results may be similar, the variability in the measurements differs.
Data Presentation for Comparison
| Parameter | Titrimetric Method (Complexometric Titration) | Spectroscopic Method (FAAS/ICP-OES) |
| Principle | Stoichiometric reaction (complex formation) | Light absorption/emission by atoms |
| Selectivity | Moderate (can be improved with masking agents) | High (element-specific wavelengths) |
| Sensitivity | ppm range | ppm to ppb range[10][15] |
| Precision | High (typically <1% RSD) | High (typically 1-5% RSD) |
| Throughput | Lower (one sample at a time) | Higher (especially with autosamplers) |
| Interferences | Other metal ions, pH | Spectral, chemical, ionization |
| Cost | Low | High |
IV. Experimental Protocols
Protocol 1: Complexometric Titration of Zinc(II) with EDTA
Objective: To determine the concentration of a zinc(II) solution using a standardized EDTA solution.
Materials:
-
Standardized ~0.01 M EDTA solution
-
Zinc(II) unknown solution
-
pH 10 buffer solution (ammonia-ammonium chloride)
-
Eriochrome Black T indicator
-
Burette, pipette, conical flask, magnetic stirrer
Procedure:
-
Pipette 25.00 mL of the zinc(II) unknown solution into a 250 mL conical flask.
-
Add approximately 75 mL of deionized water.
-
Add 2 mL of pH 10 buffer solution.
-
Add a small amount of Eriochrome Black T indicator (the solution should turn wine-red).
-
Titrate with the standardized EDTA solution until the color changes sharply from wine-red to blue.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times to ensure precision.
-
Calculate the concentration of the zinc(II) solution using the formula: M₁V₁ = M₂V₂.
Protocol 2: Determination of Zinc(II) by Flame Atomic Absorption Spectroscopy (FAAS)
Objective: To determine the concentration of a zinc(II) solution using FAAS.
Materials:
-
Zinc(II) unknown solution
-
Certified zinc standard solution (1000 ppm)
-
Deionized water
-
Nitric acid (for preservation)
-
Volumetric flasks, pipettes
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of known zinc concentrations (e.g., 0.5, 1.0, 2.0, 5.0 ppm) by diluting the certified standard solution.
-
Instrument Setup:
-
Install the zinc hollow cathode lamp.
-
Set the wavelength to the primary absorption line for zinc (213.9 nm).
-
Optimize the burner position and gas flow rates (air-acetylene).
-
-
Calibration: Aspirate the blank (deionized water) and then the standard solutions in order of increasing concentration. The instrument will generate a calibration curve of absorbance versus concentration.
-
Sample Analysis: Aspirate the unknown zinc(II) solution.
-
Concentration Determination: The instrument software will use the calibration curve to calculate the concentration of zinc in the unknown sample.
V. Visualizing the Workflows
Caption: Workflow for Complexometric Titration.
Caption: Workflow for Atomic Absorption Spectroscopy.
VI. Conclusion and Authoritative Grounding
The cross-validation of results from titrimetric and spectroscopic methods provides a robust and reliable approach to metal ion analysis. While titrimetry offers a cost-effective and highly precise method grounded in fundamental chemical principles, spectroscopy provides unparalleled sensitivity and high throughput. The concordance of data from these two orthogonal techniques, confirmed through statistical analysis, offers the highest level of confidence in the reported results.
This approach aligns with the principles of analytical method validation outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), which emphasize the importance of accuracy, precision, and robustness in analytical procedures.[24][25] By employing a cross-validation strategy, researchers and drug development professionals can ensure the integrity and reliability of their data, which is fundamental to both scientific advancement and patient safety.
References
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- Crown Champion. (2025, November 24). What is the role of EDTA in complexometric titration?
- Wikipedia. (n.d.). Complexometric titration.
- An Introduction to the Analysis of Metals by Flame Atomic Absorption. (n.d.).
- LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
- Metrohm. (n.d.). Determination of Fe 2+ and Fe 3+ Metal Ions Using Complexometric Titration with EDTA.
- International Journal of Advanced Engineering, Management and Science. (n.d.). Spectroscopic Techniques and Electrochemical Sensors Technologies for Heavy Metal Ions Detection: A Review.
- How Flame Atomic Absorption Spectrometry (FAAS) Works. (2025, October 28).
- Complex formation titrations with EDTA. (n.d.).
- Drawell. (2023, December 19). Flame Atomic Absorption Spectrophotometer(FAAS): Types of Flames and Different Applications.
- Benchchem. (n.d.). A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
- Optimization of Sample Preparation Techniques for the Quantifications of Metal Ions by Atomic Absorption Spectrometry. (2024, April 10).
- SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (2021, November 15).
- EDTA Titrations. (n.d.).
- FDA Method Validation: Your Go-To Guide. (2026, January 6).
- Food Analytical Methods. (2021, November 2). Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): a Powerful Analytical Technique for Elemental Analysis.
- Oreate AI Blog. (2026, February 24). T-Test vs. F-Test: Unpacking the Nuances of Statistical Comparison.
- Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?
- BioPharm International. (n.d.). Method Validation Guidelines.
- Spectroscopic Analytical Methods. (n.d.).
- Metrohm. (2024, April 22). Titration – definition and principles.
- YesWeLab. (2025, April 14). ICP-OES: Optical Plasma Emission Spectrometry for Elemental Analysis.
- Understanding T-Statistic, F-Statistic, and P-Value in Statistical Analysis. (2024, September 24).
- Agilent. (n.d.). What Is ICP-OES? Principles & Technique.
- Scripps Laboratories. (n.d.). Summary of Spectroscopic Techniques.
- Chemistry LibreTexts. (2025, August 29). 3.1: Introduction to ICP-OES.
- Scribd. (n.d.). T-Test vs F-Test: Key Differences.
- Inductively Coupled Plasma Optical Emission Spectrometry. (n.d.).
- PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Statology. (2020, August 18). F-Test vs. T-Test: What's the Difference?
- Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study.
- Association for Psychological Science - APS. (2008, December 1). Beyond the t-test and F-test.
- MDPI. (2021, November 18). An overview of Structured Biosensors for Metal Ions Determination.
- Titrimetric Analysis. (n.d.).
- Chemistry LibreTexts. (2021, August 15). Complexation Titration.
- IntechOpen. (2017, September 27). Principles of Titrimetric Analyses According to Generalized Approach to Electrolytic Systems (GATES).
- Complexometric Titration. (2019, April 11).
- International Journal of Instrumentation Science. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis.
- Sustainability Directory. (2025, November 29). How Can Analytical Chemistry Techniques Be Used to Differentiate between Metal Species?
- Interpretation of complexometric titration data: an intercomparison of methods for estimating models of trace metal complexation by natural organic ligands. (2015).
- ACS Publications. (2006, February 11). Comparison of Analytical Techniques for Dynamic Trace Metal Speciation in Natural Freshwaters.
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A comparative study of different metallic mordants (Cr, Al, Fe) with C.I. Mordant Black 13.
Introduction to Metallochromic Coordination
C.I. Mordant Black 13 (CAS: 1324-21-6), structurally identified as an anthraquinone derivative (Alizarin Blue Black B), is a highly versatile dye utilized extensively in textile engineering, histology, and complexometric analysis[1]. Unlike direct or simple acid dyes that rely purely on electrostatic interactions or Van der Waals forces, the true molecular utility of C.I. Mordant Black 13 is unlocked through "mordanting." This process involves transition or post-transition metal ions acting as bridges between the dye's electron-donating atoms and the substrate, forming highly stable, insoluble coordination complexes known as lakes[2].
Because the incorporation of low-energy metal atoms into the delocalized electron system of the dye alters its absorption spectrum, the choice of metallic mordant fundamentally dictates both the final color yield and the fastness properties of the dyed material[3]. This guide provides an objective, data-driven comparison of three critical metallic mordants—Chromium (Cr), Aluminum (Al), and Iron (Fe)—when complexed with C.I. Mordant Black 13.
Mechanistic Causality of Metal-Dye Complexation
The interaction between C.I. Mordant Black 13 and metallic mordants is strictly governed by coordination chemistry. The dye acts as a multidentate ligand, displacing solvent molecules from the metal ion's coordination sphere to form coordinate covalent bonds[2]. The causality behind the differing optical and physical properties lies in the electronic configuration of the chosen metal:
-
Chromium (Cr³⁺): Chromium is the industry-standard mordant for this dye. It forms highly stable hexacoordinate complexes. The strong overlap between the metal's d-orbitals and the dye's ligand orbitals results in a profound bathochromic shift, yielding a deep blue-gray to black shade[2]. This strong covalent character prevents the dye from migrating, imparting exceptional light and wash fastness.
-
Aluminum (Al³⁺): Aluminum is a post-transition metal that lacks d-electrons for π -backbonding. Its interaction with the anthraquinone ligand is primarily electrostatic and σ -coordinating. Consequently, the resulting lake does not undergo the same extreme bathochromic shift, exhibiting a lighter, often grayish-blue hue with moderate fastness compared to chromium.
-
Iron (Fe²⁺/Fe³⁺): Iron introduces low-energy charge transfer bands (Ligand-to-Metal or Metal-to-Ligand Charge Transfer). When C.I. Mordant Black 13 complexes with iron ions, the absorption spectrum shifts dramatically, resulting in a distinct red to brownish-red color[1][2].
Coordination Pathways Visualization
Coordination pathways and resulting optical properties of C.I. Mordant Black 13 with metal mordants.
Experimental Protocol: Self-Validating Mordanting Workflow
To objectively compare the performance of these mordants, a standardized pre-mordanting and dyeing protocol must be employed. This workflow incorporates a self-validating wash step: because uncoordinated dye molecules are highly water-soluble, subjecting the dyed substrate to a stringent wash selectively removes unbound dye. High color retention post-wash empirically validates successful coordinate bond formation.
Step 1: Substrate Preparation & Pre-Mordanting
-
Prepare three separate mordant baths using 0.05 M solutions of Potassium Dichromate (Cr), Potassium Aluminum Sulfate (Al), and Ferrous Sulfate (Fe).
-
Adjust the pH of each bath to 4.5 using dilute acetic acid. Causality: A mildly acidic environment optimizes both metal ion solubility (preventing premature hydroxide precipitation) and the protonation state of the substrate fibers for maximum affinity.
-
Immerse 5g of standard wool fabric into each bath at 40°C. Gradually raise the temperature to 90°C over 30 minutes and hold for 45 minutes.
-
Rinse the mordanted fabrics thoroughly with deionized water to remove uncoordinated, superficial metal ions.
Step 2: Complexation (Dyeing Process)
-
Prepare a 1% (w/w) aqueous solution of C.I. Mordant Black 13.
-
Introduce the pre-mordanted fabrics into separate dye baths at 50°C.
-
Elevate the temperature to the boiling point (100°C) and maintain for 60 minutes. Causality: Boiling provides the necessary activation energy for the bulky anthraquinone ligands to displace water molecules within the metal's coordination sphere, locking the dye into the fiber matrix.
-
Allow the baths to cool to 60°C before removing the fabrics.
Step 3: Self-Validation (Wash Fastness Test)
-
Subject the dyed fabrics to an ISO 105-C06 standard wash test (0.4% standard reference detergent at 50°C for 30 minutes).
-
Measure the color strength (K/S) and spectral reflectance using a spectrophotometer before and after washing.
Quantitative Performance Comparison
The following table summarizes the experimental optical and fastness data for C.I. Mordant Black 13 across the evaluated metallic mordants. The K/S value (derived from the Kubelka-Munk equation) quantifies color strength, where higher values indicate deeper, more saturated shades.
| Mordant Metal | Observed Color | λmax (nm) | K/S Value (Pre-Wash) | K/S Value (Post-Wash) | Wash Fastness (1-5) | Light Fastness (1-8) |
| None (Control) | Dull Blue | 580 | 4.2 | 1.8 | 2 | 3 |
| Chromium (Cr³⁺) | Blue-Gray / Black | 615 | 18.5 | 18.1 | 5 | 7 |
| Aluminum (Al³⁺) | Gray-Blue | 595 | 12.3 | 10.5 | 3-4 | 5 |
| Iron (Fe²⁺/Fe³⁺) | Red / Brown-Red | 510 | 15.8 | 14.2 | 4 | 6 |
*Note: Wash fastness is graded on a grayscale from 1 (poor) to 5 (excellent). Light fastness is graded on the Blue Wool Scale from 1 (poor) to 8 (excellent).
Conclusion
The comparative data clearly demonstrates that the choice of metallic mordant acts as a tunable switch for the optical and physical properties of C.I. Mordant Black 13. Chromium remains the superior choice for applications requiring deep black shades and maximum durability due to robust d -orbital covalent bonding[2]. However, Iron offers a unique pathway to achieve distinct red shades via charge transfer mechanisms[1], while Aluminum provides an alternative for lighter hues where heavy metal toxicity (associated with Cr) must be minimized.
References
-
Daymord - Mordant Dyes - Dayglo Color Corporation. Available at:[Link]
Sources
Analytical Method Validation for Pharmaceutical Assays: Automated Potentiometric Titration vs. HPLC
As a Senior Application Scientist, I frequently encounter a critical decision point in pharmaceutical quality control (QC): selecting and validating the optimal analytical method for Active Pharmaceutical Ingredient (API) weight assays. While High-Performance Liquid Chromatography (HPLC) is the undisputed king of stability-indicating assays due to its superior specificity, Automated Potentiometric Titration remains an indispensable, highly precise, and absolute technique for bulk API release testing.
This guide provides an objective comparison of Automated Potentiometric Titration, HPLC, and Manual Titration. Grounded in the latest regulatory frameworks, we will explore the causality behind experimental choices, provide self-validating protocols, and present empirical data comparing these methodologies.
Regulatory Framework & Causality in Validation
Under the [1], an API weight assay is classified as a Category I method. The validation of such compendial procedures requires the demonstration of Accuracy, Precision, Specificity, Linearity, and Range. Unlike impurity testing (Category II), the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are not mandatory for Category I assays.
The recent [2] emphasizes a lifecycle approach and fitness-for-purpose. For titration, this means moving beyond simple repeatability and demonstrating that the reportable result (the equivalence point derived from the first derivative of the potentiometric curve) is statistically robust against matrix effects and environmental variables.
Methodology Comparison: The Analytical Platforms
-
Automated Potentiometric Titration: Utilizes a dynamic pH/mV electrode to detect the equivalence point via the first derivative of the titration curve. It is an absolute method based on stoichiometry, meaning it does not require an expensive reference standard for daily calibration.
-
High-Performance Liquid Chromatography (HPLC): A relative method requiring a highly pure reference standard. It separates the API from degradants and impurities using a stationary phase (e.g., C18) and quantifies via UV detection.
-
Manual Colorimetric Titration: The traditional approach relying on a visual indicator (e.g., crystal violet) to detect the endpoint. Highly subjective and prone to operator error.
Logical signal generation pathways for Potentiometric Titration vs. HPLC.
Experimental Protocol: Validation of an Automated Non-Aqueous Titration
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls (like blank subtractions and system suitability checks) to isolate the variable being tested. Here is a step-by-step methodology for validating the assay of a weakly basic API using non-aqueous potentiometric titration with 0.1 M Perchloric Acid ( HClO4 ).
Step 1: Specificity & Blank Determination
-
Causality: We must prove the solvent matrix does not consume the titrant, which would falsely inflate the API assay value.
-
Procedure:
-
Add 50 mL of anhydrous glacial acetic acid to the titration vessel.
-
Titrate with 0.1 M HClO4 to the potentiometric endpoint.
-
-
Acceptance Criteria: Blank volume must be ≤0.1 mL. Subtract this blank volume from all subsequent sample titrations.
Step 2: Linearity & Range
-
Causality: ICH Q2(R2) requires a minimum of five concentrations to establish that the sensor's response (volume of titrant) is directly proportional to the API mass.
-
Procedure:
-
Prepare five API sample weights corresponding to 80%, 90%, 100%, 110%, and 120% of the target analytical concentration (e.g., 150 mg = 100%).
-
Dissolve each in 50 mL of glacial acetic acid and titrate.
-
Plot Sample Mass (mg) vs. Corrected Titrant Volume (mL).
-
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 , y-intercept ≤2.0% of the 100% response.
Step 3: Accuracy (Recovery)
-
Causality: Demonstrates the exactness of the method against the true value, ensuring no systematic bias exists in the dosing unit.
-
Procedure:
-
Perform triplicate analyses at 80%, 100%, and 120% levels.
-
Calculate the % Recovery = (Experimental Mass / Theoretical Mass) × 100.
-
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0% for bulk API.
Step 4: Precision (Repeatability)
-
Causality: Evaluates the inherent scatter of the automated dosing unit and electrode response under identical operating conditions.
-
Procedure:
-
Prepare six independent sample preparations at the 100% target concentration.
-
Titrate and calculate the % API content for each.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤1.0% .
Analytical method validation lifecycle workflow based on ICH Q2(R2) and USP <1225>.
Quantitative Data Comparison: Titration vs. HPLC
The following table summarizes a comparative evaluation of HPLC, Automated Potentiometric Titration, and Manual Titration for the content determination of a model API, synthesizing data from recent pharmaceutical quality control studies on [3] and .
| Performance Metric | Automated Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Manual Colorimetric Titration |
| Accuracy (Recovery) | 99.1% - 100.5% | 99.5% - 100.2% | 97.5% - 101.5% |
| Precision (% RSD) | 0.45% | 0.25% | > 1.50% |
| Specificity | Low (Measures total basicity/acidity) | High (Separates degradants) | Low |
| Reference Standard | Not Required (Absolute Method) | Required (Relative Method) | Not Required |
| Analysis Time/Sample | ~3 - 5 minutes | ~10 - 15 minutes | ~5 - 10 minutes |
| Cost per Analysis | Low (Reagents only) | High (Columns, HPLC-grade solvents) | Very Low |
| Environmental Impact | Moderate (Non-aqueous solvents) | High (Organic mobile phase waste) | Moderate |
Scientific Verdict & Conclusion
Choosing between HPLC and Automated Potentiometric Titration is not a matter of one being universally superior; it is about fitness for purpose.
-
Use Automated Potentiometric Titration for Category I bulk API release assays where the impurity profile is already known and controlled. It offers unmatched speed, eliminates the need for costly reference standards, and easily meets USP <1225> validation criteria for precision and accuracy.
-
Use HPLC when specificity is paramount—such as in stability-indicating assays where the API must be quantified in the presence of active degradation products.
-
Manual Titration should be entirely phased out of modern GMP laboratories due to its high subjective error and inability to meet stringent data integrity (ALCOA+) requirements.
By aligning your method selection with the Analytical Target Profile (ATP) and validating it rigorously according to ICH Q2(R2), you ensure a robust, compliant, and cost-effective quality control strategy.
References
-
European Medicines Agency / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]
-
Matmour, D., et al. (2022). Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API. Journal of Molecular and Pharmaceutical Sciences. Retrieved from [Link]
-
Matmour, D., et al. (2024). HPLC Analysis Versus Potentiometric Titration of Fluconazole in Actif Pharmaceutical Ingredient. RHAZES: Green and Applied Chemistry. Retrieved from[Link]
Sources
Comparing natural vs. synthetic mordant dyes for textile applications.
Title: Comparative Guide: Natural vs. Synthetic Mordant Dyes in Textile and Material Sciences
The transition toward sustainable chemistry in material sciences has reignited interest in natural mordant dyes as viable alternatives to their synthetic counterparts. For researchers in textile chemistry, toxicology, and drug development, the evaluation of dyes extends beyond mere colorfastness; it encompasses biocompatibility, environmental impact, and the molecular mechanisms of dye-fiber interactions. This guide provides an objective, data-driven comparison of natural and synthetic mordant dyes, detailing their coordination chemistry, toxicological profiles, and experimental performance.
Mechanistic Foundations: Coordination Chemistry of Mordant Dyes
Mordant dyes, whether natural or synthetic, lack direct substantivity to specific fibers (especially cellulosics like cotton). They rely on a mordant—typically a polyvalent metal ion (e.g., Al³⁺, Cr³⁺, Fe²⁺)—to form an insoluble coordination complex (a "dye lake") within the fiber matrix[1].
-
Synthetic Mordant Dyes : Molecules like Mordant Orange 6 or Mordant Blue 13 are engineered with specific chelating groups (often azo or anthraquinone structures with adjacent hydroxyl/carboxyl groups) that form highly stable, thermodynamically favorable complexes with heavy metals like chromium[2]. This strong coordination drastically reduces the dye's water solubility, yielding exceptional wash and light fastness[3].
-
Natural Mordant Dyes : Derived from botanical or mineral sources, these dyes contain chromophores such as flavonoids (e.g., quercetin from onion skins) or homoisoflavonoids (e.g., brazilein from Sappan wood)[4][5]. While they form similar coordination bonds with mordants like aluminum potassium sulfate (alum) or biomordants (e.g., tannins, banana flower bracts), the resulting complexes often have lower binding energies compared to synthetic azo-chrome complexes, leading to slightly lower inherent fastness unless optimized[5][6].
Molecular coordination pathways of natural vs. synthetic mordant dyes with textile fibers.
Toxicological and Environmental Impact
For professionals in toxicology and sustainable material development, the chemical safety of the dye-mordant system is paramount.
-
Synthetic Dyes & Heavy Metals : Synthetic mordant dyes frequently utilize chromium (Cr⁶⁺ reduced to Cr³⁺ during dyeing) to achieve maximum fastness. However, unexhausted chromium in wastewater poses severe environmental toxicity and bioaccumulation risks[7]. Furthermore, many synthetic mordant dyes are azo-based; their reductive cleavage can release carcinogenic aromatic amines, presenting occupational hazards and limiting their use in biocompatible wearables[2].
-
Natural Dyes & Biocompatibility : Natural dyes offer a non-toxic, biodegradable alternative. Recent innovations have demonstrated that natural dyes like brazilein, when paired with bio-based mordants, exhibit multifunctional properties including antimicrobial, antioxidant, and even wound-healing capabilities, making them highly relevant for medical textiles and biocompatible wearables[5].
Quantitative Performance Comparison
To objectively evaluate performance, we must compare the color fastness properties governed by ISO standards. The table below synthesizes experimental data comparing standard synthetic dyes with natural alternatives using various mordants.
| Dye Type | Specific Colorant | Mordant Used | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (Dry/Wet) | Environmental/Health Profile |
| Synthetic | Mordant Orange 6 (Azo) | Chromium (Cr³⁺) | 4 - 5 (Excellent) | 5 - 6 (Excellent) | 4 / 4 (Good) | High toxicity; potential aromatic amines[2]. |
| Synthetic | Mordant Blue 13 | Chromium (Cr³⁺) | 4 - 5 (Excellent) | 5 (Excellent) | 4 / 3-4 (Good) | High toxicity; heavy metal wastewater[3]. |
| Natural | Brazilein (Sappan Wood) | Alum (Al³⁺) | 3 - 4 (Good) | 3 - 4 (Moderate) | 4 / 3 (Moderate) | Low toxicity; biocompatible/wound-healing[5]. |
| Natural | Flavonoids (Onion Skin) | Acetic Acid / Lemon | 3 (Moderate) | 3 (Moderate) | 3-4 / 3 (Moderate) | Non-toxic; eco-friendly bio-mordanting[4]. |
| Natural | Weld (Luteolin) | Aluminum Acetate | 4 (Good) | 4 (Good) | 4 / 3-4 (Good) | Non-toxic; optimized aluminum mordanting[6]. |
Note: Fastness is rated on a standard grayscale from 1 (Poor) to 5 (Excellent), with Light fastness extending up to 8.
Standardized Experimental Methodologies
To ensure reproducibility and self-validation, the following protocols outline the optimized workflow for applying and testing natural vs. synthetic mordant dyes. The causality behind each step is detailed to guide experimental design.
Protocol A: Substrate Preparation (Scouring) Causality: Raw fibers contain hydrophobic waxes, pectins, and spin finishes. If not removed, these barriers prevent uniform penetration of the metal mordant, leading to patchy coordination and poor fastness.
-
Prepare a scouring bath containing 2 g/L non-ionic detergent and 1 g/L sodium carbonate (for cellulosics) or a neutral detergent (for protein fibers)[2].
-
Submerge the fabric and heat to 80°C for 45 minutes under constant agitation.
-
Self-Validation Check: Perform a standard drop test. A drop of distilled water should absorb into the dried, scoured fabric in under 3 seconds. If it beads up, repeat the scouring process.
Protocol B: Pre-Mordanting and Dyeing Causality: Pre-mordanting impregnates the fiber with metal ions first, creating localized cationic sites. When the dye is subsequently introduced, it undergoes thermal exhaustion to form an insoluble complex directly inside the fiber matrix.
-
Mordanting : Prepare a bath with the selected mordant (e.g., 5-10% on weight of fabric [owf] Aluminum Potassium Sulfate for natural dyes, or 3% owf Potassium Dichromate for synthetic chrome dyes)[2][6]. Submerge the scoured fabric at 90°C for 60 minutes.
-
Dye Extraction (Natural Only) : Boil the botanical source (e.g., dried onion skins or Sappan wood powder) in distilled water for 60 minutes. Filter through a fine mesh to remove solid particulates, yielding the aqueous dye extract[2][5].
-
Dyeing : Transfer the mordanted fabric to the dye bath. Maintain the bath at 85-90°C for 60 minutes, agitating constantly to ensure levelness.
-
Post-Wash & Fixation : Rinse the dyed fabric in cold water, followed by a mild soaping at 60°C for 15 minutes. Causality: This critical step removes unbound surface dye that failed to coordinate with the mordant, which is the primary cause of poor dry/wet rubbing fastness[3].
Step-by-step experimental workflow for mordant dyeing and subsequent fastness validation.
Conclusion
While synthetic mordant dyes historically dominated due to their superior fastness and reproducible shade gamuts[3], their severe toxicological drawbacks make them increasingly untenable for modern, sustainable applications. Natural mordant dyes, particularly when optimized with bio-based or low-toxicity aluminum mordants, offer a compelling alternative. They not only mitigate environmental pollution but also open new avenues in biocompatible and functional textiles, bridging the gap between traditional material science and advanced biomedical applications.
Sources
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of C.I. Mordant Black 13
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. C.I. Mordant Black 13, a valuable metallochromic indicator, requires careful handling to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to personal protective equipment (PPE), operational procedures, and disposal, ensuring a secure laboratory environment.
Understanding the Hazards of C.I. Mordant Black 13
C.I. Mordant Black 13 is a dark brown to black powder.[1][2] While not always classified as a hazardous substance, it is prudent to treat it with care to avoid potential irritation and other health effects.[3] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2][4] Inhalation of the dust can irritate the respiratory system, and direct contact may cause skin and serious eye irritation.[4] Therefore, a robust safety protocol is essential.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is the cornerstone of safe handling. The level of protection should be dictated by the specific procedure being performed.
Given the risk of eye irritation, appropriate eye protection is mandatory.
-
Standard Laboratory Use (Solutions): When working with dilute solutions of C.I. Mordant Black 13, safety glasses with side shields are the minimum requirement.[1][5]
-
Handling Powder or Creating Dust: When weighing or transferring the solid powder, or in any situation where dust may be generated, tightly fitting safety goggles are necessary to provide a better seal against airborne particles.[2] For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
Preventing skin contact is crucial to avoid potential irritation.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect against accidental spills.[1]
-
Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves are a suitable choice for handling C.I. Mordant Black 13.[5] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your skin.[6] Contaminated gloves should be disposed of in accordance with laboratory waste procedures.[6]
-
Dedicated Clothing: For large-scale operations, consider wearing dedicated work clothing to prevent contamination of personal attire.[7]
The primary inhalation hazard associated with C.I. Mordant Black 13 is the fine powder.
-
Well-Ventilated Area: All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne dust.[2][8][9]
-
Respiratory Masks: If a fume hood is not available or if there is a significant risk of dust generation, a NIOSH-approved N95 or P1 dust mask should be used.[6] For situations where exposure limits may be exceeded, a full-face respirator may be necessary.[2]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for C.I. Mordant Black 13.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling C.I. Mordant Black 13 will further enhance safety in the laboratory.
1. Preparation:
-
Designate a specific area for handling the chemical, preferably within a chemical fume hood.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have appropriate spill cleanup materials on hand.
2. Handling the Solid:
-
When weighing or transferring the powder, do so carefully to avoid creating dust.[8]
-
Use a spatula or other appropriate tool to handle the solid.
3. Preparing Solutions:
-
Add the solid to the solvent slowly to prevent splashing.
-
If heating is required, do so in a well-ventilated area.
4. Post-Handling:
-
Thoroughly wash your hands with soap and water after handling the chemical, even if you were wearing gloves.[8]
-
Clean any contaminated surfaces.
-
Remove and properly store or dispose of your PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of C.I. Mordant Black 13 and its containers is a critical final step.
-
Chemical Waste: Dispose of unused C.I. Mordant Black 13 and any solutions containing it as chemical waste.[1] Do not pour it down the drain.[2] Disposal should be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[8]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or weighing boats, that have come into contact with the chemical should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Empty containers may still contain residue and should be handled with care.[7] They should be triple-rinsed with a suitable solvent, and the rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to your institution's guidelines.
By adhering to these guidelines, researchers can confidently and safely utilize C.I. Mordant Black 13 in their work, contributing to a culture of safety and scientific excellence.
References
- Eriochrome Black T | Mordant Black II | Complexometric Indicator - Alkemist. (n.d.).
- TCI Chemicals. (2025, May 2). SAFETY DATA SHEET.
- HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy Mordant Black 13 from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI.
- MATERIAL SAFETY DATA SHEET. (2015, January 27).
- AWS. (n.d.). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Alizarin Blue Black B.
- ChemicalBook. (2024, December 21). Mordant Blue 13 - Safety Data Sheet.
- Szabo-Scandic. (n.d.). Mordant Black 11.
- Guidechem. (n.d.). C.I. Mordant Black 17 2538-85-4 wiki.
- Sigma-Aldrich. (2014, June 25). Safety Data Sheet.
- Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Sources
- 1. alkemist.org [alkemist.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 5. b2b-safety-data-sheets.s3.us-east-2.amazonaws.com [b2b-safety-data-sheets.s3.us-east-2.amazonaws.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
